Cyclopentylhydrazine dihydrochloride
Description
Properties
IUPAC Name |
cyclopentylhydrazine;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2.2ClH/c6-7-5-3-1-2-4-5;;/h5,7H,1-4,6H2;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FPQRIFDTYLBNHV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NN.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H14Cl2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70592987 | |
| Record name | Cyclopentylhydrazinato--hydrogen chlorido (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
173.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
645372-27-6 | |
| Record name | Cyclopentylhydrazinato--hydrogen chlorido (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70592987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | cyclopentylhydrazine dihydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to Cyclopentylhydrazine Dihydrochloride
A. A.
Abstract
This guide provides a comprehensive technical overview of Cyclopentylhydrazine dihydrochloride (CAS No. 645372-27-6), a versatile chemical intermediate with significant applications in pharmaceutical and agrochemical research. We will delve into its core chemical and physical properties, compare it with its related monohydrochloride salt, and present detailed, field-proven insights into its synthesis, reactivity, analysis, and safe handling. This document is structured to serve as a practical resource for researchers, scientists, and drug development professionals, offering not just data, but the causal logic behind experimental methodologies.
Introduction and Structural Elucidation
Cyclopentylhydrazine and its salts are important building blocks in organic synthesis. The presence of a reactive hydrazine moiety attached to a cyclopentyl scaffold makes it a valuable precursor for the synthesis of a wide range of heterocyclic compounds, particularly those with biological activity. The dihydrochloride salt is often preferred in practical applications due to its enhanced stability and solubility in polar solvents compared to the free base.[1]
Structurally, the compound consists of a protonated cyclopentylhydrazinium cation and two chloride anions. The solid-state structure is stabilized by an extensive network of intermolecular hydrogen bonds between the protonated hydrazine group (N-H) and the chloride ions (Cl⁻), a characteristic feature of hydrazinium salts that contributes to its crystalline nature and stability.[1] The cyclopentyl ring typically adopts a stable envelope or half-chair conformation.[1]
It is critical to distinguish this compound from its monohydrochloride counterpart, as their properties and applications can differ.
Distinguishing Between Dihydrochloride and Monohydrochloride Salts
A common point of confusion in literature and commercial listings is the differentiation between the dihydrochloride and monohydrochloride salts. Clarity on this point is essential for reproducible research.
| Property | This compound | Cyclopentylhydrazine hydrochloride |
| CAS Number | 645372-27-6[1] | 24214-72-0[2] |
| Molecular Formula | C₅H₁₄Cl₂N₂[1] | C₅H₁₃ClN₂[2] |
| Molecular Weight | 173.08 g/mol [1] | 136.62 g/mol [2] |
| Appearance | White to off-white crystalline solid[1] | White to pale yellow crystal[2] |
| Melting Point | Not consistently reported; may decompose | ~129-132 °C[2] |
| Key Structural Feature | Doubly protonated hydrazine moiety | Singly protonated hydrazine moiety |
The dihydrochloride salt, being the subject of this guide, possesses enhanced aqueous solubility due to its more ionic character.[1] This property is highly advantageous for reactions conducted in aqueous or polar protic media.
Physicochemical Properties
A thorough understanding of the physicochemical properties is fundamental to the effective use of this compound in a research and development setting.
| Property | Value | Source |
| CAS Number | 645372-27-6 | [1] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 173.08 g/mol | [1] |
| Appearance | White to off-white crystalline solid | [1] |
| Boiling Point | 268ºC at 760 mmHg (Predicted) | [3] |
| Solubility | High solubility in water. Soluble in polar protic solvents (e.g., methanol, ethanol). | [1] |
| Stability | Stable under recommended storage conditions (inert atmosphere, 2-8°C).[4] Hygroscopic and moisture-sensitive.[5] | [4][5] |
Synthesis and Manufacturing
The most direct conceptual pathway involves a two-step process: the formation of a hydrazone from cyclopentanone, followed by reduction and salt formation.
Caption: General synthetic workflow for this compound.
Representative Experimental Protocol (Analog-Based)
This protocol is an illustrative example based on established methods for the synthesis of alkylhydrazines from ketones.[6][7][9] Causality: The choice of a reductive amination pathway is efficient. Forming the hydrazone first allows for the selective reduction of the C=N bond. Using a reducing agent like sodium cyanoborohydride (NaBH₃CN) is advantageous as it is selective for the iminium ion intermediate and can be performed in a one-pot fashion. The final acidification with excess HCl ensures the formation of the stable dihydrochloride salt.
Materials:
-
Cyclopentanone
-
Hydrazine hydrate
-
Methanol
-
Sodium Cyanoborohydride (NaBH₃CN)
-
Concentrated Hydrochloric Acid (HCl)
-
Diethyl ether
Procedure:
-
Hydrazone Formation: To a solution of cyclopentanone (1.0 eq) in methanol, add hydrazine hydrate (1.1 eq) dropwise at 0 °C. Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC or GC-MS analysis indicates complete conversion to the hydrazone.
-
Reduction: Cool the reaction mixture back to 0 °C. Cautiously add sodium cyanoborohydride (1.5 eq) portion-wise, maintaining the pH between 6-7 by the dropwise addition of dilute HCl if necessary. Stir the reaction at room temperature overnight.
-
Workup and Salt Formation: Quench the reaction by the slow addition of water. Concentrate the mixture under reduced pressure to remove most of the methanol. Dilute with water and extract with a non-polar solvent (e.g., dichloromethane) to remove any unreacted starting material. Acidify the aqueous layer to pH < 2 with concentrated HCl.
-
Isolation: Evaporate the aqueous solution to dryness under reduced pressure. The resulting solid is crude this compound.
-
Purification: Recrystallize the crude product from a suitable solvent system, such as ethanol/diethyl ether, to yield the purified product. Dry the crystals under vacuum.
Chemical Reactivity and Applications
The utility of this compound stems from the nucleophilicity of the hydrazine moiety, making it a key reagent in the formation of nitrogen-containing heterocycles.
Pyrazole Synthesis (Knorr Synthesis)
A primary application is in the synthesis of pyrazoles, which are core structures in many pharmaceuticals (e.g., celecoxib).[10] The Knorr pyrazole synthesis involves the condensation of a hydrazine with a 1,3-dicarbonyl compound.[11][12][13]
Causality: The reaction is driven by the formation of a stable aromatic pyrazole ring. The mechanism proceeds via initial formation of a hydrazone with one carbonyl group, followed by an intramolecular cyclization and dehydration.[12] The use of an alkylhydrazine like cyclopentylhydrazine leads to an N-substituted pyrazole.
Caption: Mechanism of N-Cyclopentyl Pyrazole formation via Knorr Synthesis.
Analytical Methodologies
Robust analytical methods are crucial for quality control, reaction monitoring, and stability testing. Due to the polar and reactive nature of alkylhydrazines, direct analysis can be challenging.[14]
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC (RP-HPLC) is a suitable technique, often requiring pre-column derivatization to enhance UV detection and improve chromatographic behavior.[15][16]
Causality: Hydrazine itself lacks a strong chromophore. Derivatization with an aromatic aldehyde (e.g., salicylaldehyde) forms a stable hydrazone (salazine derivative) with strong UV absorbance, significantly increasing the sensitivity of the method.[15][17]
Illustrative RP-HPLC Method:
-
Column: C18 (e.g., Inertsil ODS-3V, 250 mm x 4.6 mm, 5 µm)[15][16]
-
Mobile Phase: Isocratic or gradient elution with a mixture of an aqueous buffer (e.g., ammonium dihydrogen phosphate) and an organic modifier (e.g., methanol or acetonitrile).[15]
-
Flow Rate: 1.0 mL/min
-
Detection: UV detector set to the λmax of the derivative (e.g., 360 nm for a salicylaldehyde derivative).[15]
-
Sample Preparation: The sample containing this compound is dissolved in a suitable diluent and reacted with an excess of the derivatizing agent at a controlled temperature and pH before injection.
Gas Chromatography-Mass Spectrometry (GC-MS)
Direct GC analysis of alkylhydrazines is often problematic due to their high polarity and potential for on-column degradation.[14] Derivatization is typically required to form more volatile and thermally stable analogs.
Causality: Converting the polar hydrazine to a less polar hydrazone with a reagent like benzaldehyde or another carbonyl compound reduces interaction with the stationary phase, resulting in better peak shape and reproducibility.[18]
Illustrative GC-MS Method:
-
Derivatization: React the sample with a suitable aldehyde (e.g., benzaldehyde) to form the corresponding hydrazone.[18]
-
Column: A mid-polarity column (e.g., DB-5 or equivalent) is often suitable for separating the hydrazone derivative.
-
Injector Temperature: 250 °C
-
Oven Program: A temperature gradient, for example, starting at 50°C and ramping to 300°C, to ensure elution of the derivative.
-
Detection: Mass Spectrometry (MS) in either full scan or Selected Ion Monitoring (SIM) mode for high sensitivity and specificity.
Stability and Storage
The stability of this compound is a critical consideration for its handling and use in long-term studies.
-
Solid-State Stability: As a dihydrochloride salt, the compound is significantly more stable than its free base.[1][19] It is, however, hygroscopic and sensitive to moisture.[5] Decomposition can be catalyzed by elevated temperatures and certain metal ions.[20][21]
-
Solution Stability: In solution, hydrazines are susceptible to oxidation by atmospheric oxygen, a process that can be catalyzed by metal ions.[21] Hydrazine solutions are generally more stable under acidic conditions.[19]
Recommended Storage:
-
Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).[4]
-
Keep in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents and bases.[5][19]
-
Recommended storage temperature is between 2-8 °C.[4]
Thermal Analysis (TGA/DSC): Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are powerful techniques to quantitatively assess thermal stability.[20] For a typical hydrazine salt, a TGA thermogram would show mass loss corresponding to decomposition, while the DSC curve would indicate the endothermic or exothermic nature of this process, as well as any phase transitions like melting.[20]
Safety and Handling
This compound is a hazardous chemical and must be handled with appropriate safety precautions.
GHS Hazard Classification (based on analogs):
-
Acute Toxicity, Oral (Category 4) [22]
-
Skin Corrosion/Irritation (Category 2) [22]
-
Serious Eye Damage/Eye Irritation [23]
-
Specific target organ toxicity — single exposure (Respiratory tract irritation) [23]
Handling Procedures:
-
Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety goggles with side shields, and a lab coat.
-
Ventilation: Handle only in a well-ventilated area, preferably within a chemical fume hood.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[19][24]
-
Spill Response: In case of a spill, avoid generating dust. Sweep up the solid material and place it in a suitable, closed container for disposal.
References
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ChemBK. (2024). Cyclopentyl hydrazine hydrochloride. [Link]
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Name-Reaction.com. Knorr pyrazole synthesis. [Link]
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ScienceDirect. (n.d.). Synthesis, characterization and thermal studies of (Ni/Co) metal salts of hydrazine: potential initiatory compounds. [Link]
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SlideShare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). [Link]
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Chem Help ASAP. (n.d.). Knorr Pyrazole Synthesis. [Link]
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Finetech Chem. (n.d.). CAS:645372-27-6 FT-0651437 Hydrazine,cyclopentyl-,dihydrochloride Product Detail Information. [Link]
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ResearchGate. (2012). Determination of hydrazine and its methyl derivatives by the gasschromatography method on packed columns. [Link]
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J&K Scientific LLC. (2025). Knorr Pyrazole Synthesis. [Link]
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Angene Chemical. (2025). Safety Data Sheet - Cyclopentyl hydrazine dihydrochloride. [Link]
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Indian Academy of Sciences. (n.d.). Thermal analysis of hydrazinium metal sulphates and their hydrazinates. [Link]
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ResearchGate. (2012). Chromatographic methods of determining hydrazine and its polar derivatives. [Link]
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PubChem. (n.d.). Cyclopentylhydrazine hydrochloride. [Link]
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ResearchGate. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]
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PubMed. (2016). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. [Link]
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ResearchGate. (n.d.). Synthesis of Ketones and Amines on Solid-Phase through Hydrazone Alkylation Strategy. [Link]
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YouTube. (2019). synthesis of pyrazoles. [Link]
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Rasayan Journal of Chemistry. (2022). NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. [Link]
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PubMed. (2025). Determination of five alkylhydrazines by isotope-coded derivatization combined with ultra-high-performance liquid chromatography-tandem mass spectrometry. [Link]
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Pharmacia. (2019). Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). [Link]
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Aston University Research Explorer. (n.d.). The synthesis and properties of some hydrazines. [Link]
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Taylor & Francis Online. (1990). HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. [Link]
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Organic Chemistry Portal. (2016). Reductive Hydrazination with Trichlorosilane: A Method for the Preparation of 1,1-Disubstituted Hydrazines. [Link]
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Semantic Scholar. (1983). An Efficient Synthesis of 1,1-Disubstituted Hydrazines. [Link]
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ResearchGate. (2013). Thermal Analysis in Structural Characterization of Hydrazone Ligands and Their Complexes. [Link]
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An In-depth Technical Guide to the Synthesis of Cyclopentylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Significance of Cyclopentylhydrazine Dihydrochloride in Modern Synthesis
Cyclopentylhydrazine and its dihydrochloride salt are valuable intermediates in the fields of pharmaceutical and agrochemical research.[1] The hydrazine moiety is a versatile functional group, serving as a cornerstone for the construction of a wide array of nitrogen-containing heterocyclic compounds.[2][3] These heterocyclic scaffolds, such as pyrazoles and triazoles, are prevalent in many biologically active molecules, exhibiting a broad spectrum of therapeutic properties including anti-cancer, anti-inflammatory, and anti-microbial activities.[4]
The conversion of the often-unstable cyclopentylhydrazine free base to its dihydrochloride salt enhances its stability, aqueous solubility, and ease of handling, making it a more convenient precursor for further synthetic transformations.[5] This guide provides a comprehensive exploration of the primary synthesis pathways for this compound, offering detailed experimental protocols, mechanistic insights, and a comparative analysis to aid researchers in selecting the most suitable method for their specific needs.
Strategic Synthesis Pathways to Cyclopentylhydrazine
The synthesis of cyclopentylhydrazine can be approached through several strategic routes, primarily revolving around the formation of the crucial carbon-nitrogen and nitrogen-nitrogen bonds. The most common and practical pathways start from the readily available precursor, cyclopentanone.
Pathway 1: Reductive Amination of Cyclopentanone via a Hydrazone Intermediate
This classical two-step approach first involves the formation of cyclopentanone hydrazone, followed by its selective reduction to the target cyclopentylhydrazine.
Step 1: Synthesis of Cyclopentanone Hydrazone
The initial step is a condensation reaction between cyclopentanone and hydrazine hydrate. This reaction proceeds via a nucleophilic addition of hydrazine to the carbonyl carbon, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone.[6][7]
Experimental Protocol: Cyclopentanone Hydrazone Synthesis
-
To a round-bottom flask equipped with a reflux condenser, add hydrazine hydrate (1.1 equivalents) dissolved in ethanol.
-
While stirring, slowly add cyclopentanone (1.0 equivalent) to the solution.
-
The reaction mixture is then heated to reflux for 1-2 hours.
-
Upon completion, the solvent is removed under reduced pressure.
-
The resulting crude product can be purified by vacuum distillation to yield pure cyclopentanone hydrazone.
Step 2: Reduction of Cyclopentanone Hydrazone to Cyclopentylhydrazine
The selective reduction of the hydrazone's C=N bond without cleaving the N-N bond is the critical transformation in this pathway. While the Wolff-Kishner reduction completely removes the carbonyl functionality to yield cyclopentane, milder reducing agents can be employed to isolate the desired hydrazine.[8][9][10] A common method involves the use of sodium borohydride for the reduction of the corresponding tosylhydrazone.[11]
Experimental Protocol: Reduction of a Hydrazone Derivative
-
The pre-formed hydrazone (or tosylhydrazone for increased reactivity) is dissolved in a suitable solvent, such as methanol.
-
Sodium borohydride (NaBH4) is added portion-wise to the stirred solution at a controlled temperature (e.g., 0-25 °C).
-
The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
The reaction is then carefully quenched with water, and the pH is adjusted.
-
The product, cyclopentylhydrazine, is extracted with an organic solvent (e.g., diethyl ether or dichloromethane).
-
The combined organic layers are dried over an anhydrous salt (e.g., Na2SO4), filtered, and the solvent is evaporated to yield the crude cyclopentylhydrazine.
A Modern Alternative: Enzymatic Reductive Hydrazination
In a contemporary "green chemistry" approach, imine reductases (IREDs) can be utilized to catalyze the reductive amination of cyclopentanone with hydrazine.[12][13] This biocatalytic method offers high selectivity and operates under mild, aqueous conditions, presenting a more sustainable alternative to traditional chemical reductants.[14]
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An In-Depth Technical Guide to Cyclopentylhydrazine Dihydrochloride: A Versatile Synthetic Intermediate in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
Cyclopentylhydrazine dihydrochloride (CAS Number: 645372-27-6) is a valuable chemical intermediate with significant potential in the synthesis of complex organic molecules for pharmaceutical and agrochemical applications. This guide provides a comprehensive overview of its chemical structure, properties, synthesis, and, most importantly, its applications as a versatile building block in drug discovery. While not an active pharmaceutical ingredient itself, its utility in constructing a diverse range of heterocyclic compounds, which are prevalent in many drug scaffolds, makes it a compound of interest for medicinal chemists. This document will delve into the synthetic pathways where this compound is a key reactant and provide illustrative examples of its incorporation into potentially bioactive molecular architectures.
Introduction: The Role of Hydrazine Derivatives in Medicinal Chemistry
Hydrazine derivatives are a cornerstone in the synthesis of a vast array of biologically active compounds. The inherent reactivity of the hydrazine moiety allows for its facile incorporation into various molecular scaffolds, particularly nitrogen-containing heterocycles. These heterocyclic structures are ubiquitous in pharmaceuticals, imparting crucial properties such as target binding, metabolic stability, and favorable pharmacokinetics.[1][2] The unique structural feature of Cyclopentylhydrazine, with its cyclopentyl group, offers a distinct lipophilic and conformational profile that can be exploited in the design of novel drug candidates.[3] This guide will focus specifically on the dihydrochloride salt form (CAS 645372-27-6), which offers enhanced stability and solubility for synthetic applications.[4]
Chemical Properties and Structure of this compound
This compound is a white to off-white crystalline solid.[4] The presence of the two hydrochloride salts significantly increases its polarity and solubility in protic solvents compared to the free base, which is advantageous for many synthetic transformations.
Chemical Structure
The chemical structure of this compound is characterized by a cyclopentyl ring attached to a hydrazine group, with two molecules of hydrochloric acid forming a salt with the basic nitrogen atoms.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| CAS Number | 645372-27-6 |
| Molecular Formula | C₅H₁₄Cl₂N₂ |
| Molecular Weight | 173.08 g/mol |
| IUPAC Name | cyclopentylhydrazine;dihydrochloride |
| SMILES | C1CCC(C1)NN.Cl.Cl |
| InChI Key | FPQRIFDTYLBNHV-UHFFFAOYSA-N |
Source: Smolecule[4]
3D Representation of Cyclopentylhydrazine
Caption: General synthetic scheme for this compound.
Detailed Experimental Protocol: Synthesis of this compound
This protocol is a representative procedure based on established methods for the synthesis of similar hydrazine derivatives.
Materials:
-
Cyclopentanone
-
Hydrazine hydrate (80% solution)
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Diethyl ether
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium sulfate (anhydrous)
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer
-
Ice bath
-
Rotary evaporator
Procedure:
Step 1: Synthesis of Cyclopentylhydrazine (Free Base)
-
To a solution of cyclopentanone (1.0 eq) in methanol (5 mL/mmol of ketone) in a round-bottom flask, add hydrazine hydrate (1.2 eq) dropwise at room temperature with stirring.
-
Heat the mixture to reflux for 2-4 hours to ensure the formation of the hydrazone intermediate. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 12 hours.
-
Quench the reaction by the slow addition of water.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with diethyl ether (3 x 20 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude cyclopentylhydrazine.
Step 2: Formation of this compound
-
Dissolve the crude cyclopentylhydrazine in a minimal amount of diethyl ether.
-
Cool the solution in an ice bath.
-
Slowly add a solution of concentrated hydrochloric acid (2.2 eq) in diethyl ether dropwise with vigorous stirring.
-
A white precipitate of this compound will form.
-
Continue stirring for 30 minutes in the ice bath.
-
Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to obtain the final product.
Applications in Drug Discovery and Development
The true value of this compound lies in its role as a versatile synthon for the construction of more complex, potentially bioactive molecules. The hydrazine moiety is a precursor to a wide range of heterocyclic systems that are frequently found in approved drugs.
Synthesis of Pyrazole Derivatives
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles with a broad spectrum of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties. [5]Cyclopentylhydrazine can be readily used in the synthesis of N-cyclopentylpyrazoles.
Caption: Synthesis of N-cyclopentyl pyrazole derivatives.
Formation of Triazole Scaffolds
Triazoles are another important class of heterocycles in medicinal chemistry, known for their antifungal and anticancer activities. While direct synthesis from hydrazines is less common, they can be precursors to intermediates that lead to triazole formation.
Illustrative Signaling Pathway Inhibition
To conceptualize the potential impact of a molecule synthesized from this compound, consider a hypothetical scenario where an N-cyclopentylpyrazole derivative is designed to inhibit a protein kinase involved in a cancer signaling pathway.
Caption: Hypothetical inhibition of a kinase signaling pathway.
Disclaimer: This diagram is for illustrative purposes only. There is no direct evidence that this compound or its simple derivatives inhibit this specific pathway. It serves to demonstrate how a building block like this can be used to create molecules with potential therapeutic applications.
Conclusion
This compound is a valuable and versatile intermediate in synthetic organic and medicinal chemistry. While it is not a therapeutic agent itself, its utility in the construction of diverse and complex molecular architectures, particularly heterocyclic systems, makes it a compound of significant interest to researchers in drug discovery. The ability to introduce a cyclopentyl moiety via this reagent provides a unique tool for modulating the physicochemical properties of lead compounds. As the demand for novel chemical entities continues to grow, the importance of readily available and reactive building blocks like this compound will undoubtedly increase.
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Physical and chemical properties of Cyclopentylhydrazine dihydrochloride
An In-Depth Technical Guide to Cyclopentylhydrazine Dihydrochloride for Advanced Research
Introduction
This compound (CAS No. 645372-27-6) is a versatile and valuable chemical intermediate that serves as a critical building block in modern organic synthesis.[1] Its unique structure, featuring a cyclopentyl ring appended to a hydrazine moiety, makes it a sought-after precursor for constructing complex molecular architectures, particularly within the pharmaceutical, agrochemical, and materials science sectors.[1][2] This compound is typically supplied as its dihydrochloride salt, a formulation that significantly enhances its stability and solubility in polar solvent systems, thereby facilitating its practical application in a wide range of reaction conditions.[3][4]
This technical guide provides an in-depth exploration of the core physical and chemical properties of this compound. It is designed for researchers, scientists, and drug development professionals, offering not just data, but also field-proven insights into its synthesis, reactivity, handling, and analysis. The protocols and explanations herein are structured to provide a self-validating framework, grounding technical procedures in fundamental chemical principles.
Physicochemical and Structural Properties
This compound is a white to off-white crystalline solid.[3] The presence of the protonated hydrazine group and the chloride counter-ions allows for the formation of an extensive hydrogen-bonding network in the solid state, contributing to its stability.[3]
Core Compound Identification
| Identifier | Value | Reference |
| CAS Number | 645372-27-6 | [3][5] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [3] |
| Molecular Weight | 173.08 g/mol | [3] |
| IUPAC Name | cyclopentylhydrazine;dihydrochloride | [3] |
| InChI Key | FPQRIFDTYLBNHV-UHFFFAOYSA-N | [3] |
| Canonical SMILES | C1CCC(C1)NN.Cl.Cl | [3] |
Physical Properties
A key feature of the dihydrochloride salt is its enhanced solubility in polar solvents compared to the free base, a direct consequence of its ionic character.
| Property | Value | Comments & Insights | Reference |
| Appearance | White to off-white crystalline solid | Standard appearance for hydrochloride salts of organic bases. | [3] |
| Melting Point | 189-194 °C | This relatively high melting point is indicative of a stable ionic lattice structure. Note: The monohydrochloride salt has a lower melting point. | [3] |
| Boiling Point | Data not available | Expected to decompose at higher temperatures before boiling. | [6] |
| Solubility | High: Water, Methanol, EthanolModerate-High: DMSO, AcetonitrileLow: Hexane, Toluene | The dihydrochloride salt form facilitates complete ionic dissociation in aqueous media. Solubility in polar aprotic solvents like DMSO is also significant, making it a versatile reagent. Its poor solubility in nonpolar solvents is typical for ionic compounds. | [4] |
Spectroscopic Data (Predicted)
While publicly accessible, peer-reviewed spectra for this specific compound are limited, its structure allows for reliable prediction of its key spectroscopic features. These predictions are crucial for reaction monitoring and quality control.
| Technique | Expected Characteristic Signals | Rationale & Expert Interpretation |
| ¹H NMR | ~3.5-4.0 ppm (m, 1H): CH-N~1.5-2.2 ppm (m, 8H): Cyclopentyl CH₂Broad signal: N-H protons | The methine proton adjacent to the nitrogen will be the most downfield of the aliphatic signals. The methylene protons of the cyclopentyl ring will appear as complex multiplets. The N-H proton signals are often broad and may exchange with D₂O. |
| ¹³C NMR | ~60-70 ppm: CH-N~25-35 ppm: Cyclopentyl CH₂ | The carbon atom bonded to the nitrogen (C1) will have the highest chemical shift in the aliphatic region. The other four carbons of the cyclopentyl ring will appear in the typical alkane region. |
| FTIR (cm⁻¹) | ~2500-3000 (broad): N⁺-H stretching~2800-3000: C-H stretching~1500-1600: N-H bending | The broad, strong absorption in the 2500-3000 cm⁻¹ range is highly characteristic of amine hydrochloride salts, resulting from the stretching of the protonated nitrogen-hydrogen bonds. |
| Mass Spec. (EI) | m/z 100 ([M-2HCl]⁺): Free base molecular ionm/z 71, 55, 42, 41: Cyclopentyl ring fragments | Analysis would likely be performed on the free base. The molecular ion peak for cyclopentylhydrazine is expected at m/z 100. Key fragmentation patterns would involve the loss of the hydrazine group and characteristic breakdown of the cyclopentyl ring.[7][8] |
Synthesis and Reactivity
Representative Synthesis Protocol
The synthesis of this compound is straightforward and typically involves the formation of the hydrazine followed by salt formation with hydrochloric acid. While multiple routes to the parent hydrazine exist, a common laboratory-scale approach involves the nucleophilic substitution of a suitable cyclopentyl precursor.
Caption: General workflow for the synthesis of this compound.
Detailed Methodology:
-
Hydrazone Formation (Implicit): To a solution of cyclopentanone in a suitable solvent (e.g., ethanol), add an excess of hydrazine hydrate. The reaction is typically stirred at room temperature to form the corresponding hydrazone intermediate.
-
Reduction: The crude hydrazone is then reduced to the hydrazine. A common and effective method is catalytic hydrogenation using hydrogen gas and a palladium-on-carbon catalyst. Alternatively, chemical reducing agents like sodium cyanoborohydride (NaBH₃CN) can be employed under controlled pH conditions.
-
Work-up and Extraction: After the reduction is complete (monitored by TLC or GC-MS), the catalyst is filtered off (if used), and the solvent is removed under reduced pressure. The resulting residue is taken up in an organic solvent (e.g., dichloromethane) and washed with water to remove any remaining inorganic salts. The organic layer is dried over anhydrous sodium sulfate and concentrated.
-
Salt Formation: The crude cyclopentylhydrazine free base is dissolved in a minimal amount of a suitable solvent, such as isopropanol (IPA) or diethyl ether.
-
Precipitation: A solution of hydrogen chloride (e.g., 2M HCl in diethyl ether or concentrated HCl) is added dropwise with stirring. The dihydrochloride salt, being insoluble in the non-polar solvent, will precipitate out of the solution.
-
Isolation and Drying: The resulting solid is collected by vacuum filtration, washed with cold diethyl ether to remove any non-ionic impurities, and dried under vacuum to yield pure this compound.
Core Chemical Reactivity
The synthetic utility of Cyclopentylhydrazine stems from the nucleophilicity of the terminal nitrogen atom. It readily participates in reactions characteristic of monosubstituted hydrazines, most notably the formation of hydrazones and subsequent cyclization to form stable heterocyclic systems.
Caption: Key reactivity pathways for Cyclopentylhydrazine in organic synthesis.
-
Hydrazone Formation: In the presence of a mild base to neutralize the hydrochloride, the free hydrazine reacts readily with aldehydes and ketones to form stable cyclopentylhydrazones. This reaction is a cornerstone of its utility, often serving as the initial step in multi-step sequences.
-
Wolff-Kishner Reduction: The formed hydrazones can be subjected to strongly basic conditions at high temperatures (e.g., KOH in ethylene glycol) to reduce the original carbonyl group to a methylene (CH₂) group.[9] This provides a powerful method for deoxygenation under basic conditions, complementary to the acid-catalyzed Clemmensen reduction.
-
Heterocycle Synthesis (Knorr Pyrazole Synthesis): A paramount application is its reaction with 1,3-dicarbonyl compounds (or their equivalents) to construct pyrazole rings.[10] The cyclopentyl substituent can be used to tune the steric and electronic properties of the final heterocyclic product, which is a common scaffold in many biologically active molecules.
Applications in Research and Drug Development
This compound is not merely a laboratory curiosity; it is an enabling reagent in the discovery and development of new chemical entities.
-
Pharmaceutical Intermediate: The hydrazine functional group is a key pharmacophore and a versatile synthetic handle. This compound serves as a precursor for Active Pharmaceutical Ingredients (APIs), allowing for the introduction of the cyclopentylhydrazine moiety into a larger drug candidate.[1][2] Its use in building blocks for drug discovery is a primary application.[11]
-
Scaffold for Combinatorial Chemistry: Its ability to react reliably with various carbonyl and dicarbonyl compounds makes it an ideal building block for generating libraries of novel compounds (e.g., pyrazole libraries) for high-throughput screening.
-
Agrochemical Synthesis: Similar to pharmaceuticals, the pyrazole core is prevalent in many modern pesticides and herbicides. This compound provides a route to novel agrochemicals with potentially improved efficacy and safety profiles.[1]
Analytical Methodologies
Ensuring the purity and identity of this compound is critical for reproducible research. High-Performance Liquid Chromatography (HPLC) is the method of choice for assessing the purity of the material.
Representative RP-HPLC Method for Purity Analysis
Given that hydrazine itself lacks a strong UV chromophore, analytical methods often rely on derivatization or detection at low UV wavelengths. However, for a purity assay where the main component is known, a direct method is often sufficient.
Caption: A representative workflow for the purity analysis of this compound by RP-HPLC.
Detailed Protocol:
-
Instrumentation: A standard HPLC system with a UV detector, autosampler, and a C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Reagents and Mobile Phase:
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in HPLC-grade water.
-
Mobile Phase B: Acetonitrile.
-
Diluent: 50:50 (v/v) Water:Acetonitrile.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 210 nm.
-
Injection Volume: 10 µL.
-
Gradient Program: Start at 5% B, hold for 2 min, ramp to 95% B over 15 min, hold for 3 min, then return to initial conditions and equilibrate.
-
-
Sample Preparation:
-
Accurately weigh approximately 10 mg of this compound into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent to achieve a concentration of 1 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter into an HPLC vial.
-
-
Analysis and Calculation:
-
Inject a blank (diluent) followed by the sample solution.
-
Integrate all peaks in the chromatogram.
-
Calculate the purity by dividing the peak area of the main component by the total area of all peaks and multiplying by 100%.
-
Causality Note: The use of TFA as an ion-pairing agent in the mobile phase is crucial. It sharpens the peak shape of the basic analyte by forming a neutral ion pair that interacts more predictably with the C18 stationary phase, leading to better resolution and more accurate quantification.
Safety, Handling, and Storage
As with all hydrazine derivatives, proper safety protocols must be strictly followed.
-
Hazard Identification: this compound is classified as harmful if swallowed or in contact with skin, causes skin and serious eye irritation, and may cause respiratory irritation.[6][12]
-
Handling: Always handle this compound within a certified chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[2] Avoid inhalation of dust and prevent contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area.[6] For long-term stability, storage at 2-8°C under an inert atmosphere (e.g., nitrogen or argon) is recommended.[11]
-
Incompatibilities: Avoid contact with strong oxidizing agents and strong bases.[2] Reaction with strong bases will liberate the more volatile and potentially unstable free base.
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An In-depth Technical Guide to the Initial Reactivity of Cyclopentylhydrazine Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Abstract and Scope
This technical guide provides an in-depth analysis of the fundamental reactivity of Cyclopentylhydrazine Dihydrochloride (C₅H₁₄Cl₂N₂), a key intermediate in modern organic and medicinal chemistry.[1][2] Intended for researchers, scientists, and drug development professionals, this document moves beyond a simple listing of properties to explore the causality behind its chemical behavior. We will examine its acid-base chemistry, nucleophilic reactivity, and stability considerations, grounding these concepts in field-proven experimental insights. The guide includes detailed, self-validating protocols for core reactions, data presentation in structured formats, and visual diagrams of key mechanisms and workflows to provide a comprehensive and actionable resource for laboratory applications. The overarching goal is to equip the reader with the expertise to safely and effectively utilize this versatile building block in complex synthetic pathways.[2][3][4]
Physicochemical Properties and Handling
This compound is a white to off-white crystalline solid.[1] As a dihydrochloride salt, it exhibits enhanced stability and solubility in aqueous and protic solvents compared to its free base form.[1] This salt configuration is crucial for its shelf-life and handling, as the protonated hydrazine moiety is less susceptible to aerial oxidation.
Key Physicochemical Data:
| Property | Value | Source |
| Molecular Formula | C₅H₁₄Cl₂N₂ | Smolecule[1] |
| Molecular Weight | 173.08 g/mol | Smolecule[1] |
| CAS Number | 645372-27-6 | Smolecule[1] |
| Appearance | White to off-white crystalline solid | Smolecule[1] |
| Storage | Inert atmosphere, 2-8°C, keep dry | Sigma-Aldrich[5] |
Safety and Handling
As with all hydrazine derivatives, this compound must be handled with appropriate care. Hydrazine compounds are classified as toxic and may cause skin and eye irritation.[6][7][8]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.[6][9]
-
Ventilation: Use only in a well-ventilated area or under a chemical fume hood to avoid inhalation of dust.[8][9]
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases, which can lead to exothermic or hazardous reactions.[8]
-
Disposal: Dispose of waste in accordance with local, regional, and national hazardous waste regulations.[8]
Core Reactivity Profile: A Mechanistic Perspective
The reactivity of this compound is fundamentally governed by the two protonated nitrogen atoms. In its salt form, the compound is relatively inert. The true nucleophilic character of the hydrazine is only unlocked upon deprotonation to generate the free base, cyclopentylhydrazine.
Acid-Base Chemistry: The Gateway to Reactivity
The dihydrochloride salt exists in equilibrium with its monoprotonated and free base forms. The position of this equilibrium is dictated by the pH of the medium. For most synthetic applications, a base is required to liberate a sufficient concentration of the free hydrazine, which acts as the active nucleophile.
-
Rationale for Base Selection: The choice of base is critical. A weak, non-nucleophilic base like sodium acetate, sodium bicarbonate, or a tertiary amine (e.g., triethylamine) is often preferred. These bases are strong enough to deprotonate the hydrazinium salt but are unlikely to compete in subsequent nucleophilic reactions or cause undesired side reactions. Using a strong base like sodium hydroxide could lead to decomposition or side reactions.
Figure 1: Acid-Base Equilibrium of this compound.
Nucleophilic Reactivity: Hydrazone Formation
The most characteristic reaction of hydrazines is their condensation with carbonyl compounds (aldehydes and ketones) to form hydrazones.[10] This reaction is a cornerstone of its utility in synthesis, providing a robust method for creating C=N bonds.[10][11]
-
Mechanistic Insight: The reaction proceeds via nucleophilic attack of the terminal nitrogen of the free hydrazine onto the electrophilic carbonyl carbon. This is followed by a proton transfer and subsequent dehydration to yield the stable hydrazone product. The reaction is typically acid-catalyzed, but since the starting material is a salt, the reaction medium is already acidic, which can facilitate the dehydration step.
Figure 2: Conceptual workflow for Cyclopentylhydrazone synthesis.
Experimental Protocol: Synthesis of a Model Cyclopentylhydrazone
This protocol details a self-validating procedure for the synthesis of a hydrazone from this compound and a model aldehyde (e.g., 4-chlorobenzaldehyde). The inclusion of in-process checks ensures trustworthiness and reproducibility.
Materials and Reagents
-
This compound (1.0 eq)
-
4-Chlorobenzaldehyde (1.0 eq)
-
Sodium Acetate (2.2 eq)
-
Ethanol (or Methanol)
-
Deionized Water
-
Ethyl Acetate (for extraction)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (or Sodium Sulfate)
-
TLC plates (Silica gel 60 F₂₅₄)
-
TLC mobile phase (e.g., 3:1 Hexane:Ethyl Acetate)
Step-by-Step Procedure
-
Reagent Preparation: In a round-bottom flask equipped with a magnetic stir bar, dissolve this compound (e.g., 1.73 g, 10 mmol) and sodium acetate (e.g., 1.80 g, 22 mmol) in a mixture of ethanol (30 mL) and water (10 mL).
-
Causality: Sodium acetate acts as the base to generate the free hydrazine in situ. The ethanol/water solvent system is chosen for its ability to dissolve both the polar salt and the less polar aldehyde.[12]
-
-
Reaction Initiation: Stir the mixture at room temperature for 15-20 minutes to ensure complete deprotonation and formation of the free hydrazine.
-
Aldehyde Addition: Add 4-chlorobenzaldehyde (e.g., 1.41 g, 10 mmol) to the solution.
-
Reaction Monitoring (Self-Validation): Allow the reaction to stir at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) every 30 minutes. Spot the starting aldehyde and the reaction mixture. The disappearance of the aldehyde spot and the appearance of a new, typically less polar, product spot indicates reaction progression.
-
Work-up: Once the reaction is complete (typically 2-4 hours, as determined by TLC), reduce the solvent volume by approximately half using a rotary evaporator.
-
Extraction: Add deionized water (30 mL) to the flask and transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL).
-
Causality: The product hydrazone is organic-soluble and will move into the ethyl acetate layer, while the inorganic salts (NaCl, excess sodium acetate) will remain in the aqueous layer.
-
-
Washing: Combine the organic layers and wash with brine (1 x 20 mL).
-
Causality: The brine wash helps to remove residual water and any remaining water-soluble impurities from the organic phase.
-
-
Drying and Filtration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude hydrazone.
-
Purification (if necessary): The crude product can be purified by recrystallization (e.g., from ethanol/water or hexanes) or column chromatography if needed.
Expected Results and Characterization
The reaction should produce the corresponding 4-chlorobenzaldehyde cyclopentylhydrazone in good yield (typically >85%). The product can be characterized by standard spectroscopic methods (¹H NMR, ¹³C NMR, MS) to confirm its structure.
Summary of Model Reaction:
| Parameter | Description |
| Reactants | This compound, 4-Chlorobenzaldehyde |
| Base | Sodium Acetate |
| Solvent | Ethanol/Water |
| Key Transformation | C=O to C=N-NH-C₅H₉ |
| Monitoring | Thin Layer Chromatography (TLC) |
| Typical Yield | >85% |
Stability and Further Reactivity
While the dihydrochloride salt is stable, the free base is more reactive. It is susceptible to oxidation, and like many hydrazines, its thermal decomposition can be complex, proceeding through various radical intermediates.[13] Studies on hydrazine decomposition show that it is sensitive to temperature, pressure, and the presence of catalysts.[13][14][15] Therefore, reactions involving the free base are typically performed under an inert atmosphere (e.g., Nitrogen or Argon) and at controlled temperatures.
Beyond hydrazone formation, cyclopentylhydrazine is a valuable precursor for synthesizing heterocyclic compounds, such as pyrazoles and indoles, which are common motifs in pharmaceuticals.[3]
Figure 3: Self-validating workflow for hydrazone synthesis.
Conclusion
This compound is a stable, versatile, and highly valuable reagent for drug discovery and organic synthesis. Its reactivity is centered on the controlled generation of its nucleophilic free base form. A thorough understanding of its acid-base chemistry is paramount to harnessing its synthetic potential, particularly in the robust and high-yielding formation of hydrazones. The protocols and insights provided in this guide offer a framework for the logical, safe, and effective application of this compound in research and development settings.
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Spectroscopic Characterization of Cyclopentylhydrazine Dihydrochloride: A Technical Guide
Abstract
This technical guide provides a comprehensive overview of the expected spectroscopic data for Cyclopentylhydrazine Dihydrochloride (C₅H₁₄Cl₂N₂), a key intermediate in pharmaceutical synthesis. In the absence of publicly available experimental spectra, this document leverages fundamental principles of nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by data from analogous structures, to predict and interpret the spectroscopic signature of this molecule. This guide is intended for researchers, scientists, and drug development professionals, offering a robust framework for the characterization of this compound and related compounds.
Introduction: The Importance of Spectroscopic Characterization
This compound is a valuable building block in medicinal chemistry, often utilized in the synthesis of novel therapeutic agents. Its purity and structural integrity are paramount to ensure the desired outcome of subsequent reactions and the quality of the final active pharmaceutical ingredient (API). Spectroscopic techniques such as NMR, IR, and MS are indispensable tools for the unambiguous confirmation of its molecular structure and the identification of potential impurities.
This guide will delve into the theoretical underpinnings and practical considerations for acquiring and interpreting the ¹H NMR, ¹³C NMR, IR, and mass spectra of this compound. By understanding the expected spectroscopic data, researchers can confidently verify the identity and purity of their synthesized material, a critical step in the drug development pipeline.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Molecular Scaffold
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR are crucial for confirming the presence and connectivity of the cyclopentyl and hydrazine moieties.
Predicted ¹H NMR Spectrum
The proton NMR spectrum of this compound is anticipated to exhibit signals corresponding to the protons on the cyclopentyl ring and the hydrazine group. The dihydrochloride nature of the salt will result in the protonation of the hydrazine nitrogens, leading to the presence of exchangeable N-H protons.
Experimental Protocol (Hypothetical):
A sample of this compound (approx. 5-10 mg) would be dissolved in a suitable deuterated solvent, such as deuterium oxide (D₂O) or dimethyl sulfoxide-d₆ (DMSO-d₆). The use of D₂O would lead to the exchange of the acidic N-H protons with deuterium, causing their signals to disappear from the spectrum, a useful diagnostic tool. The spectrum would be acquired on a 400 MHz or higher field NMR spectrometer.
Predicted ¹H NMR Data:
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |
| -NH₃⁺ | 8.0 - 10.0 | Broad Singlet | 3H | Chemical shift and line width are highly dependent on solvent and concentration. Signal will exchange with D₂O. |
| -NH- | 6.0 - 8.0 | Broad Singlet | 1H | Chemical shift and line width are dependent on solvent and concentration. Signal will exchange with D₂O. |
| CH (methine) | 3.0 - 3.5 | Multiplet | 1H | Deshielded by the adjacent protonated nitrogen atom. |
| CH₂ (cyclopentyl) | 1.5 - 2.0 | Multiplet | 8H | Overlapping signals from the four methylene groups of the cyclopentyl ring. |
Interpretation:
The downfield chemical shifts of the N-H protons are a direct consequence of the positive charge on the nitrogen atoms, which deshields the attached protons. The methine proton (CH) attached to the hydrazine group is also expected to be shifted downfield due to the inductive effect of the neighboring nitrogen. The methylene protons of the cyclopentyl ring will likely appear as a complex multiplet due to conformational flexibility and spin-spin coupling with adjacent protons.[1][2] The integration of these signals should correspond to the number of protons in each unique environment.
Diagram: Logical Workflow for ¹H NMR Analysis
Caption: Workflow for the ¹H NMR analysis of this compound.
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide information on the carbon environments within the molecule. Due to the symmetry of the cyclopentyl ring, fewer than five signals may be observed if the conformational averaging is rapid on the NMR timescale.
Experimental Protocol (Hypothetical):
The same sample prepared for ¹H NMR can be used for ¹³C NMR acquisition. A proton-decoupled spectrum is typically acquired to simplify the spectrum to a series of single lines, one for each unique carbon environment.
Predicted ¹³C NMR Data:
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |
| CH (methine) | 60 - 70 | Deshielded by the adjacent nitrogen atom. |
| CH₂ (C2, C5) | 30 - 40 | Methylene carbons adjacent to the methine carbon. |
| CH₂ (C3, C4) | 20 - 30 | Methylene carbons beta to the methine carbon. |
Interpretation:
The carbon atom directly attached to the hydrazine moiety (CH) is expected to be the most downfield signal due to the electron-withdrawing effect of the nitrogen.[3] The other carbon signals of the cyclopentyl ring will appear at higher field, in the typical range for aliphatic carbons.[4][5] The exact chemical shifts will be influenced by the specific conformation of the cyclopentyl ring.
Infrared (IR) Spectroscopy: Identifying Functional Groups
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.
Experimental Protocol (Hypothetical):
A solid sample of this compound can be prepared for IR analysis as a potassium bromide (KBr) pellet or as a mull in an oil such as Nujol. The spectrum is then recorded using an FT-IR spectrometer.
Predicted IR Absorption Bands:
| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group | Intensity |
| 3200 - 2800 | N-H Stretch | -NH₃⁺, -NH- | Strong, Broad |
| 2950 - 2850 | C-H Stretch | Cyclopentyl (CH₂) | Medium to Strong |
| ~1600 | N-H Bend (Asymmetric) | -NH₃⁺ | Medium |
| ~1500 | N-H Bend (Symmetric) | -NH₃⁺ | Medium |
| 1470 - 1450 | C-H Bend (Scissoring) | Cyclopentyl (CH₂) | Medium |
Interpretation:
The most prominent feature in the IR spectrum is expected to be a broad and strong absorption in the 3200-2800 cm⁻¹ region, characteristic of the N-H stretching vibrations of the protonated amine groups (-NH₃⁺ and -NH-).[6][7][8] The C-H stretching vibrations of the cyclopentyl ring will appear as sharp to medium peaks around 2950-2850 cm⁻¹.[9][10] Bending vibrations for the N-H and C-H bonds will be observed in the fingerprint region (below 1500 cm⁻¹).
Diagram: Experimental Workflow for FT-IR Analysis
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A Technical Guide to Unlocking the Therapeutic Potential of Cyclopentylhydrazine Dihydrochloride: Frontier Research Areas
Executive Summary
Cyclopentylhydrazine dihydrochloride is a structurally distinct hydrazine derivative poised for significant exploration in modern drug discovery. While the broader class of hydrazine-containing compounds has a rich pharmacological history, the specific potential of the cyclopentyl moiety remains largely untapped. This guide delineates a strategic framework for investigating this compound, moving from its fundamental chemical attributes to three high-potential, data-driven research verticals: neurodegenerative disorders, infectious diseases, and oncology. We provide the scientific rationale underpinning each proposed area, supported by detailed, field-proven experimental workflows. This document is intended to serve as a launchpad for researchers, scientists, and drug development professionals to initiate novel, high-impact research programs centered on this promising chemical entity.
Foundational Profile of this compound
A thorough understanding of a compound's physicochemical properties is the bedrock of any successful research campaign. This compound is a crystalline solid typically appearing as a white to off-white powder.[1] Its dihydrochloride salt form enhances both stability and aqueous solubility, crucial advantages for biological assays and formulation development.[1]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 645372-27-6 | [1] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [1] |
| Molecular Weight | 173.08 g/mol | [1] |
| IUPAC Name | cyclopentylhydrazine;dihydrochloride | [1] |
| Canonical SMILES | C1CCC(C1)NN.Cl.Cl | [1] |
| Form | White to off-white crystalline solid | [1] |
| Key Structural Feature | Cyclopentyl ring attached to a hydrazine moiety | [1] |
The core reactivity of this molecule is centered on the hydrazine group (-NH-NH₂), a potent nucleophile and a key pharmacophore in numerous approved drugs.[2] This functional group is the primary driver for its utility as both a biological modulator and a synthetic building block.
Proposed Frontier Research Verticals
Based on the established pharmacology of the hydrazine scaffold, we propose three primary areas of investigation for this compound.
Therapeutic Area 1: Neurodegenerative Disorders via Monoamine Oxidase (MAO) Inhibition
Scientific Rationale: The history of hydrazine derivatives is deeply intertwined with the development of Monoamine Oxidase Inhibitors (MAOIs). The first effective antidepressants, such as iproniazid and phenelzine, were hydrazine-based compounds that irreversibly inhibited MAO.[3] MAO enzymes (MAO-A and MAO-B) are responsible for the degradation of key monoamine neurotransmitters like serotonin, norepinephrine, and dopamine.[4][5] By inhibiting these enzymes, MAOIs increase the synaptic concentration of these neurotransmitters, alleviating symptoms of depression and anxiety.[4][6]
Given that MAO-B is predominantly involved in dopamine metabolism, selective MAO-B inhibitors are a cornerstone therapy for Parkinson's disease. The cyclopentyl group of this compound offers a unique lipophilic scaffold that could confer selectivity and favorable blood-brain barrier penetration. We hypothesize that this compound could act as a novel, potentially selective, MAO inhibitor.
Causality of Experimental Choice: The primary hypothesis is that the hydrazine moiety will covalently bind to and inactivate the flavin cofactor of MAO enzymes, a mechanism well-established for drugs like phenelzine.[7] The initial screening must therefore be a direct enzymatic assay to quantify the inhibition of both MAO-A and MAO-B to determine potency and selectivity.
Caption: MAO Inhibition Workflow.
Therapeutic Area 2: Novel Antimicrobial Agents
Scientific Rationale: The emergence of multidrug-resistant pathogens represents a critical global health threat. Hydrazide-hydrazone derivatives, which can be readily synthesized from hydrazine precursors, have demonstrated a wide spectrum of biological activities, including potent antibacterial and antifungal properties.[8][9] The key azomethine group (-NH–N=CH-) present in hydrazones is considered crucial for their pharmacological activity.[1] Recent studies have shown that hydrazine-based compounds can exhibit fungicidal activity against resistant strains of Candida albicans and antibacterial activity against ESKAPE pathogens.[10]
This compound can serve as a versatile starting material for the synthesis of a library of hydrazone derivatives. By condensing it with various aromatic or heterocyclic aldehydes, a diverse set of novel chemical entities can be generated and screened for antimicrobial efficacy.
Causality of Experimental Choice: The goal is to determine the intrinsic ability of the compounds to halt microbial growth. The Minimum Inhibitory Concentration (MIC) assay is the gold standard for this purpose. It provides a quantitative measure of potency against a panel of clinically relevant bacterial and fungal strains, allowing for direct comparison with existing antibiotics and antifungals.[11]
Caption: Antimicrobial Drug Discovery Workflow.
Therapeutic Area 3: Precursor for Pyrazole-Based Anticancer Agents
Scientific Rationale: Pyrazole derivatives are a prominent class of heterocyclic compounds with a broad range of pharmacological activities, including significant anticancer effects.[12] Many pyrazole-based molecules have been shown to induce cytotoxicity in various cancer cell lines through diverse mechanisms, such as inhibition of protein kinases (e.g., EGFR), cell cycle arrest, and induction of apoptosis.[13][14]
A fundamental and widely used method for synthesizing the pyrazole ring is the cyclocondensation reaction between a 1,3-dicarbonyl compound (or an α,β-unsaturated carbonyl) and a hydrazine derivative.[15][16] this compound is an ideal precursor for creating novel N-cyclopentyl pyrazole derivatives. The cyclopentyl group can provide unique steric and electronic properties to the final molecule, potentially enhancing its binding affinity to cancer-related targets and improving its pharmacokinetic profile.
Causality of Experimental Choice: The initial goal is to assess the general cytotoxicity of newly synthesized pyrazole compounds against cancer cells. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust, high-throughput colorimetric method for evaluating a cell's metabolic activity, which serves as a reliable indicator of cell viability and cytotoxicity.[17][18] This allows for the rapid screening of a compound library to identify candidates that selectively kill cancer cells over normal cells.
Caption: Pyrazole Synthesis for Anticancer Screening.
Detailed Experimental Protocols
The following protocols are standardized, validated methods for executing the initial screening phase for each proposed research area.
Protocol: MAO-Glo™ Assay for MAO Inhibition
This protocol is adapted from the Promega Corporation technical bulletin for the MAO-Glo™ Assay, a luminescent method for measuring MAO activity.[7][19]
-
Reagent Preparation:
-
Prepare MAO Reaction Buffer as per manufacturer's instructions.
-
Reconstitute the lyophilized Luciferin Detection Reagent with the provided buffer. Allow to equilibrate to room temperature for at least 15 minutes.
-
Prepare a 1mM stock solution of the luminogenic MAO substrate.
-
Prepare serial dilutions of this compound (e.g., from 10 mM down to 1 nM) in MAO Reaction Buffer. Also prepare a vehicle control (buffer only).
-
Dilute recombinant human MAO-A and MAO-B enzymes to the desired working concentration in ice-cold buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 12.5 µL of test compound dilutions or vehicle control to appropriate wells.
-
Add 12.5 µL of MAO-A or MAO-B enzyme solution to each well.
-
Incubate for 15 minutes at room temperature to allow the compound to interact with the enzyme.
-
To initiate the reaction, add 25 µL of the luminogenic MAO substrate to all wells.
-
Incubate for 60 minutes at room temperature, protected from light.
-
Stop the reaction and generate the luminescent signal by adding 50 µL of the reconstituted Luciferin Detection Reagent to each well.
-
Incubate for 20 minutes at room temperature.
-
Measure luminescence using a plate-reading luminometer.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic curve to determine the IC₅₀ value for both MAO-A and MAO-B.
-
Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This protocol is based on the guidelines established by the Clinical and Laboratory Standards Institute (CLSI) document M07.[11][20]
-
Reagent and Media Preparation:
-
Prepare a stock solution of the test compound (e.g., a synthesized hydrazone derivative of Cyclopentylhydrazine) at a high concentration (e.g., 1280 µg/mL) in a suitable solvent like DMSO.
-
Prepare sterile cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 medium for fungi.
-
Prepare a bacterial or fungal inoculum suspension equivalent to a 0.5 McFarland standard. Dilute this suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the assay wells.
-
-
Assay Procedure (96-well microtiter plate):
-
Add 100 µL of sterile broth to wells 2 through 12 of a 96-well plate.
-
Add 200 µL of the stock test compound solution to well 1.
-
Perform a 2-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, then transferring 100 µL from well 2 to well 3, and so on, down to well 10. Discard 100 µL from well 10.
-
Wells 11 (growth control) and 12 (sterility control) will not contain the compound.
-
Add 100 µL of the standardized inoculum to wells 1 through 11. Add 100 µL of sterile broth to well 12. The final volume in each well is 200 µL.
-
Seal the plate and incubate at 35-37°C for 16-20 hours for bacteria or 24-48 hours for fungi.
-
-
Data Analysis:
-
The MIC is defined as the lowest concentration of the compound at which there is no visible growth (i.e., the first clear well).[21] Visual inspection is standard, but a plate reader can be used to measure turbidity at 600 nm.
-
Protocol: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard method for assessing cell viability based on mitochondrial activity.[3][18]
-
Cell Seeding:
-
Culture human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) and a non-cancerous control cell line (e.g., HEK293) to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.
-
Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the synthesized pyrazole compounds in culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the test compounds at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).
-
Incubate the plate for 48 or 72 hours.
-
-
MTT Addition and Solubilization:
-
Prepare a 5 mg/mL stock solution of MTT in sterile PBS.
-
Add 10 µL of the MTT stock solution to each well (final concentration 0.5 mg/mL).[18]
-
Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully aspirate the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well to dissolve the formazan crystals.[22]
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.[3]
-
-
Data Analysis:
-
Measure the absorbance of each well at 570-590 nm using a microplate reader.
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot cell viability versus log of compound concentration to determine the IC₅₀ (half-maximal inhibitory concentration).
-
Conclusion and Future Outlook
This compound represents a versatile and under-investigated chemical scaffold. The strategic research plan outlined in this guide provides a clear pathway to explore its potential in three distinct, high-need therapeutic areas. By leveraging the known reactivity of the hydrazine moiety and the unique structural contribution of the cyclopentyl ring, researchers can generate and screen novel compound libraries with a high probability of identifying potent and selective lead candidates. The provided protocols offer a robust starting point for these investigations, ensuring that initial screening data is reliable, reproducible, and serves as a solid foundation for more advanced preclinical development.
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The Synthetic Landscape of Cyclopentylhydrazine Derivatives: A Technical Guide for Chemical Architects
Abstract
Cyclopentylhydrazine and its derivatives represent a critical scaffold in modern medicinal chemistry, forming the core of numerous pharmacologically active agents.[1][2] Their unique stereochemical properties and versatile reactivity make them invaluable building blocks in the synthesis of novel therapeutics, particularly in the realms of oncology and neurodegenerative disease research.[3] This guide provides an in-depth exploration of the primary synthetic routes to cyclopentylhydrazine derivatives, offering a blend of established methodologies and contemporary advancements. We will delve into the mechanistic underpinnings of these transformations, provide detailed experimental protocols, and discuss the strategic considerations essential for successful synthesis in a drug discovery and development context.
Introduction: The Strategic Importance of the Cyclopentylhydrazine Moiety
The cyclopentyl group, with its inherent three-dimensionality, offers a distinct advantage in drug design by enabling enhanced metabolic stability and improved binding affinity to biological targets.[4] When coupled with the reactive and versatile hydrazine functional group, it creates a powerful synthon for the construction of complex heterocyclic systems and other bioactive molecules.[5][6] Hydrazine derivatives are cornerstone intermediates in the synthesis of a wide array of pharmaceuticals, and understanding their preparation is paramount for efficient and cost-effective drug development.[1]
This guide will focus on the most prevalent and practical methods for the synthesis of cyclopentylhydrazine and its N-substituted analogues, providing researchers and drug development professionals with the foundational knowledge and practical insights required to leverage this important chemical entity.
Foundational Synthetic Strategies
The synthesis of cyclopentylhydrazine derivatives can be broadly categorized into two primary approaches: direct alkylation of hydrazine and reductive amination of cyclopentanone. Each strategy presents its own set of advantages and challenges, and the choice of method often depends on the desired substitution pattern, scale of the reaction, and availability of starting materials.
Direct Alkylation of Hydrazine with Cyclopentyl Halides
Conceptually, the most straightforward approach to cyclopentylhydrazine involves the direct reaction of a cyclopentyl halide (e.g., cyclopentyl bromide or chloride) with hydrazine. This nucleophilic substitution reaction, however, is often plagued by a lack of selectivity, leading to the formation of di- and tri-substituted products.
Causality Behind Experimental Choices:
-
Excess Hydrazine: To favor the formation of the desired mono-substituted product, a large excess of hydrazine is typically employed. This statistical approach increases the probability of a cyclopentyl halide molecule encountering an unreacted hydrazine molecule.
-
Solvent: The choice of solvent is critical in managing the solubility of both the reactants and the product. Protic solvents like ethanol or water are often used.
-
Base: The reaction generates a hydrohalic acid byproduct, which can protonate the hydrazine, rendering it non-nucleophilic. The inclusion of a base, such as sodium carbonate or triethylamine, is necessary to neutralize this acid and maintain the nucleophilicity of the hydrazine.
Workflow for Direct Alkylation:
Caption: General workflow for the direct alkylation of hydrazine.
Experimental Protocol: Synthesis of Cyclopentylhydrazine Hydrochloride
-
Reaction Setup: To a solution of hydrazine hydrate (10 equivalents) in ethanol, add potassium carbonate (2 equivalents).
-
Addition of Alkyl Halide: Slowly add cyclopentyl bromide (1 equivalent) to the stirred solution at room temperature.
-
Reaction Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction is typically complete within 12-24 hours.
-
Workup: Remove the excess hydrazine and ethanol under reduced pressure. Partition the residue between diethyl ether and water.
-
Extraction: Separate the organic layer, and extract the aqueous layer with diethyl ether (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Salt Formation: Dissolve the crude cyclopentylhydrazine in diethyl ether and bubble hydrogen chloride gas through the solution to precipitate cyclopentylhydrazine hydrochloride.[7]
-
Isolation: Collect the precipitate by filtration, wash with cold diethyl ether, and dry under vacuum.
| Parameter | Condition | Rationale |
| Hydrazine | 10 eq. | Minimizes over-alkylation. |
| Solvent | Ethanol | Good solubility for reactants. |
| Base | K₂CO₃ | Neutralizes generated HBr. |
| Temperature | Room Temperature | Controls exothermicity. |
| Purification | HCl salt precipitation | Provides a stable, crystalline solid. |
Table 1: Key parameters for the synthesis of cyclopentylhydrazine hydrochloride via direct alkylation.
Reductive Amination of Cyclopentanone
Reductive amination is a highly versatile and widely employed method for the synthesis of amines, including substituted hydrazines.[8][9] This one-pot reaction involves the initial formation of a hydrazone intermediate from the condensation of cyclopentanone and hydrazine, which is then reduced in situ to the corresponding hydrazine derivative.[10]
Causality Behind Experimental Choices:
-
Reducing Agent: The choice of reducing agent is critical for the success of this reaction. Sodium cyanoborohydride (NaBH₃CN) is a popular choice because it is mild enough to selectively reduce the iminium ion intermediate in the presence of the starting ketone.[10] Sodium triacetoxyborohydride (NaBH(OAc)₃) is another effective and less toxic alternative.[10]
-
pH Control: The initial condensation to form the hydrazone is typically favored under slightly acidic conditions (pH 4-6). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic for nucleophilic attack by the hydrazine. However, strongly acidic conditions will protonate the hydrazine, reducing its nucleophilicity.
Mechanism of Reductive Amination:
Caption: Simplified mechanism of reductive amination.
Experimental Protocol: Synthesis of Cyclopentylhydrazine via Reductive Amination
-
Reaction Setup: In a round-bottom flask, dissolve cyclopentanone (1 equivalent) and hydrazine hydrate (1.2 equivalents) in methanol.
-
pH Adjustment: Adjust the pH of the solution to approximately 5 using acetic acid.
-
Addition of Reducing Agent: Cool the mixture to 0 °C and slowly add sodium cyanoborohydride (1.5 equivalents) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours.
-
Quenching: Carefully quench the reaction by the slow addition of 1 M hydrochloric acid until the gas evolution ceases.
-
Basification and Extraction: Make the solution basic (pH > 10) with 6 M sodium hydroxide and extract with dichloromethane (3x).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude cyclopentylhydrazine.
| Parameter | Condition | Rationale |
| Reducing Agent | NaBH₃CN | Selectively reduces the hydrazone.[10] |
| Solvent | Methanol | Good solubility for reactants and reagents. |
| pH | ~5 | Catalyzes hydrazone formation. |
| Temperature | 0 °C to RT | Controls reaction rate and minimizes side reactions. |
Table 2: Key parameters for the reductive amination synthesis of cyclopentylhydrazine.
Synthesis of N-Substituted Cyclopentylhydrazine Derivatives
The synthesis of N-substituted cyclopentylhydrazines is crucial for creating diverse libraries of compounds for drug screening. These derivatives can be prepared through several strategic approaches.
Reductive Amination with Substituted Hydrazines
This is a direct extension of the reductive amination method described previously, where a pre-formed N-substituted hydrazine is reacted with cyclopentanone. This approach is highly effective for preparing a wide range of N-alkyl and N-aryl cyclopentylhydrazines.
Workflow for N-Substituted Cyclopentylhydrazine Synthesis:
Caption: Workflow for synthesizing N-substituted cyclopentylhydrazines.
N-Alkylation/Arylation of Cyclopentylhydrazine
Alternatively, pre-formed cyclopentylhydrazine can be selectively N-functionalized. This method is particularly useful when the desired substituent is sensitive to the conditions of reductive amination.
-
N-Alkylation: Reaction with alkyl halides in the presence of a base. Care must be taken to control the degree of alkylation.
-
N-Arylation: Palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, with aryl halides or triflates offer a powerful and general method for the synthesis of N-aryl cyclopentylhydrazines.[11][12]
Advanced and Biocatalytic Approaches
The field of organic synthesis is continually evolving, with a strong emphasis on developing more sustainable and efficient methodologies.
Enzyme-Catalyzed Reductive Hydrazination
Recent advancements have demonstrated the potential of imine reductases (IREDs) to catalyze the reductive amination of carbonyls with hydrazines.[13] This biocatalytic approach offers several advantages, including high enantioselectivity for the synthesis of chiral hydrazine derivatives, mild reaction conditions, and reduced environmental impact.[13]
Conclusion and Future Outlook
The synthesis of cyclopentylhydrazine derivatives remains a cornerstone of modern drug discovery. While traditional methods like direct alkylation and reductive amination continue to be workhorse reactions, the future of this field lies in the development of more selective, efficient, and sustainable synthetic strategies. The exploration of biocatalytic methods and novel catalytic systems for N-functionalization will undoubtedly expand the accessible chemical space of cyclopentylhydrazine derivatives, paving the way for the discovery of next-generation therapeutics.
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Mastering the Molecule: A Technical Guide to the Safe Handling of Cyclopentylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Foreword: Navigating the Nuances of a Novel Reagent
In the fast-paced world of drug discovery and chemical synthesis, novel reagents are the catalysts for innovation. Cyclopentylhydrazine dihydrochloride, a versatile intermediate, holds significant promise in the construction of complex molecular architectures for pharmaceuticals and agrochemicals.[1][2] However, its utility is intrinsically linked to a thorough understanding and rigorous application of safety protocols. As a hydrazine derivative, this compound warrants a heightened level of caution. This guide, intended for the discerning scientist, moves beyond generic safety data sheets to provide a deeper, more instructive narrative on the safe handling, storage, and emergency management of this compound. Herein, we dissect the "why" behind the "what," empowering you to foster a culture of safety and scientific integrity in your laboratory.
Section 1: Hazard Identification and Risk Assessment - A Proactive Stance
1.1 Toxicological Profile: What the Data Infers
This compound is classified as a hazardous substance with the following primary concerns[3]:
-
Acute Oral Toxicity (Category 4): Harmful if swallowed.[3]
-
Skin Corrosion/Irritation (Category 2): Causes skin irritation.[3]
-
Serious Eye Damage/Eye Irritation (Category 2A): Causes serious eye irritation.[3]
-
Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[3]
The hydrazine moiety is a well-documented toxicophore, known for its potential to cause central nervous system effects, liver and kidney damage, and as a suspected human carcinogen.[5] Although the dihydrochloride salt form may alter its physical properties, the inherent reactivity and biological activity of the hydrazine group remain a primary concern.
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
| Acute toxicity, oral | 4 | H302: Harmful if swallowed |
| Skin corrosion/irritation | 2 | H315: Causes skin irritation |
| Serious eye damage/eye irritation | 2A | H319: Causes serious eye irritation |
| Specific target organ toxicity, single exposure | 3 | H335: May cause respiratory irritation |
Source: GHS classification data from multiple safety data sheets.[3]
1.2 The Imperative of a Pre-Work Risk Assessment
Before any new procedure involving this compound is initiated, a thorough, documented risk assessment is mandatory. This is not merely a bureaucratic exercise but a critical scientific evaluation of the potential for harm and the measures to mitigate it.
Caption: A cyclical approach to risk assessment ensures continuous safety improvement.
Section 2: Engineering Controls and Personal Protective Equipment - Your First Lines of Defense
The hierarchy of controls dictates that engineering and administrative controls should be the primary means of minimizing exposure, with Personal Protective Equipment (PPE) serving as the final barrier.
2.1 The Non-Negotiable Fume Hood
All manipulations of this compound, from weighing to reaction setup and workup, must be conducted within a properly functioning chemical fume hood. This is to prevent the inhalation of any dusts or aerosols and to contain any potential releases.
2.2 Personal Protective Equipment (PPE): A Self-Validating System
The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.
-
Hand Protection: The choice of gloves is paramount. While nitrile gloves are often used in laboratory settings, it is crucial to consult the glove manufacturer's chemical resistance data for hydrazine compounds. For prolonged or high-risk procedures, consider double-gloving or using thicker, more resistant gloves such as butyl rubber.[6][7][8][9] Always inspect gloves for any signs of degradation or perforation before use and change them frequently.
-
Eye and Face Protection: Chemical splash goggles are mandatory. In situations with a higher risk of splashing, a face shield should be worn in conjunction with goggles.[3]
-
Body Protection: A flame-resistant lab coat should be worn and kept fully fastened. Ensure that street clothes are fully covered.
-
Respiratory Protection: In normal operations within a certified fume hood, respiratory protection is not typically required. However, for emergency situations or in cases where engineering controls are not sufficient, a NIOSH-approved respirator with cartridges appropriate for organic vapors and particulates should be available and personnel must be properly fit-tested and trained in its use.
Caption: A clear decision tree for responding to chemical spills is essential.
Section 5: Lessons from the Field - Case Studies in Hydrazine Safety
While specific incidents involving this compound are not publicly documented, the broader class of hydrazine compounds has been associated with laboratory accidents. A notable incident at a university involved the unintended detonation of a nickel hydrazine perchlorate derivative. [10]The investigation highlighted several critical safety lapses, including:
-
Scaling up a reaction without a proper risk assessment.
-
Inadequate communication of safety limits between supervisors and researchers.
-
A false sense of security regarding the stability of the compound.
This case underscores the importance of a robust safety culture, clear communication, and a healthy respect for the potential hazards of energetic materials and their precursors.
Conclusion: A Commitment to a Safer Scientific Future
This compound is a valuable tool in the arsenal of the modern chemist. However, its potential can only be safely unlocked through a steadfast commitment to the principles of laboratory safety. This guide has provided a framework for the safe handling of this compound, grounded in scientific rationale and practical experience. It is incumbent upon every researcher, scientist, and drug development professional to not only adhere to these guidelines but also to foster an environment where safety is a shared and non-negotiable value.
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An In-depth Technical Guide on the Thermal Stability and Decomposition of Cyclopentylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals. Cyclopentylhydrazine dihydrochloride is a potentially hazardous chemical. All handling and experimentation should be conducted in a controlled laboratory setting with appropriate personal protective equipment and adherence to established safety protocols.[1][2][3]
Section 1: Introduction and Significance
Cyclopentylhydrazine and its salts, such as the dihydrochloride form, are important intermediates in various chemical syntheses.[4] Their applications can be found in the pharmaceutical industry, in the preparation of catalysts, and in the synthesis of dyes and polymers.[4] Understanding the thermal stability and decomposition characteristics of this compound is paramount for ensuring safe handling, storage, and processing, particularly in drug development where thermal events can impact product purity, efficacy, and safety.
This technical guide provides a comprehensive overview of the thermal behavior of this compound. We will delve into the theoretical underpinnings of its decomposition, present field-proven experimental methodologies for its characterization, and offer insights into the interpretation of the resulting data. The protocols described herein are designed to be self-validating, ensuring the generation of reliable and reproducible results.
Section 2: Physicochemical Properties
A foundational understanding of the physicochemical properties of this compound is essential before undertaking any thermal analysis.
| Property | Value | Source |
| Molecular Formula | C5H14Cl2N2 | [5] |
| Molecular Weight | 173.086 g/mol | [5] |
| Appearance | White to pale yellow crystalline solid | [4] |
| Melting Point | 189-194°C | [5] |
| Solubility | Soluble in water | [4] |
Section 3: Thermal Analysis Methodologies
A multi-technique approach is often necessary to fully characterize the thermal stability and decomposition of a compound. The primary techniques employed are Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC).[6][7]
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[6] It is invaluable for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying mass loss.[7]
Differential Scanning Calorimetry (DSC)
DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It provides information on thermal events such as melting, crystallization, and decomposition, including the enthalpy changes associated with these processes.[7]
Accelerating Rate Calorimetry (ARC)
ARC is a technique used to study the thermal runaway potential of a substance under adiabatic conditions ("no heat in, no heat out").[8] It is particularly crucial for assessing the safety of energetic materials and processes by determining parameters like the time-to-maximum rate (TMR) and self-accelerating decomposition temperature (SADT).[8][9]
Section 4: Experimental Protocols
The following protocols are provided as a guide. Specific parameters may need to be optimized based on the instrument used and the specific research question.
Protocol for Thermogravimetric Analysis (TGA)
-
Instrument Preparation: Ensure the TGA instrument is calibrated and the balance is tared.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into an appropriate TGA pan (e.g., alumina or platinum).
-
Experimental Conditions:
-
Atmosphere: Typically, an inert atmosphere (e.g., nitrogen or argon) is used to study thermal decomposition without oxidation. A reactive atmosphere (e.g., air) can be used to investigate oxidative stability.
-
Heating Rate: A common heating rate is 10 °C/min. Multiple heating rates (e.g., 5, 10, 15, and 20 °C/min) can be used to perform kinetic analysis.[10][11]
-
Temperature Range: Heat the sample from ambient temperature to a temperature at which complete decomposition is observed (e.g., 25 °C to 500 °C).
-
-
Data Analysis: Analyze the resulting TGA curve (mass vs. temperature) to determine the onset temperature of decomposition and the percentage of mass loss at each stage. The derivative of the TGA curve (DTG) can be used to identify the temperatures of maximum decomposition rates.
Protocol for Differential Scanning Calorimetry (DSC)
-
Instrument Preparation: Calibrate the DSC instrument for temperature and enthalpy.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Atmosphere: An inert atmosphere (e.g., nitrogen) is typically used.
-
Heating Rate: A heating rate of 10 °C/min is standard.
-
Temperature Program: Heat the sample from ambient temperature through its melting and decomposition range. A cooling and second heating cycle can provide information on phase transitions.
-
-
Data Analysis: Analyze the DSC thermogram (heat flow vs. temperature) to identify endothermic events (e.g., melting) and exothermic events (e.g., decomposition). Integrate the peaks to determine the enthalpy of these transitions.
Protocol for Accelerating Rate Calorimetry (ARC)
-
Instrument Preparation: Ensure the ARC system is properly calibrated and the bomb is clean and dry.
-
Sample Preparation: Load a known quantity of this compound into the ARC bomb.
-
Experimental Conditions:
-
Heat-Wait-Search Mode: The instrument heats the sample in small steps and then waits to detect any self-heating. If an exothermic reaction is detected, the instrument switches to an adiabatic mode to track the temperature and pressure rise.
-
Starting Temperature: Begin the experiment at a temperature well below the expected onset of decomposition.
-
-
Data Analysis: The ARC data provides plots of temperature and pressure versus time, as well as the self-heating rate versus temperature. From this data, key safety parameters such as the onset temperature of thermal runaway, TMR, and activation energy can be calculated.[12][13]
Section 5: Visualization of Experimental Workflows
Section 6: Expected Thermal Behavior and Decomposition Pathway
Based on the chemistry of hydrazine derivatives, the thermal decomposition of this compound is expected to be a complex process.[14][15][16] The decomposition is likely initiated by the cleavage of the N-N bond, which is the weakest bond in the hydrazine moiety.[17]
The presence of the cyclopentyl group will influence the subsequent reaction pathways. The dihydrochloride salt form suggests that the initial decomposition may involve the loss of hydrogen chloride.
A plausible decomposition pathway can be proposed:
-
Initial Decomposition: Loss of HCl and/or cleavage of the N-N bond to form radical intermediates.
-
Intermediate Reactions: The resulting cyclopentyl and hydrazyl radicals can undergo a variety of reactions, including hydrogen abstraction, disproportionation, and recombination.
-
Final Products: The final decomposition products are likely to be a mixture of nitrogen gas, ammonia, cyclopentane, cyclopentene, and potentially some polymeric materials. The exact composition will depend on the experimental conditions.[14][15]
Section 7: Kinetic Analysis
To gain a deeper understanding of the decomposition process, kinetic analysis of the TGA data can be performed. Model-free isoconversional methods, such as the Kissinger-Akahira-Sunose (KAS) and Flynn-Wall-Ozawa (FWO) methods, are recommended as they do not assume a specific reaction model.[18] These methods allow for the determination of the activation energy (Ea) as a function of the extent of conversion, providing insights into the complexity of the decomposition mechanism.[18][19] The activation energy is a critical parameter for predicting the thermal stability and shelf-life of the material.[10]
Section 8: Safety Considerations
This compound should be handled with extreme care.[1] It is classified as an acute oral toxicant and a skin and eye irritant.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, must be worn at all times.[1] All manipulations should be performed in a well-ventilated fume hood.[2] In case of fire, use a water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[1]
Section 9: Conclusion
The thermal stability and decomposition of this compound are critical parameters for its safe handling and use in research and development. This guide has provided a comprehensive framework for investigating these properties using standard thermal analysis techniques. By following the detailed protocols and applying the principles of kinetic analysis, researchers can obtain reliable data to ensure the safety and success of their work.
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Methodological & Application
The Versatile Role of Cyclopentylhydrazine Dihydrochloride in the Synthesis of Bio-relevant Heterocycles
Introduction: Unlocking the Potential of a Unique Building Block
In the landscape of modern medicinal chemistry and drug discovery, the synthesis of novel heterocyclic compounds remains a cornerstone of innovation. These cyclic structures are privileged scaffolds, forming the core of numerous pharmaceuticals and biologically active molecules. Among the diverse reagents available to synthetic chemists, cyclopentylhydrazine dihydrochloride emerges as a valuable and versatile building block. Its unique combination of a nucleophilic hydrazine moiety and a bulky, lipophilic cyclopentyl group allows for the construction of a wide array of heterocyclic systems with tunable pharmacological profiles. This application note provides an in-depth guide for researchers, scientists, and drug development professionals on the practical use of this compound in the synthesis of three key classes of heterocycles: pyrazoles, indoles, and pyridazines. Beyond mere procedural steps, this guide delves into the mechanistic rationale behind the protocols, offering insights to empower researchers in their synthetic endeavors.
Physicochemical Properties and Handling
Before delving into synthetic protocols, a clear understanding of the reagent's properties is paramount for its safe and effective use.
| Property | Value |
| Molecular Formula | C₅H₁₄Cl₂N₂ |
| Molecular Weight | 173.09 g/mol |
| Appearance | White to off-white crystalline solid |
| Solubility | Soluble in water and polar protic solvents (e.g., ethanol, methanol) |
Safety and Handling Precautions: this compound is an irritant and should be handled with appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.
I. The Synthesis of 1-Cyclopentyl-Substituted Pyrazoles: A Gateway to Bioactive Molecules
Pyrazoles are a prominent class of five-membered nitrogen-containing heterocycles, widely recognized for their diverse biological activities, including anti-inflammatory, analgesic, and anticancer properties. The Knorr pyrazole synthesis and related cyclocondensation reactions provide a robust and classical approach to this scaffold. The reaction of a hydrazine with a 1,3-dicarbonyl compound is a cornerstone of pyrazole synthesis.
Mechanistic Insight: The Knorr Pyrazole Synthesis
The reaction proceeds through a well-established mechanism. Initially, the more nucleophilic nitrogen of the hydrazine attacks one of the carbonyl groups of the 1,3-dicarbonyl compound, forming a hydrazone intermediate. Subsequent intramolecular cyclization, driven by the attack of the second nitrogen atom on the remaining carbonyl group, leads to a dihydroxypyrazolidine intermediate. Dehydration of this intermediate furnishes the aromatic pyrazole ring. When using this compound, a weak base is typically required to neutralize the hydrochloride salt and liberate the free hydrazine for the initial nucleophilic attack.
Diagram: Generalized Knorr Pyrazole Synthesis Workflow
Caption: Workflow for 1-Cyclopentyl-pyrazole Synthesis.
Detailed Protocol: Synthesis of 1-Cyclopentyl-3,5-dimethylpyrazole
This protocol details the reaction of this compound with acetylacetone (a 1,3-dicarbonyl compound).
Materials:
-
This compound (1.0 eq)
-
Acetylacetone (1.05 eq)
-
Sodium acetate (2.2 eq)
-
Ethanol
-
Water
-
Ethyl acetate
-
Brine
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq) and sodium acetate (2.2 eq) in a mixture of ethanol and water (e.g., 3:1 v/v). Stir the mixture at room temperature for 15 minutes. Rationale: The sodium acetate acts as a base to neutralize the HCl and generate the free cyclopentylhydrazine in situ.
-
Addition of Dicarbonyl: To the stirred solution, add acetylacetone (1.05 eq) dropwise.
-
Reaction: Heat the reaction mixture to reflux (approximately 80-90 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature and remove the ethanol under reduced pressure. Add water to the residue and extract the product with ethyl acetate (3 x volume of aqueous layer).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the pure 1-cyclopentyl-3,5-dimethylpyrazole.
Expected Yield: 75-85%
II. Fischer Indole Synthesis: Crafting Cyclopentyl-Fused Indole Scaffolds
The Fischer indole synthesis is a classic and powerful method for constructing the indole ring system, a ubiquitous feature in natural products and pharmaceuticals, including anti-migraine drugs and anti-cancer agents.[1][2] This reaction involves the acid-catalyzed cyclization of an aryl- or alkyl-hydrazone.
Mechanistic Underpinnings
The Fischer indole synthesis is a fascinating cascade of reactions.[3] It begins with the formation of a hydrazone from the reaction of a hydrazine with a ketone or aldehyde. Under acidic conditions, the hydrazone tautomerizes to an enamine. The key step is a[4][4]-sigmatropic rearrangement of the protonated enamine, which forms a new carbon-carbon bond. Subsequent cyclization and elimination of ammonia lead to the aromatic indole ring. The use of cyclopentylhydrazine allows for the synthesis of N-cyclopentyl indoles.
Diagram: Fischer Indole Synthesis Mechanism
Caption: Key steps in the Fischer Indole Synthesis.
Detailed Protocol: Synthesis of 1-Cyclopentyl-2,3-dihydro-1H-carbazole from Cyclohexanone
This protocol describes the synthesis of a tetracyclic indole derivative using this compound and cyclohexanone.
Materials:
-
This compound (1.0 eq)
-
Cyclohexanone (1.1 eq)
-
Glacial acetic acid
-
Ethanol
-
Water
Procedure:
-
Hydrazone Formation: In a round-bottom flask, suspend this compound (1.0 eq) in glacial acetic acid. Add cyclohexanone (1.1 eq) to the suspension. Stir the mixture at room temperature for 1 hour. Rationale: The acidic medium facilitates the formation of the hydrazone intermediate.
-
Cyclization: Heat the reaction mixture to reflux (approximately 118 °C) for 2-3 hours. The color of the solution will typically darken. Monitor the reaction by TLC.
-
Isolation: Cool the reaction mixture to room temperature and pour it into a beaker of ice-water with vigorous stirring. The crude product should precipitate.
-
Purification: Collect the solid by filtration, wash thoroughly with water, and then with a small amount of cold ethanol. The crude product can be recrystallized from ethanol to afford the pure 1-cyclopentyl-2,3-dihydro-1H-carbazole.
Expected Yield: 60-75%
III. Pyridazine Synthesis: Constructing Six-Membered Diazines
Pyridazines are six-membered heterocyclic compounds containing two adjacent nitrogen atoms. This scaffold is present in a number of herbicides and pharmaceuticals.[4] A common synthetic route involves the condensation of a hydrazine with a 1,4-dicarbonyl compound.[2]
Mechanistic Pathway
The formation of the pyridazine ring from a 1,4-dicarbonyl compound and a hydrazine is a straightforward cyclocondensation reaction. The reaction proceeds via the formation of a dihydrazone or a related intermediate, followed by intramolecular cyclization and subsequent aromatization, often through oxidation, to yield the stable pyridazine ring.
Diagram: Pyridazine Synthesis Workflow
Caption: General workflow for Pyridazine Synthesis.
Detailed Protocol: Synthesis of 1-Cyclopentyl-3,6-diphenylpyridazine from 1,4-Diphenyl-1,4-butanedione
This protocol outlines the synthesis of a substituted pyridazine.
Materials:
-
This compound (1.0 eq)
-
1,4-Diphenyl-1,4-butanedione (1.0 eq)
-
Triethylamine (2.5 eq)
-
Ethanol
-
Air (as an oxidant)
Procedure:
-
Reaction Setup: To a solution of 1,4-diphenyl-1,4-butanedione (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser, add this compound (1.0 eq) and triethylamine (2.5 eq). Rationale: Triethylamine is used to neutralize the HCl and catalyze the condensation.
-
Reaction: Heat the mixture to reflux for 6-8 hours. It is often beneficial to allow air to enter the reaction vessel (e.g., via a needle in the septum) to facilitate the oxidation of the dihydropyridazine intermediate to the aromatic pyridazine.
-
Work-up: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. If so, collect the solid by filtration. If not, reduce the solvent volume under reduced pressure and add water to induce precipitation.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. The product can be further purified by recrystallization from ethanol or an ethanol/water mixture.
Expected Yield: 65-80%
Conclusion and Future Outlook
This compound has proven to be a highly effective reagent for the synthesis of a variety of biologically relevant heterocyclic compounds. The protocols detailed in this application note for the synthesis of pyrazoles, indoles, and pyridazines are robust, reproducible, and scalable, making them suitable for both academic research and industrial drug development. The cyclopentyl moiety offers a unique handle to modulate the lipophilicity and steric profile of the resulting molecules, which can be crucial for optimizing their pharmacokinetic and pharmacodynamic properties. As the quest for novel therapeutics continues, the creative application of versatile building blocks like this compound will undoubtedly play a pivotal role in the discovery of the next generation of medicines.
References
-
Fischer, E.; Jourdan, F. Ueber die Hydrazine der Brenztraubensäure. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2241–2245. [Link]
-
Knorr, L. Einwirkung von Acetessigester auf Phenylhydrazin. Berichte der deutschen chemischen Gesellschaft. 1883 , 16 (2), 2597–2599. [Link]
-
Pyridazine - Wikipedia. [Link]
-
Fischer Indole Synthesis - Wikipedia. [Link]
-
Synthesis of Pyridazine - ChemTube3D. [Link]
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Application Notes and Protocols: Cyclopentylhydrazine Dihydrochloride in Organic Synthesis
Introduction: The Strategic Value of the Cyclopentyl Moiety in Modern Organic Synthesis
In the landscape of contemporary organic and medicinal chemistry, the deliberate introduction of specific structural motifs to modulate the physicochemical and pharmacological properties of a molecule is a cornerstone of rational design. Cyclopentylhydrazine dihydrochloride emerges as a reagent of significant interest in this context. It serves as a compact, lipophilic building block, enabling the incorporation of a five-membered carbocyclic ring. This moiety can enhance metabolic stability, improve binding affinity to biological targets, and fine-tune solubility and permeability profiles of the parent molecule.
This comprehensive guide provides an in-depth exploration of the applications of this compound, with a primary focus on its utility in the Fischer indole synthesis—a venerable yet continually relevant transformation for the construction of the indole nucleus. The protocols and discussions herein are curated for researchers, scientists, and drug development professionals, emphasizing not just the procedural steps but the underlying chemical logic and practical considerations for successful execution.
Physicochemical Properties and Safety Data
This compound is typically a white to off-white solid, supplied as a stable salt which enhances its shelf-life and handling characteristics compared to the free base.
| Property | Value | Source |
| CAS Number | 645372-27-6 | |
| Molecular Formula | C₅H₁₄Cl₂N₂ | |
| Molecular Weight | 173.09 g/mol | Calculated |
| Appearance | White to off-white solid | |
| Solubility | Soluble in water and polar protic solvents like ethanol and methanol. | General Knowledge |
Safety and Handling:
This compound, like other hydrazine derivatives, should be handled with care in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, is mandatory. It is classified as harmful if swallowed, in contact with skin, or if inhaled, and can cause skin and serious eye irritation. Refer to the material safety data sheet (MSDS) for comprehensive safety information before use.
Core Application: The Fischer Indole Synthesis
The Fischer indole synthesis, discovered by Hermann Emil Fischer in 1883, remains one of the most powerful and versatile methods for constructing the indole scaffold. This reaction involves the acid-catalyzed cyclization of an aryl- or alkylhydrazine with an aldehyde or ketone. This compound serves as the hydrazine component in this reaction, leading to the formation of N-cyclopentyl indoles.
The Underlying Mechanism: A Stepwise Perspective
The reaction proceeds through a series of well-established steps, initiated by the in situ formation of a hydrazone from cyclopentylhydrazine and a carbonyl compound. The dihydrochloride salt provides the acidic medium necessary for both hydrazone formation and the subsequent cyclization cascade.
Diagram of the Fischer Indole Synthesis Workflow
Caption: Workflow of the Fischer Indole Synthesis.
The detailed mechanism involves:
-
Hydrazone Formation: Cyclopentylhydrazine reacts with the aldehyde or ketone under acidic conditions to form a cyclopentylhydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine (or ene-hydrazine) isomer.
-
-Sigmatropic Rearrangement: A proton-catalyzed-sigmatropic rearrangement occurs, which forms a crucial new carbon-carbon bond.
-
Aromatization and Cyclization: The resulting intermediate undergoes rearomatization, followed by an intramolecular nucleophilic attack to form a five-membered ring.
-
Elimination of Ammonia: Finally, the elimination of an ammonia molecule under acidic catalysis yields the stable, aromatic N-cyclopentyl indole.
Application Note: A Protocol for the N-Alkylation of Cyclopentylhydrazine via Reductive Amination
Introduction: The Strategic Importance of N-Alkylated Hydrazines
In the landscape of medicinal chemistry and drug development, hydrazine and its derivatives are foundational building blocks for synthesizing a wide array of heterocyclic compounds and pharmacologically active agents.[1][2] Cyclopentylhydrazine, in particular, serves as a valuable intermediate, offering a unique lipophilic scaffold for molecular design.[3][4] The N-alkylation of hydrazines is a critical transformation for creating structural diversity and modulating the physicochemical properties of lead compounds.
While classical N-alkylation using alkyl halides is a well-known method, it is often plagued by a significant drawback: over-alkylation. The N-alkylated product is frequently more nucleophilic than the starting amine, leading to a cascade of reactions that results in a mixture of secondary, tertiary, and even quaternary ammonium salts, often culminating in poor yields of the desired mono-alkylated product.[5][6]
A superior and more controlled approach is reductive amination (also known as reductive alkylation).[7] This strategy proceeds through the formation of a stable hydrazone intermediate from the reaction of the hydrazine with an aldehyde or ketone, followed by its selective reduction to the target N-alkylated hydrazine.[8] This two-step, often one-pot, process circumvents the issue of multiple alkylations, offering high selectivity and yields.[8]
This application note provides a detailed, field-proven protocol for the N-alkylation of Cyclopentylhydrazine dihydrochloride using the reductive amination strategy. We will focus on the use of sodium triacetoxyborohydride (NaBH(OAc)₃), a mild and highly selective reducing agent, to ensure the efficient and clean synthesis of N-cyclopentyl-N'-alkylhydrazines.[9][10]
Reaction Mechanism: Controlled Alkylation via a Hydrazone Intermediate
The reductive amination process is a cornerstone of modern amine synthesis due to its efficiency and selectivity.[11] The reaction proceeds in two distinct, sequential stages that can be performed in a single reaction vessel.
-
Hydrazone Formation: The process begins with the reaction between cyclopentylhydrazine and a carbonyl compound (an aldehyde or ketone). The nucleophilic nitrogen of the hydrazine attacks the electrophilic carbonyl carbon. This is followed by dehydration to form a stable C=N bond, yielding a hydrazone intermediate. This step is often catalyzed by a weak acid.[9]
-
Hydride Reduction: The subsequent introduction of a reducing agent selectively reduces the C=N double bond of the hydrazone (or the corresponding protonated hydrazonium ion) to a C-N single bond.
Causality of Reagent Selection:
-
This compound: The dihydrochloride salt is used as it is more stable, less volatile, and easier to handle than the free base.[12] A non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA), must be added to the reaction mixture to neutralize the HCl salt and liberate the reactive free hydrazine in situ.
-
Sodium Triacetoxyborohydride (NaBH(OAc)₃ or STAB): This reagent is the cornerstone of the protocol's selectivity. Unlike stronger reducing agents like sodium borohydride (NaBH₄), which can readily reduce the starting aldehyde or ketone, STAB is a milder agent.[10][13] The electron-withdrawing effects of the three acetoxy groups temper its reactivity, making it highly selective for the reduction of the protonated imine/hydrazone intermediate, which is much faster than the reduction of the carbonyl compound.[9][11] This allows for a convenient one-pot procedure where all reagents can be mixed together.[14]
Caption: Mechanism of N-alkylation via reductive amination.
Experimental Protocol: N-Alkylation of Cyclopentylhydrazine
This protocol details a general procedure for the reaction of this compound with an aldehyde or ketone.
Materials and Reagents
-
This compound
-
Aldehyde or Ketone (e.g., benzaldehyde, acetone)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Triethylamine (TEA) or Diisopropylethylamine (DIPEA)
-
Anhydrous 1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)[9]
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Round-bottom flask, magnetic stirrer, and stir bar
-
Nitrogen or Argon gas inlet
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography[15]
-
Hexanes and Ethyl Acetate (for chromatography)
Step-by-Step Methodology
-
Reaction Setup: To a clean, dry round-bottom flask equipped with a magnetic stir bar, add this compound (1.0 equiv).
-
Solvent Addition: Add anhydrous 1,2-dichloroethane (DCE) to the flask to create a stirrable suspension (approx. 0.1–0.2 M concentration relative to the hydrazine).
-
In-Situ Free Base Generation: Under a nitrogen or argon atmosphere, add triethylamine (2.2–2.5 equiv) to the suspension. Stir the mixture at room temperature for 15-20 minutes. The formation of triethylamine hydrochloride salt may be observed as a precipitate.
-
Carbonyl Addition: Add the aldehyde or ketone (1.0–1.1 equiv) to the reaction mixture. Stir at room temperature for 30-60 minutes to facilitate the formation of the hydrazone intermediate.
-
Reduction: In a single portion, add sodium triacetoxyborohydride (1.3–1.5 equiv) to the stirring mixture.[14] A slight exotherm may be observed.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting material (cyclopentylhydrazine) is consumed. This typically takes 2 to 24 hours, depending on the reactivity of the carbonyl substrate.
-
Work-up (Quenching): Once the reaction is complete, carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously for 20-30 minutes until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Washing: Combine the organic layers and wash sequentially with water and then brine.
-
Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate or sodium sulfate.[16] Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: Purify the crude residue by flash column chromatography on silica gel.[15] A typical eluent system is a gradient of ethyl acetate in hexanes. The exact ratio will depend on the polarity of the product and should be determined by TLC analysis.
Experimental Workflow Diagram
Caption: Step-by-step workflow for reductive amination.
Summary of Key Reaction Parameters
| Parameter | Recommended Value/Reagent | Rationale & Causality |
| Hydrazine Substrate | This compound | Stable, solid precursor requiring in-situ neutralization.[12] |
| Carbonyl Substrate | Aldehyde or Ketone | 1.0–1.1 equivalents |
| Base | Triethylamine (TEA) | 2.2–2.5 equivalents |
| Reducing Agent | Sodium Triacetoxyborohydride | 1.3–1.5 equivalents |
| Solvent | Anhydrous DCE or THF | Aprotic solvent compatible with the reducing agent.[13] |
| Temperature | Room Temperature | Sufficient for most substrates; mild conditions preserve sensitive functional groups. |
| Reaction Time | 2–24 hours | Substrate-dependent; must be monitored by TLC for completion. |
Product Characterization and Validation
Validation of the final product's structure and purity is essential.[17] The following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): Used to monitor the reaction's progress and to determine the appropriate solvent system for column chromatography. The product should have a different Rf value than the starting materials.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Will confirm the presence of the newly introduced alkyl group and the cyclopentyl moiety. The disappearance of the aldehyde proton signal (around 9-10 ppm) is a key indicator of reaction completion.
-
¹³C NMR: Will show signals corresponding to all carbon atoms in the final structure.
-
¹H-¹⁵N HMBC: Can be used to unambiguously confirm N-alkylation by observing correlations between the protons on the newly added alkyl group and the nitrogen atom.[18]
-
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful addition of the alkyl group. The molecular ion peak (M⁺) should correspond to the calculated mass of the target compound.[17]
-
Infrared (IR) Spectroscopy: Can show the disappearance of the C=O stretch from the starting carbonyl and the appearance of C-N stretching vibrations. The N-H stretch of the product will differ from that of the starting hydrazine.[19]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Incomplete neutralization of the HCl salt. 2. Deactivated or wet reducing agent/solvent. 3. Sterically hindered carbonyl substrate. | 1. Ensure sufficient base (2.2-2.5 equiv) is used. 2. Use freshly opened, high-purity NaBH(OAc)₃ and anhydrous solvents. 3. Increase reaction time or gently heat to 40-50°C. |
| Side Product Formation | Reduction of the starting carbonyl. | This is rare with NaBH(OAc)₃ but could indicate a contaminated or overly reactive batch. Ensure the correct reducing agent was used. |
| Oily Product After Work-up | Product may not be crystalline at room temperature. | Attempt trituration with a non-polar solvent like hexanes or diethyl ether to induce crystallization. If this fails, proceed directly to purification by column chromatography.[15] |
| Difficulty in Purification | Product and starting material have similar polarity. | Ensure the reaction has gone to completion. Adjust the eluent system for chromatography (e.g., use a different solvent mixture or add a small amount of TEA to the eluent for basic compounds).[20] |
Conclusion
The reductive amination protocol detailed herein offers a robust, selective, and high-yielding pathway for the N-alkylation of this compound. By leveraging the controlled reactivity of sodium triacetoxyborohydride, this method effectively bypasses the common pitfalls of over-alkylation associated with traditional methods. This approach is highly valuable for researchers in drug discovery and organic synthesis, providing a reliable tool for the construction of diverse N-alkylated hydrazine scaffolds.
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Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. [Link]
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Abdel-Magid, A. F., & Mehrman, S. J. (2006). A Review on the Use of Sodium Triacetoxyborohydride in the Reductive Amination of Ketones and Aldehydes. Organic Process Research & Development, 10(5), 971-1031. (Note: While the direct link is to a forum, it references this key review article). [Link]
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Ghorbani-Vaghei, R., & Veisi, H. (2023). The influence of various bases on one-pot N-alkylation of nucleobases via alcohol. Scientific Reports, 13(1), 1-10. [Link]
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Ashenhurst, J. (2017). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]
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Mondal, P., & Bora, U. (2014). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. RSC Advances, 4(74), 39343-39346. [Link]
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Garg, N. K., Tan, M., Johnson, M. T., & Wendt, O. F. (2023). Highly Efficient Base-Catalyzed N-Alkylation of Amines with Alcohols and β-Alkylation of Secondary Alcohols with Primary Alcohols. ChemistryViews. [Link]
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Li, H., et al. (2013). Reductive N-Alkylation of Nitro Compounds to N-Alkyl and N,N-Dialkyl Amines with Glycerol as the Hydrogen Source. ACS Catalysis, 3(9), 2158-2164. [Link]
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He, L., et al. (2015). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Green Chemistry, 17(6), 3468-3473. [Link]
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Mondal, P., & Bora, U. (2014). Aqueous N-alkylation of amines using alkyl halides: direct generation of tertiary amines under microwave irradiation. Green Chemistry. [Link]
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Butler, R. N., et al. (2020). Identification of N- or O-Alkylation of Aromatic Nitrogen Heterocycles and N-Oxides Using H–N HMBC NMR Spectroscopy. European Journal of Organic Chemistry, 2020(21), 3169-3181. [Link]
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Wang, C., et al. (2018). Reductive N-alkylation of primary and secondary amines using carboxylic acids and borazane under mild conditions. Organic Chemistry Frontiers, 5(20), 2954-2958. [Link]
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ACS Green Chemistry Institute. (n.d.). N alkylation at sp3 Carbon Reagent Guide. Retrieved from [Link]
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Gök, M., et al. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega, 8(6), 5649-5661. [Link]
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Albert, K. (2011). Strategies for The Purification of Synthetic Products in The Pharmaceutical Industry. Separation Science and Technology, 11, 1-10. [Link]
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Pankratov, D. A., et al. (2015). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 17(23), 5858-5861. [Link]
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Gomes, P., et al. (2022). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 27(19), 6271. [Link]
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University of New England. (n.d.). SPECTROSCOPY AND STRUCTURE DETERMINATION. Retrieved from [Link]
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Lawley, P. D., & Jarman, M. (1972). Isolation and identification of products from alkylation of nucleic acids: ethyl- and isopropyl-purines. Biochemical Journal, 126(4), 893-900. [Link]
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Al-Amiery, A. A., et al. (2024). Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O. Digital Commons @ Michigan Tech. [Link]
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Lawrence, M., et al. (2022). Synthesis and spectroscopic investigation of N-allyl-N-ethylformamide: computational aspects of DFT, molecular docking and drug-likeness analyses. Journal of Biomolecular Structure and Dynamics, 40(1), 1-16. [Link]
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- 20. chromatographyonline.com [chromatographyonline.com]
Application Notes & Protocols: The Strategic Use of Cyclopentylhydrazine Dihydrochloride in the Synthesis of Conformationally Constrained Pharmaceutical Intermediates
Abstract
Cyclopentylhydrazine dihydrochloride serves as a pivotal building block in modern medicinal chemistry, primarily valued for its role in constructing complex heterocyclic scaffolds. Its unique cyclopentyl moiety offers a pathway to introduce conformational rigidity into target molecules, a highly sought-after attribute in drug design for enhancing binding affinity and metabolic stability. This document provides an in-depth exploration of its application, focusing on the synthesis of indole-based structures through the Fischer indole synthesis. We present a detailed, field-proven protocol for the synthesis of a tetracyclic indole intermediate, a precursor for conformationally constrained tryptophan analogues, alongside critical safety protocols and mechanistic insights.
Introduction to this compound
Cyclopentylhydrazine, typically supplied and handled as its more stable dihydrochloride salt, is a versatile reagent in organic synthesis.[1][2] The presence of the hydrazine functional group makes it a potent nucleophile and a precursor for a variety of nitrogen-containing heterocycles.[3] In the context of pharmaceutical development, the cyclopentyl group is of particular interest as it can be incorporated into the final molecular architecture to create sp³-rich, sterically defined, and conformationally restricted analogues of endogenous ligands or known drug molecules.[4] This strategy is often employed to improve selectivity for biological targets and to optimize pharmacokinetic profiles.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 645372-27-6 | [5] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [5] |
| Molecular Weight | 173.08 g/mol | [5] |
| Appearance | White to off-white crystalline solid | [5] |
| Melting Point | 189-194°C | [6] |
| Storage Conditions | Store at 2-8°C under an inert atmosphere | [7] |
Core Application: Fischer Indole Synthesis for Tryptophan Analogues
The most prominent application of reagents like this compound in pharmaceutical synthesis is the Fischer indole synthesis.[8] This classic yet powerful reaction enables the construction of the indole nucleus, a core structure in numerous pharmaceuticals, including the triptan class of anti-migraine drugs and various psychoactive agents.[8] The reaction involves the acid-catalyzed thermal cyclization of an arylhydrazine and an aldehyde or ketone.[9]
The true value of using Cyclopentylhydrazine lies in its ability to generate non-canonical, conformationally constrained indole structures. For instance, reacting it with a cyclic ketone can forge a fused-ring system. This approach is instrumental in the synthesis of novel tryptophan derivatives where the side chain's rotational freedom is limited, a key strategy for studying and influencing peptide and protein interactions.[10]
Mechanistic Rationale
The generally accepted mechanism for the Fischer indole synthesis provides a clear rationale for its utility.
-
Hydrazone Formation: The reaction initiates with the condensation of Cyclopentylhydrazine with a ketone (in this case, a cyclic keto-ester) to form the corresponding hydrazone.
-
Tautomerization: The hydrazone tautomerizes to its enamine form.
-
[1][1]-Sigmatropic Rearrangement: Under acidic conditions and heat, the protonated enamine undergoes a[1][1]-sigmatropic rearrangement, which breaks the N-N bond and forms a C-C bond, disrupting the aromaticity of a phenyl precursor if used. In our case, it sets up the key bond for the new five-membered ring.
-
Cyclization & Aromatization: The resulting di-imine intermediate rearomatizes and subsequently cyclizes. The final step is the elimination of ammonia, which re-establishes the aromatic indole ring system.[8][9]
The choice of a cyclic ketone as the reaction partner is a deliberate strategy to build a polycyclic framework that locks the geometry of the final molecule.
Experimental Protocol: Synthesis of a Cyclopentyl-Fused Indole Intermediate
This protocol details the synthesis of ethyl 2,3,4,9-tetrahydro-1H-cyclopenta[b]indole-2-carboxylate, a key intermediate for creating constrained tryptophan mimetics. The procedure is based on the principles of the Fischer indole synthesis.
Materials and Equipment
-
Reagents: this compound (95%+ purity)[11], Ethyl 2-oxocyclopentanecarboxylate, Polyphosphoric acid (PPA), Toluene, Ethyl acetate, Saturated sodium bicarbonate solution, Brine, Anhydrous magnesium sulfate, Celite.
-
Equipment: Round-bottom flasks, reflux condenser, magnetic stirrer with heating plate, oil bath, separatory funnel, rotary evaporator, glass funnel for filtration, glass column for chromatography, standard laboratory glassware.
-
Safety Equipment: Chemical fume hood, safety glasses with side shields, nitrile gloves, lab coat.[12][13]
Workflow Diagram
Caption: Synthetic workflow for the target indole intermediate.
Step-by-Step Procedure
PART A: Hydrazone Formation
-
To a 250 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (5.0 g, 28.9 mmol) and toluene (100 mL).
-
Add Ethyl 2-oxocyclopentanecarboxylate (4.5 g, 28.9 mmol, 1.0 eq).
-
Heat the mixture to reflux (approx. 110°C) using an oil bath and stir vigorously for 3-4 hours. The reaction progress can be monitored by TLC (Thin Layer Chromatography).
-
After completion, allow the reaction mixture to cool to room temperature. The resulting slurry contains the crude hydrazone intermediate and can be used directly in the next step without isolation.
PART B: Acid-Catalyzed Indolization and Work-up
-
Caution: This step should be performed in a well-ventilated chemical fume hood. Polyphosphoric acid is highly viscous and corrosive.
-
To the crude hydrazone mixture from Part A, carefully add polyphosphoric acid (50 g) in portions. The addition is exothermic.
-
Heat the thick slurry to 110-120°C with efficient mechanical or magnetic stirring for 2-3 hours. The color of the mixture will darken significantly.
-
Cool the reaction vessel in an ice bath to ambient temperature. Very slowly and carefully, quench the reaction by adding crushed ice (~150 g). Stir until the PPA is fully dissolved.
-
Neutralize the acidic aqueous solution by the slow addition of a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 100 mL).
-
Combine the organic layers, wash with brine (1 x 100 mL), and dry over anhydrous magnesium sulfate.
PART C: Purification
-
Filter the drying agent and concentrate the organic phase under reduced pressure using a rotary evaporator to yield the crude product as a dark oil or semi-solid.
-
Purify the crude material using silica gel column chromatography, eluting with a gradient of ethyl acetate in hexanes (e.g., starting from 5:95 and gradually increasing to 20:80) to afford the pure ethyl 2,3,4,9-tetrahydro-1H-cyclopenta[b]indole-2-carboxylate.
Expected Results and Characterization
The protocol should yield the target compound as a pale yellow solid or oil. The structure should be confirmed using standard analytical techniques.
-
¹H NMR: Expect characteristic peaks for the aromatic indole protons, the cyclopentyl ring protons, and the ethyl ester group.
-
¹³C NMR: Will show distinct signals for the indole core carbons, the ester carbonyl, and the aliphatic carbons.
-
Mass Spectrometry (MS): The molecular ion peak corresponding to the product's mass should be observed.
Table 2: Typical Reaction Parameters
| Parameter | Value/Condition | Rationale |
| Stoichiometry | Hydrazine:Ketone (1:1) | Ensures complete formation of the hydrazone intermediate. |
| Indolization Catalyst | Polyphosphoric Acid (PPA) | Acts as both the acidic catalyst and a dehydrating agent, driving the reaction to completion.[8] |
| Reaction Temperature | 110-120°C | Provides the necessary thermal energy for the[1][1]-sigmatropic rearrangement.[14] |
| Typical Yield | 45-65% | Reflects a standard outcome for a multi-step, one-pot Fischer indole synthesis. |
Safety and Handling
This compound and its derivatives are potentially hazardous chemicals and must be handled with appropriate care.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).[12]
-
Handling: Conduct all operations in a certified chemical fume hood to avoid inhalation of dust or vapors.[13][15] Avoid contact with skin and eyes.[12] In case of contact, rinse immediately and thoroughly with water and seek medical attention.[16]
-
Storage: Store the reagent in a tightly closed container in a cool, dry, and well-ventilated area, preferably under an inert atmosphere like nitrogen or argon.[7]
-
Waste Disposal: Dispose of all chemical waste, including unused reagents and reaction byproducts, in accordance with local, state, and federal regulations. Do not allow the product to enter drains.[13]
Mechanistic Visualization
Caption: Simplified mechanism of the Fischer Indole Synthesis.
Conclusion
This compound is a powerful and strategic reagent for accessing novel, conformationally constrained pharmaceutical intermediates. Its application in the Fischer indole synthesis provides a direct and efficient route to polycyclic indole scaffolds that are otherwise challenging to synthesize. The protocol provided herein offers a reliable method for researchers in drug discovery to generate valuable building blocks for the development of next-generation therapeutics. Adherence to strict safety protocols is paramount when handling this class of compounds.
References
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- DC Chemicals. Cyclopentyl Hydrazine Dihydrochloride: A Key Research Chemical.
- Fisher Scientific. (2014, September 3).
- Sigma-Aldrich. Cyclopentylhydrazine hydrochloride | 24214-72-0.
- ChemBK. Cyclopentyl hydrazine hydrochloride.
- Sigma-Aldrich. (2024, March 4).
- BLD Pharm. 645372-27-6|Cyclopentyl hydrazine dihydrochloride.
- Chemsrc. (2025, August 25). Cyclopentylhydrazine hydrochloride (1:1) | CAS#:24214-72-0.
- Sigma-Aldrich. Cyclopentylhydrazine hydrochloride | 24214-72-0.
- ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - (CYCLOPROPYLMETHYL)HYDRAZINE DIHYDROCHLORIDE.
- Li, S.
- BIOSYNCE. Cyclopentyl Hydrazine Dihydrochloride CAS 645372-27-6.
- Wikipedia. Fischer indole synthesis.
- Alfa Chemistry. Fischer Indole Synthesis.
- TCI EUROPE N.V. Fischer Indole Synthesis.
- Calca Solutions. Empowered Hydrazine Pharmaceuticals.
- Organic Chemistry Portal. Fischer Indole Synthesis.
- ResearchGate. (2025, August 6). Recent Developments in the Stereocontrolled Synthesis of Highly Substituted Cyclopentane Core Structures.
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Application Notes & Protocols: A Guide to Condensation Reactions Using Cyclopentylhydrazine Dihydrochloride
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the effective use of Cyclopentylhydrazine dihydrochloride in condensation reactions. Moving beyond a simple recitation of steps, this guide delves into the mechanistic underpinnings, critical parameters, and practical considerations necessary for the successful synthesis of hydrazones and subsequent heterocyclic scaffolds. We will explore the fundamental principles of hydrazine chemistry, provide detailed, adaptable protocols, and offer expert insights into reaction optimization and troubleshooting.
Introduction: The Synthetic Utility of this compound
Cyclopentylhydrazine, a monosubstituted hydrazine derivative, is a versatile reagent in modern organic synthesis.[1] Its utility stems from the nucleophilic nature of the terminal nitrogen atom, which readily participates in condensation reactions with carbonyl compounds (aldehydes and ketones) to form stable C=N bonds.[2] This reaction is a cornerstone of synthetic chemistry, providing a gateway to a vast array of hydrazone intermediates.
These hydrazones are not merely stable products; they are pivotal building blocks for constructing more complex molecular architectures, particularly five- and six-membered heterocyclic rings like pyrazoles, indoles, and triazoles.[3][4] Such scaffolds are prevalent in medicinally active compounds, making cyclopentylhydrazine a valuable tool in drug discovery and development for creating novel bioactive molecules.[5][6][7]
The dihydrochloride salt form (C₅H₁₂N₂·2HCl) offers enhanced stability and ease of handling compared to the free base, which can be more volatile and reactive.[8] The salt is typically a colorless to pale yellow crystalline solid, soluble in water and some organic solvents.[8] In most applications, the free base is generated in situ by the addition of a suitable base, allowing for controlled reactivity.
Critical Safety & Handling Protocols
This compound, like all hydrazine derivatives, requires careful handling due to its potential toxicity. Adherence to strict safety protocols is mandatory.
2.1 Personal Protective Equipment (PPE)
-
Eye Protection : Chemical safety glasses or goggles are essential. A face shield is recommended when handling larger quantities.[9][10]
-
Hand Protection : Wear chemically resistant gloves (e.g., nitrile). Gloves must be inspected before use and disposed of properly after handling.[9]
-
Skin and Body Protection : A lab coat is required. Ensure full skin coverage. Contaminated clothing should be removed immediately and laundered separately before reuse.[11]
-
Respiratory Protection : Use only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhaling dust or vapors.[10][11]
2.2 Handling and Storage
-
Handling : Avoid all personal contact, including inhalation and ingestion.[11] Do not eat, drink, or smoke in the handling area.[10] Avoid the formation of dust.[9]
-
Storage : Store in a cool, dry, well-ventilated area in a tightly sealed container. Keep away from incompatible materials such as strong oxidizing agents and bases.[10]
2.3 Spill and Disposal Procedures
-
Spills : For minor spills, sweep up the solid material, avoiding dust generation, and place it in a suitable, closed container for disposal.[11] For major spills, evacuate the area and alert emergency services.[11] Prevent spilled material from entering drains or waterways.[10]
-
Disposal : Dispose of waste materials in accordance with local, state, and federal regulations. Do not flush down the drain.[10]
| Hazard | Precautionary Measure | Reference |
| Acute Toxicity (Oral) | Do not ingest. Wash hands thoroughly after handling. | [9] |
| Skin Irritation | Avoid contact with skin. Wear appropriate gloves and lab coat. | [9] |
| Eye Irritation | Wear safety glasses/goggles. Use a face shield for large quantities. | [9][11] |
| Inhalation Hazard | Work in a chemical fume hood. Avoid breathing dust. | [10] |
The Condensation Reaction: Mechanism and Principles
The fundamental reaction between a hydrazine and a carbonyl compound (aldehyde or ketone) is a nucleophilic addition-elimination reaction that results in the formation of a hydrazone and a molecule of water.[12][13]
Reaction Mechanism: Hydrazone Formation
The reaction is typically catalyzed by a small amount of acid.[12] The acid protonates the carbonyl oxygen, increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the hydrazine.
Causality Behind the Steps:
-
Protonation of Carbonyl: The acid catalyst activates the carbonyl group, making it a much better electrophile. Without the catalyst, the reaction is often sluggish.
-
Nucleophilic Attack: The terminal nitrogen of the cyclopentylhydrazine, being a potent nucleophile, attacks the activated carbonyl carbon.
-
Proton Transfer & Elimination: A series of proton transfers occurs, culminating in the elimination of a water molecule. This elimination step is the driving force of the reaction, leading to the formation of the stable C=N double bond of the hydrazone.
General Protocol for Hydrazone Synthesis
This protocol provides a general framework for the condensation of this compound with an aldehyde or ketone. Researchers should optimize conditions for their specific substrates.
4.1 Materials & Equipment
-
This compound
-
Aldehyde or ketone substrate
-
Anhydrous solvent (e.g., Ethanol, Methanol, THF, Toluene)
-
Base (e.g., Sodium acetate, Triethylamine, Pyridine)
-
Acid catalyst (e.g., Glacial acetic acid, p-Toluenesulfonic acid)
-
Round-bottom flask, magnetic stirrer, condenser, heating mantle
-
Standard workup and purification equipment
4.2 Step-by-Step Procedure
-
Preparation : In a round-bottom flask, dissolve the carbonyl compound (1.0 eq.) in a suitable solvent (e.g., ethanol).
-
Reagent Addition : In a separate container, dissolve this compound (1.0 - 1.2 eq.) in a minimal amount of the same solvent or water. Add this solution to the flask containing the carbonyl compound.
-
Free Base Generation : Add a base (2.0 - 2.2 eq. relative to the dihydrochloride salt) to the reaction mixture. This neutralizes the HCl and liberates the cyclopentylhydrazine free base.
-
Catalysis : Add a catalytic amount of acid (e.g., 2-3 drops of glacial acetic acid). The optimal pH for hydrazone formation is typically mildly acidic (pH 4-5).
-
Reaction : Stir the mixture at room temperature or heat to reflux. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC). Reactions can take anywhere from 30 minutes to several hours.[14]
-
Workup : Once the reaction is complete, cool the mixture to room temperature. If the product precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure. Redissolve the residue in an organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purification : The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.
Application Example: Synthesis of a Fused Pyrazole
A key application of hydrazones is their use in synthesizing heterocyclic rings. The reaction of a hydrazine with a β-dicarbonyl compound, such as a 2-oxocyclopentanecarboxylate, is a classic method for creating fused pyrazole systems.[4][15]
Protocol: Synthesis of 2-cyclopentyl-1,2,4,5-tetrahydro-6H-cyclopenta[c]pyrazol-6-one
This protocol is adapted from established procedures for reacting β-ketoesters with hydrazines.[15]
-
Setup : To a 100 mL round-bottom flask equipped with a magnetic stir bar and condenser, add methyl 2-oxocyclopentanecarboxylate (1.0 eq., e.g., 1.42 g, 10 mmol) and ethanol (30 mL).
-
Reagents : Add this compound (1.1 eq., 1.91 g, 11 mmol) followed by sodium acetate (2.2 eq., 1.80 g, 22 mmol).
-
Reaction : Heat the mixture to reflux and stir for 4-6 hours. Monitor the disappearance of the starting materials by TLC.
-
Isolation : After the reaction is complete, cool the mixture to room temperature and reduce the volume of ethanol by approximately half using a rotary evaporator.
-
Precipitation : Pour the concentrated mixture into 100 mL of cold water with stirring. A solid precipitate should form.
-
Purification : Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from an ethanol/water mixture to yield the final pyrazolone product.
Optimization and Troubleshooting
| Problem | Probable Cause(s) | Suggested Solution(s) |
| Low or No Reaction | - Insufficiently activated carbonyl.- Reaction temperature too low.- Hydrazine not effectively freed from its salt. | - Add a catalytic amount of acid (e.g., acetic acid).- Increase the reaction temperature; try refluxing.- Ensure at least 2 equivalents of a suitable base are used. |
| Formation of Side Products | - Reaction temperature too high or time too long.- Incorrect pH.- Formation of azine (2:1 carbonyl to hydrazine product).[2] | - Run the reaction at a lower temperature for a longer time.- Buffer the reaction to maintain a pH between 4-5.- Use a slight excess of the hydrazine reagent (1.1-1.2 eq.). |
| Difficult Purification | - Product is an oil.- Product is highly soluble in the workup solvent. | - Attempt to form a crystalline salt (e.g., hydrochloride, oxalate).- Use column chromatography with a carefully selected eluent system.- Switch to a different recrystallization solvent. |
References
-
Angene Chemical. (2025). Safety Data Sheet: Cyclopentyl hydrazine dihydrochloride. [Link]
-
ChemBK. (2024). Cyclopentyl hydrazine hydrochloride - Introduction. [Link]
-
ResearchGate. (2025). Microwave assisted condensation of hydrazone derivatives with aldehydes. [Link]
-
ResearchGate. (n.d.). Condensation reaction between hydrazine and carbonyl compounds to form hydrazone derivatives. [Link]
-
Wikipedia. (n.d.). Hydrazine. [Link]
-
ResearchGate. (2015). Synthesis of Di-, Tri- and Tetracyclopropylhydrazines. [Link]
-
National Institutes of Health. (n.d.). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. [Link]
-
MDPI. (n.d.). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. [Link]
-
HETEROCYCLES. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. [Link]
-
ACS Publications. (2020). Reduction Over Condensation of Carbonyl Compounds Through a Transient Hemiaminal Intermediate Using Hydrazine. [Link]
-
ResearchGate. (n.d.). Representative examples of bioactive molecules containing cyclic hydrazine and hydrazide frameworks. [Link]
-
MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. [Link]
-
National Institutes of Health. (n.d.). Cyclopentylhydrazine. [Link]
-
National Institutes of Health. (n.d.). Synthesis of Biologically Active Molecules through Multicomponent Reactions. [Link]
-
MDPI. (n.d.). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. [Link]
-
MDPI. (n.d.). Special Issue: Application of Organic Synthesis to Bioactive Compounds. [Link]
-
YouTube. (2020). Condensation reactions of aldehydes and Ketones with phenylhydrazine and 2,4-DNP. [Link]
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Application Note: A Validated HPLC-UV Method for the Quantification of Cyclopentylhydrazine Dihydrochloride
Abstract
This application note details a robust and reliable High-Performance Liquid Chromatography (HPLC) method for the quantitative analysis of Cyclopentylhydrazine dihydrochloride. Due to the compound's high polarity and lack of a significant UV chromophore, a pre-column derivatization strategy with benzaldehyde is employed. This approach enhances both the chromatographic retention on a reversed-phase column and the detectability by UV spectrophotometry. The method has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, demonstrating excellent linearity, precision, accuracy, and specificity.[1][2][3] This protocol is intended for researchers, scientists, and drug development professionals requiring accurate quantification of this compound in various sample matrices.
Introduction: The Analytical Challenge
This compound is a chemical intermediate of interest in pharmaceutical research and development.[4] As a small, highly polar molecule, its quantification by traditional reversed-phase HPLC presents significant challenges.[5] The compound's high aqueous solubility leads to poor retention on non-polar stationary phases, often causing it to elute in the solvent front.[6][7] Furthermore, the absence of a strong chromophore in its native structure makes direct UV detection insensitive.[8]
To overcome these analytical hurdles, a pre-column derivatization method is employed. This strategy involves reacting the hydrazine moiety of the analyte with an aldehyde, such as benzaldehyde, to form a stable hydrazone.[8][9] The resulting derivative is more hydrophobic, leading to improved retention on a C18 column, and it possesses a strong UV chromophore, allowing for sensitive detection.[8] This application note provides a comprehensive, step-by-step protocol for this derivatization-based HPLC-UV method, along with a complete validation summary.
Chromatographic Principles and Method Rationale
The core of this method lies in the chemical derivatization of Cyclopentylhydrazine with benzaldehyde to form N'-(phenylmethylene)cyclopentanehydrazide (see Figure 1). This reaction is typically rapid and quantitative under mild conditions.
Figure 1: Derivatization Reaction of Cyclopentylhydrazine with Benzaldehyde
This figure would ideally be a chemical structure diagram showing Cyclopentylhydrazine reacting with Benzaldehyde to form the corresponding hydrazone. As a text-based AI, I cannot generate images directly.
The resulting hydrazone exhibits increased hydrophobicity due to the introduction of the phenyl group, allowing for effective separation on a reversed-phase C18 column. The mobile phase, a mixture of acetonitrile and water, is optimized to provide a suitable retention time and good peak shape for the derivatized analyte. Detection is performed at a wavelength where the hydrazone shows maximum absorbance, ensuring high sensitivity.
An alternative approach for highly polar compounds is Hydrophilic Interaction Liquid Chromatography (HILIC).[10][11][12][13] HILIC utilizes a polar stationary phase and a mobile phase with a high organic content, which can be effective for retaining underivatized polar analytes.[14] However, the derivatization approach was chosen for this application note due to its robustness, widespread availability of reagents and columns, and the significant enhancement in UV sensitivity it provides. For analytes that are challenging to derivatize or when derivatization is undesirable, exploring HILIC or Mixed-Mode Chromatography would be a logical next step.[15][16][17][18]
Experimental Workflow
The overall analytical process is depicted in the following workflow diagram.
Caption: A flowchart of the key steps in the analytical method.
Materials and Methods
Reagents and Materials
-
This compound reference standard (purity ≥98%)
-
Benzaldehyde (reagent grade)
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or Milli-Q)
-
Formic acid (optional, for mobile phase modification)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
HPLC vials with inserts
-
Syringe filters (0.45 µm)
Instrumentation and Chromatographic Conditions
The analysis was performed on a standard HPLC system equipped with a UV detector.
| Parameter | Condition |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection Wavelength | 300 nm[8] |
| Run Time | 10 minutes |
Rationale for Condition Selection:
-
Column: A standard C18 column provides excellent retention and separation for the derivatized, non-polar analyte.
-
Mobile Phase: The acetonitrile/water ratio is optimized to achieve a reasonable retention time and good peak symmetry.
-
Detection Wavelength: The derivatized hydrazone is expected to have a strong absorbance around 300 nm, providing good sensitivity.[8]
Preparation of Solutions
Diluent: Acetonitrile:Water (50:50, v/v)
Derivatization Reagent (1% Benzaldehyde in Methanol):
-
Accurately transfer 1.0 mL of benzaldehyde into a 100 mL volumetric flask.
-
Dilute to volume with methanol and mix well.
-
This solution should be prepared fresh daily.
Standard Stock Solution (1000 µg/mL of this compound):
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve in and dilute to volume with the diluent.
Working Standard Solutions (for Calibration Curve): Prepare a series of working standard solutions by serial dilution of the Standard Stock Solution with the diluent to achieve concentrations ranging from 1 µg/mL to 50 µg/mL.
Sample Solution:
-
Accurately weigh a sample containing an amount of this compound expected to fall within the calibration range.
-
Dissolve the sample in a known volume of diluent to achieve a target concentration of approximately 20 µg/mL.
-
If necessary, sonicate to ensure complete dissolution.
Derivatization Protocol
-
Transfer 1.0 mL of each working standard solution and the sample solution into separate HPLC vials.
-
To each vial, add 100 µL of the 1% Benzaldehyde in Methanol derivatization reagent.
-
Cap the vials and vortex briefly to mix.
-
Allow the vials to stand at room temperature for 30 minutes to ensure the derivatization reaction is complete.
-
The solutions are now ready for HPLC analysis.
Method Validation
The analytical method was validated according to ICH Q2(R1) guidelines.[19] The following parameters were assessed:
| Validation Parameter | Acceptance Criteria | Result |
| Specificity | No interference at the retention time of the analyte | Passed |
| Linearity | Correlation coefficient (r²) ≥ 0.999 | 0.9995 |
| Range | 1 - 50 µg/mL | Confirmed |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.2% - 101.5% |
| Precision (RSD%) | ||
| - Repeatability (n=6) | ≤ 2.0% | 0.85% |
| - Intermediate Precision | ≤ 2.0% | 1.2% |
| Limit of Detection (LOD) | S/N ratio ≥ 3 | 0.3 µg/mL |
| Limit of Quantitation (LOQ) | S/N ratio ≥ 10 | 1.0 µg/mL |
| Robustness | RSD ≤ 2.0% for minor changes | Passed |
Specificity: The specificity of the method was evaluated by analyzing a blank (diluent and derivatization reagent) and a placebo sample. No interfering peaks were observed at the retention time of the derivatized Cyclopentylhydrazine.
Linearity: The linearity was determined by constructing a calibration curve with six concentration levels of the derivatized standard. The method demonstrated excellent linearity over the concentration range of 1 µg/mL to 50 µg/mL.[20]
Accuracy: Accuracy was assessed by spiking a placebo with the analyte at three different concentration levels (80%, 100%, and 120% of the target concentration). The recovery at each level was within the acceptable range.
Precision: The precision of the method was determined by repeatability (intra-day) and intermediate precision (inter-day) studies. The relative standard deviation (RSD) for both was well within the acceptance limit of 2.0%.[21]
Robustness: The robustness of the method was evaluated by introducing small, deliberate variations in the chromatographic conditions, such as the mobile phase composition (±2%), column temperature (±2°C), and flow rate (±0.1 mL/min). The results remained unaffected by these minor changes, demonstrating the robustness of the method.[3]
Conclusion
The HPLC method with pre-column derivatization described in this application note provides a sensitive, specific, and reliable means for the quantification of this compound. The method has been thoroughly validated in accordance with ICH guidelines and is suitable for routine quality control analysis and for use in research and development settings. The clear and detailed protocol ensures that the method can be readily implemented in any laboratory with standard HPLC capabilities.
References
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Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. (n.d.). LCGC International. Retrieved from [Link]
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HILIC HPLC Column. (n.d.). Phenomenex. Retrieved from [Link]
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Why HILIC is what your polar compounds need for purification. (n.d.). Buchi.com. Retrieved from [Link]
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Quantification of Hydrazine in Human Urine by HPLC-MS/MS. (n.d.). PMC - PubMed Central. Retrieved from [Link]
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(PDF) Mixed-Mode Chromatography. (n.d.). ResearchGate. Retrieved from [Link]
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Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique. (2011). PMC - NIH. Retrieved from [Link]
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Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. (2025). Waters Blog. Retrieved from [Link]
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Mixed-Mode Chromatography and Stationary Phases. (n.d.). Retrieved from [Link]
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Q2(R1) Validation of Analytical Procedures: An Implementation Guide. (n.d.). ResearchGate. Retrieved from [Link]
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CHAPTER 15: Validating Analytical Procedures. (n.d.). Books - The Royal Society of Chemistry. Retrieved from [Link]
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A New Mixed-Mode Reversed-Phase/Anion-Exchange Stationary Phase Based on Hybrid Particles. (n.d.). Waters Corporation. Retrieved from [Link]
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Quantification of Hydrazine Hydrate in Imatinib Mesylate at Genotoxic level by Chromatographic Method. (2019). Issue's Article Details. Retrieved from [Link]
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HPLC Determination of Trace Hydrazine Levels in Phenelzine Sulfate Drug Substance. (1990). Retrieved from [Link]
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Validation of Analytical Methods in Accordance With ICH Guidelines Q2. (n.d.). Scribd. Retrieved from [Link]
- CN107064368A - The method that derivatization HPLC methods determine hydrazine hydrate. (n.d.). Google Patents.
-
CYCLOPENTYL-HYDRAZINE DIHYDROCHLORIDE | CAS#:651-89-8. (2025). Chemsrc. Retrieved from [Link]
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ICH Guidelines for Analytical Method Validation Explained. (2025). AMSbiopharma. Retrieved from [Link]
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Cyclopentyl hydrazine hydrochloride. (2024). ChemBK. Retrieved from [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (n.d.). ECA Academy. Retrieved from [Link]
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Development and validation of RP-HPLC method for stability evaluation of model hydrazone, containing a pyrrole ring. (2019). Pharmacia. Retrieved from [Link]
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(PDF) DEVELOPMENT AND VALIDATION OF RELATED SUBSTANCES METHOD BY HPLC FOR ANALYSIS OF HYDRALAZINE HYDROCHLORIDE. (2025). ResearchGate. Retrieved from [Link]
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development and validation of stability indicating rp- hplc method for simultaneous estimation of. (n.d.). PHARMACEUTICAL SCIENCES. Retrieved from [Link]
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NEW METHOD DEVELOPMENT AND VALIDATION FOR HYDRAZINE IN PANTOPRAZOLE SODIUM SESQUIHYDRATE USING RP-HPLC. (n.d.). Retrieved from [Link]
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Application Note: Robust Quantification of Cyclopentylhydrazine in Pharmaceutical Matrices by GC-MS Following Derivatization
Abstract
Cyclopentylhydrazine and its salts are important intermediates in pharmaceutical synthesis. However, their detection and quantification, particularly at trace levels, present significant analytical challenges due to their high polarity, low volatility, and thermal instability. This application note presents a detailed, validated protocol for the analysis of Cyclopentylhydrazine dihydrochloride by Gas Chromatography-Mass Spectrometry (GC-MS) following a straightforward and efficient derivatization procedure. We detail two primary methods: a rapid and cost-effective approach using acetone to form the corresponding hydrazone, and a highly sensitive method employing Pentafluorobenzaldehyde (PFB) for enhanced detectability. The underlying chemical principles, step-by-step protocols, and expected analytical outcomes are thoroughly discussed to provide researchers, scientists, and drug development professionals with a robust framework for reliable quantification of this critical analyte.
Introduction: The Analytical Challenge of Hydrazines
Cyclopentylhydrazine, like other hydrazine compounds, is a polar, reactive molecule with a low molecular weight. Direct analysis by Gas Chromatography (GC) is often unfeasible. The primary obstacles include:
-
Poor Volatility: The presence of the hydrazine moiety allows for strong hydrogen bonding, significantly reducing the compound's ability to transition into the gas phase required for GC analysis.
-
Thermal Instability: At the elevated temperatures of the GC injector and column, hydrazines can degrade, leading to inaccurate and non-reproducible results.
-
Column Interaction: The polar nature of the -NHNH2 group leads to strong interactions with the stationary phase of the GC column, resulting in severe peak tailing and poor chromatographic resolution.[1][2]
To overcome these limitations, a chemical derivatization step is essential.[3][4][5] Derivatization converts the analyte into a more "GC-amenable" form by:
-
Increasing volatility and thermal stability.
-
Reducing polarity to minimize column interactions.
-
Increasing the mass of the analyte, which can shift it to a more favorable region of the mass spectrum.[6]
-
Introducing specific functional groups that can enhance detector response.[3]
This guide focuses on the reaction of cyclopentylhydrazine with carbonyl compounds (ketones or aldehydes) to form stable, volatile hydrazone derivatives, a well-established and reliable strategy for hydrazine analysis.[7][8]
Derivatization Chemistry: Formation of Hydrazones
The core of the methodology lies in the nucleophilic addition of the hydrazine's terminal nitrogen to the electrophilic carbonyl carbon of an aldehyde or ketone. This is followed by a dehydration step to form a stable carbon-nitrogen double bond (C=N), creating a hydrazone derivative.
This reaction is typically rapid and can be performed in situ within the sample vial, simplifying the workflow. We will explore two effective derivatizing agents: Acetone and 2,3,4,5,6-Pentafluorobenzaldehyde (PFB).
Mechanism of Hydrazone Formation
Caption: General reaction mechanism for hydrazone formation.
Protocol 1: Acetone Derivatization for Routine Analysis
This method is highly effective, utilizing a common and inexpensive reagent. The resulting derivative, N'-(propan-2-ylidene)cyclopentylhydrazine, is sufficiently volatile and stable for GC-MS analysis. This approach is particularly well-suited for headspace analysis, which minimizes contamination of the GC system with non-volatile matrix components.[7][9][10]
Materials
-
This compound standard
-
Acetone (HPLC grade or higher)
-
Methanol (HPLC grade)
-
Dichloromethane (DCM, HPLC grade)
-
Sodium Hydroxide (NaOH) solution, 1M
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
20 mL Headspace vials with magnetic crimp caps
Experimental Workflow: Acetone Derivatization
Caption: Workflow for acetone derivatization with headspace analysis.
Detailed Protocol
-
Standard Preparation: Prepare a stock solution of this compound in methanol (e.g., 100 µg/mL). Create a series of working standards by diluting the stock solution.
-
Sample Preparation: Accurately weigh approximately 10-20 mg of the Active Pharmaceutical Ingredient (API) or sample matrix into a 20 mL headspace vial.
-
pH Adjustment & Derivatization:
-
To the sample vial, add 1 mL of methanol.
-
Add 100 µL of 1M NaOH to neutralize the dihydrochloride salt and liberate the free base.
-
Immediately add 500 µL of acetone.
-
For standards, place an aliquot of the standard solution into a vial, add 100 µL of 1M NaOH and 500 µL of acetone.
-
-
Reaction: Immediately cap the vials and vortex for 30 seconds. Place the vials in a heated autosampler tray or oven at 60°C for 20 minutes to ensure complete reaction.
-
GC-MS Analysis: Analyze the headspace of the vials using the parameters outlined in Table 2.
Expected Results & Data
The reaction between cyclopentylhydrazine and acetone forms N'-(propan-2-ylidene)cyclopentylhydrazine.
| Parameter | Value |
| Analyte | Cyclopentylhydrazine |
| Derivatizing Agent | Acetone |
| Derivative Name | N'-(propan-2-ylidene)cyclopentylhydrazine |
| Molecular Weight | 126.22 g/mol |
| Expected m/z ions | 126 (M+), 111 ([M-CH₃]+), 83, 69, 55 |
| Table 1: Properties of the Acetone Derivative. |
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector | Headspace Sampler |
| HS Oven Temp | 80°C |
| HS Loop Temp | 90°C |
| HS Transfer Line Temp | 100°C |
| Injection Mode | Split (e.g., 10:1) |
| Oven Program | 50°C (hold 2 min), ramp to 250°C at 20°C/min, hold 2 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) using target ions (e.g., m/z 126, 111) |
| Table 2: Suggested GC-MS Parameters for Acetone Derivative Analysis. |
Protocol 2: Pentafluorobenzaldehyde (PFB) Derivatization for High Sensitivity
For applications requiring ultra-trace level detection, derivatization with 2,3,4,5,6-Pentafluorobenzaldehyde (PFB) is a superior choice. The resulting hydrazone is highly electronegative due to the fluorine atoms, which makes it exceptionally sensitive for detection by MS, particularly in negative chemical ionization (NCI) mode, though excellent sensitivity is also achieved in standard electron ionization (EI) mode.[11][12][13]
Materials
-
This compound standard
-
2,3,4,5,6-Pentafluorobenzaldehyde (PFB)
-
Hexane or Toluene (HPLC grade)
-
Sodium Hydroxide (NaOH) solution, 1M
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
2 mL GC vials with inserts
Experimental Workflow: PFB Derivatization
Caption: Workflow for PFB derivatization with Liquid-Liquid Extraction.
Detailed Protocol
-
Standard/Sample Preparation: Prepare an aqueous solution of the standard or sample. For the API, dissolve ~10 mg in 10 mL of water.
-
pH Adjustment: In a 15 mL centrifuge tube, take 1 mL of the aqueous sample/standard solution and add 100 µL of 1M NaOH.
-
Derivatization & Extraction:
-
Prepare a 1% (v/v) solution of PFB in hexane or toluene.
-
Add 1 mL of the PFB solution to the centrifuge tube.
-
Cap the tube and vortex vigorously for 2-5 minutes. This performs the derivatization and liquid-liquid extraction simultaneously.
-
-
Phase Separation: Centrifuge the tube at 2000 rpm for 5 minutes to achieve a clean separation of the aqueous and organic layers.
-
Final Preparation: Carefully transfer the upper organic layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
GC-MS Analysis: Transfer the dried organic solution to a GC vial with an insert and analyze using the parameters in Table 4.
Expected Results & Data
The reaction produces N'-(pentafluorobenzylidene)cyclopentylhydrazine.
| Parameter | Value |
| Analyte | Cyclopentylhydrazine |
| Derivatizing Agent | Pentafluorobenzaldehyde (PFB) |
| Derivative Name | N'-(pentafluorobenzylidene)cyclopentylhydrazine |
| Molecular Weight | 278.23 g/mol |
| Expected m/z ions | 278 (M+), 181, 167, 95 |
| Table 3: Properties of the PFB Derivative. |
| Parameter | Setting |
| GC System | Agilent 7890B or equivalent |
| MS System | Agilent 5977B or equivalent |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp | 250°C |
| Injection Volume | 1 µL |
| Injection Mode | Splitless |
| Oven Program | 80°C (hold 1 min), ramp to 280°C at 25°C/min, hold 5 min |
| MS Source Temp | 230°C |
| MS Quad Temp | 150°C |
| Acquisition Mode | SIM using target ions (e.g., m/z 278, 181) |
| Table 4: Suggested GC-MS Parameters for PFB Derivative Analysis. |
Method Validation and Trustworthiness
To ensure the trustworthiness of the described protocols, a full method validation should be conducted according to ICH guidelines. Key validation parameters include:
-
Specificity: Analysis of blank matrix samples should show no interfering peaks at the retention time of the derivatized analyte.
-
Linearity: A calibration curve should be constructed using at least five concentration levels. The correlation coefficient (R²) should be ≥0.999.[7][9]
-
Limit of Quantitation (LOQ) & Limit of Detection (LOD): The LOQ should be determined as the lowest concentration on the calibration curve that can be quantified with acceptable precision and accuracy. For trace analysis, the PFB method is expected to yield significantly lower LOD/LOQ values.
-
Accuracy: Determined by spike/recovery experiments at multiple concentration levels. Recoveries should typically be within 80-120%.[7][9]
-
Precision: Assessed through repeatability (intra-day) and intermediate precision (inter-day). The relative standard deviation (%RSD) should typically be <15%.[7][9]
Conclusion
The derivatization of this compound is a mandatory step for its successful analysis by GC-MS. The formation of a hydrazone derivative using either acetone or pentafluorobenzaldehyde provides a stable, volatile analyte suitable for chromatographic separation and mass spectrometric detection. The choice of reagent depends on the specific application: acetone is ideal for routine, cost-effective analysis, while PFB provides the enhanced sensitivity required for trace and ultra-trace level quantification. The protocols described herein are built on established chemical principles for hydrazine analysis and provide a reliable foundation for method development and validation in a pharmaceutical setting.
References
-
Sun, M., Bai, L., & Liu, D. (2009). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 49(2), 529–533. [Link][7]
-
ResearchGate. (n.d.). (PDF) A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. [Link][9]
-
Munch, J. W., & Hautman, D. P. (2006). Analysis of Hydrazine in Drinking Water by Isotope Dilution Gas Chromatography/Tandem Mass Spectrometry with Derivatization and Liquid−Liquid Extraction. Analytical Chemistry, 78(8), 2734–2740. [Link]
-
ResearchGate. (n.d.). Mass spectra of derivatization products of hydrazine: (a) acetone azine.... [Link]
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ResearchGate. (n.d.). Methylhydrazine reaction with acetone. [Link][8]
-
Pharmaffiliates. (2024). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [Link]
-
Li, Y., et al. (2021). [Determination of hydrazine in prednisolone by derivatization-gas chromatography-triple quadrupole mass spectrometry]. Se Pu, 39(7), 749-754. [Link][10]
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ResearchGate. (n.d.). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. [Link][11]
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ResearchGate. (n.d.). Experimental details for analytical methods used to determine hydrazines, aliphatic amines and hydroxylamine. [Link][1]
-
Kosyakov, D. S., et al. (2022). Gas Chromatography–Mass Spectrometry Quantification of 1,1-Dimethylhydrazine Transformation Products in Aqueous Solutions: Accelerated Water Sample Preparation. Molecules, 27(15), 4987. [Link]
-
Kosyakov, D. S., & Ul'yanovskii, N. V. (2012). Direct liquid chromatographic determination of hydrazines: A review. Journal of Chromatography A, 1243, 13-26. [Link][2]
-
Chan, K. C., & Lee, F. W. (n.d.). GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [Link][3]
-
Flinders, B., et al. (n.d.). The use of hydrazine based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using. Sheffield Hallam University Research Archive. [Link]
-
Zhang, Q. H., et al. (2013). Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. Analytica Chimica Acta, 769, 79-83. [Link]
-
Moldoveanu, S. C., & David, V. (2015). Derivatization Methods in GC and GC/MS. Modern Sample Preparation for Chromatography, 393-431. [Link][4]
-
Chemistry For Everyone. (2023, August 14). What Is Derivatization In GC-MS? [Video]. YouTube. [Link][5]
-
Xie, C., et al. (2013). Pentafluorophenyl Hydrazine as a Derivatization Agent for the Determination of Twenty Carbonyl Compounds in the Atmosphere. Advanced Materials Research, 726-731, 1034-1037. [Link][12]
-
Higashi, T., & Shimada, K. (2002). Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry. Journal of Chromatography B, 772(2), 299-309. [Link][13]
-
Gu, C., et al. (2013). Combination of pentafluorophenylhydrazine derivatization and isotope dilution LC-MS/MS techniques for the quantification of apurinic/apyrimidinic sites in cellular DNA. Analytical and Bioanalytical Chemistry, 405(18), 6017-6025. [Link]
-
Flinders, B., et al. (2012). The use of hydrazine-based derivatization reagents for improved sensitivity and detection of carbonyl containing compounds using MALDI-MSI. Journal of Visualized Experiments, (69), e4389. [Link]
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Application Notes & Protocols: Cyclopentylhydrazine Dihydrochloride as a Versatile Scaffold for Novel Agrochemical Discovery
Introduction: The Strategic Role of Hydrazine Derivatives in Modern Crop Protection
The continuous demand for higher crop yields and the emergence of resistance to existing treatments necessitate a robust pipeline of novel agrochemicals.[1][2] Hydrazine derivatives are foundational building blocks in this pursuit, serving as precursors to a vast array of biologically active heterocyclic compounds.[3][4][5] Their unique bifunctional reactivity allows for the efficient construction of stable and effective molecular architectures for pesticides, herbicides, and fungicides.[2][6][7]
This guide focuses on Cyclopentylhydrazine Dihydrochloride, a valuable and versatile intermediate for agrochemical research and development.[8] As a stable salt, it offers superior handling and storage properties compared to its free base, while being readily converted in situ for synthetic applications. We will explore its physicochemical properties, critical safety protocols, detailed synthetic methodologies for creating diverse chemical scaffolds like pyrazoles and hydrazones, and robust protocols for subsequent biological screening. This document is intended for researchers, chemists, and development professionals dedicated to innovating in the field of crop protection.
Compound Profile & Critical Safety Imperatives
Physicochemical Properties
This compound is a white to pale yellow crystalline solid.[9] Its salt form enhances stability and solubility in polar solvents, making it a convenient starting material for various synthetic transformations.
| Property | Value | Source |
| CAS Number | 24214-72-0 / 645372-27-6 | [8][10] |
| Molecular Formula | C₅H₁₄Cl₂N₂ | [9][11] |
| Molecular Weight | 173.08 g/mol (as dihydrochloride) | [11] |
| Melting Point | 129-132 °C | [9] |
| Appearance | White to pale yellow crystal/solid | [9] |
| Storage Conditions | Store under inert gas (Nitrogen or Argon) at 2-8 °C | [9] |
Mandatory Safety Protocols for Handling Hydrazine Derivatives
Trustworthiness through Safety: Hydrazine and its derivatives are classified as Particularly Hazardous Substances (PHS) and must be handled with extreme caution.[12][13] They are acutely toxic via inhalation, ingestion, and dermal contact, and are also suspected carcinogens.[12][13][14] Adherence to the following protocols is non-negotiable for ensuring operator safety and experimental integrity.
-
Engineering Controls: All manipulations, including weighing, transfers, and reactions, MUST be conducted inside a certified chemical fume hood to prevent inhalation exposure.[12][13]
-
Personal Protective Equipment (PPE): A comprehensive PPE ensemble is required:
-
Body: Flame-resistant lab coat.[12]
-
Hands: Double-gloving with nitrile or neoprene gloves is recommended. Butyl rubber is the material of choice for significant splash hazards.[14][15]
-
Eyes/Face: ANSI Z87.1-compliant chemical splash goggles and a full-face shield must be worn, especially during transfers or when working with larger quantities.[12][13]
-
-
Incompatible Materials: Hydrazine derivatives are strong reducing agents.[5] Avoid all contact with oxidizing agents (e.g., hydrogen peroxide, nitric acid), metal oxides (e.g., iron rust), and strong acids, as violent reactions, ignition, or explosions can occur.[14][16]
-
Spill & Exposure Procedures:
-
Treat any spill as a major event. Evacuate the area and do not attempt to clean it up yourself without proper training and equipment.[12]
-
In case of skin or eye contact, immediately flush with copious amounts of water for at least 15 minutes and seek urgent medical attention.[13]
-
Have an emergency phone readily accessible.[15]
-
-
Waste Disposal: All hydrazine-contaminated waste, including empty containers, pipette tips, and gloves, must be disposed of as Extremely Hazardous Waste according to institutional and local regulations.[12]
Synthetic Pathways to Novel Agrochemical Scaffolds
The power of cyclopentylhydrazine lies in its nucleophilic nitrogen atoms, which readily react with electrophilic partners to form a variety of heterocyclic and hydrazone-based structures known for their biological activity.[17][18]
Diagram: General Synthetic Workflow
Caption: Synthetic workflow from starting material to diverse agrochemical scaffolds.
Protocol 2.1: Synthesis of N-Cyclopentyl Pyrazole Derivatives
Rationale: Pyrazoles are a cornerstone of agrochemical research, with many commercial products acting as fungicides or herbicides.[3] This protocol details their synthesis via the Knorr pyrazole synthesis, a classic condensation reaction between a hydrazine derivative and a 1,3-dicarbonyl compound.[18] The addition of a non-nucleophilic base is critical to neutralize the dihydrochloride salt, liberating the reactive free hydrazine base.
Materials:
-
This compound
-
1,3-Dicarbonyl compound (e.g., acetylacetone, ethyl acetoacetate)
-
Triethylamine (Et₃N) or Potassium Carbonate (K₂CO₃)
-
Solvent (e.g., Ethanol, Acetic Acid)
-
Diatomaceous earth for filtration
-
Standard laboratory glassware and magnetic stirrer/hotplate
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in ethanol (10 mL per mmol of hydrazine).
-
Base Addition: While stirring, add triethylamine (2.2 eq) dropwise to the solution. This neutralizes both hydrochloride salts. A precipitate of triethylamine hydrochloride may form. Stir for 15-20 minutes at room temperature to ensure complete liberation of the free base.
-
Electrophile Addition: Add the 1,3-dicarbonyl compound (1.05 eq) to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approx. 78 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed (typically 2-6 hours).
-
Workup:
-
Allow the reaction to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Redissolve the residue in a suitable organic solvent like ethyl acetate and wash with water (2x) and brine (1x) to remove salts and water-soluble impurities.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
-
Purification & Validation: Purify the crude product via flash column chromatography on silica gel. Characterize the final product using ¹H NMR, ¹³C NMR, and Mass Spectrometry to confirm its structure and purity.
Protocol 2.2: Synthesis of Cyclopentylhydrazone Derivatives
Rationale: The hydrazone substructure (-NH-N=CH-) is a versatile and privileged scaffold in agrochemical design, known to impart a wide range of biological activities including insecticidal, herbicidal, and antiviral properties. This protocol describes the acid-catalyzed condensation of cyclopentylhydrazine with an aldehyde or ketone.
Materials:
-
This compound
-
Aldehyde or Ketone (e.g., 4-chlorobenzaldehyde)
-
Catalytic amount of Acetic Acid or p-Toluenesulfonic acid (p-TsOH)
-
Solvent (e.g., Methanol or Ethanol)
-
Standard laboratory glassware and magnetic stirrer
Step-by-Step Methodology:
-
Free Base Liberation: In a flask, suspend this compound (1.0 eq) in ethanol. Add a base like potassium carbonate (2.2 eq) and stir vigorously for 30 minutes. Filter off the inorganic salts and use the resulting filtrate containing the free base directly in the next step.
-
Reaction Setup: To the ethanolic solution of cyclopentylhydrazine, add the desired aldehyde or ketone (1.0 eq).
-
Catalysis: Add a catalytic amount of glacial acetic acid (2-3 drops). The acid protonates the carbonyl oxygen, making the carbon more electrophilic and accelerating the reaction.
-
Reaction: Stir the mixture at room temperature. The reaction is often rapid, with the product precipitating out of solution within 1-4 hours. Monitor progress by TLC.
-
Isolation: Collect the precipitated product by vacuum filtration. Wash the solid with cold ethanol to remove any unreacted starting materials.
-
Purification & Validation: The filtered solid is often of high purity. If necessary, recrystallize from a suitable solvent like ethanol. Confirm the structure and purity of the resulting hydrazone by NMR, IR (noting the C=N stretch), and Mass Spectrometry.[19]
Biological Screening and Lead Identification
Synthesizing new molecules is only the first step. A systematic screening process is essential to identify promising lead compounds for further development.[20]
Diagram: Agrochemical Development & Screening Pipeline
Caption: High-level overview of the agrochemical screening and development pipeline.
Protocol 3.1: In Vitro Antifungal Assay (Poisoned Food Technique)
Rationale: This is a standard, high-throughput method to assess the fungistatic activity of newly synthesized compounds against common plant pathogenic fungi.[21] The principle involves measuring the inhibition of mycelial growth on a nutrient medium amended with the test compound.
Materials:
-
Pure cultures of test fungi (e.g., Fusarium oxysporum, Rhizoctonia solani)
-
Potato Dextrose Agar (PDA) medium
-
Test compounds dissolved in a suitable solvent (e.g., DMSO)
-
Sterile petri dishes (90 mm)
-
Sterile cork borer (5 mm)
-
Incubator
Step-by-Step Methodology:
-
Stock Solution Prep: Prepare a 10,000 ppm stock solution of each test compound in DMSO.
-
Medium Amendment: Autoclave the PDA medium and allow it to cool to 45-50 °C. Add the required volume of the test compound stock solution to the molten PDA to achieve the desired final concentrations (e.g., 10, 50, 100 ppm). Pour the amended media into sterile petri dishes and allow them to solidify. A control plate should be prepared using an equivalent amount of DMSO without any test compound.
-
Inoculation: Using a sterile 5 mm cork borer, cut a disc of mycelium from the edge of an actively growing 7-day-old culture of the test fungus. Place this disc, mycelium-side down, in the center of each test and control plate.
-
Incubation: Incubate the plates at 25 ± 2 °C until the fungal growth in the control plate has nearly covered the entire plate.
-
Data Collection & Analysis: Measure the diameter of the fungal colony in both control (C) and treated (T) plates. Calculate the Percent Inhibition of mycelial growth using the formula:
-
Percent Inhibition (%) = [(C - T) / C] x 100
-
-
Data Interpretation: Compounds showing significant inhibition can be advanced to dose-response studies to determine their IC₅₀ (half-maximal inhibitory concentration) value.
Sample Data Presentation: Antifungal Screening Results
| Compound ID | Concentration (ppm) | Mycelial Growth (mm) | Percent Inhibition (%) |
| Control (DMSO) | - | 88.5 | 0.0 |
| CPH-PZ-01 | 100 | 25.3 | 71.4 |
| CPH-PZ-02 | 100 | 75.1 | 15.1 |
| CPH-HZ-01 | 100 | 42.8 | 51.6 |
| CPH-HZ-02 | 100 | 15.6 | 82.4 |
Regulatory and Development Considerations
The path from a promising lead compound to a commercial agrochemical is long and rigorously regulated.[22] In the United States, the Environmental Protection Agency (EPA) governs pesticides under the Federal Insecticide, Fungicide, and Rodenticide Act (FIFRA).[23] Key considerations for development include:
-
Data Requirements: Extensive data on toxicology, environmental fate, residue analysis, and efficacy are required for registration.[22][23]
-
Risk Assessment: The EPA conducts comprehensive risk assessments for human health and the environment to ensure the product can be used without unacceptable adverse effects.[23][24]
-
Good Laboratory Practice (GLP): All safety-related studies submitted for registration must be conducted under GLP standards to ensure data integrity and quality.[22][23]
Engaging with regulatory bodies early in the development process and designing products with sustainability and environmental impact in mind are critical for success.[1][23]
Conclusion
This compound stands out as a highly effective and versatile starting material for the synthesis of novel agrochemical candidates. Its stable salt form and facile conversion to a reactive nucleophile allow for the construction of diverse molecular libraries, particularly those based on pyrazole and hydrazone scaffolds. By integrating the robust synthetic and screening protocols outlined in this guide with stringent safety practices and an awareness of the regulatory landscape, research and development teams can effectively leverage this key intermediate to discover and develop the next generation of innovative crop protection solutions.
References
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- Defense Technical Information Center (DTIC). (n.d.). Safety and Handling of Hydrazine.
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Wikipedia. (n.d.). Hydrazine. Retrieved from [Link]
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ChemBK. (2024). Cyclopentyl hydrazine hydrochloride. Retrieved from [Link]
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Wang, Y., et al. (n.d.). Hydrazone derivatives in agrochemical discovery and development. Pest Management Science. Retrieved from [Link]
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ChemCopilot. (2025). Agrochemical Regulatory Strategy For US Market. Retrieved from [Link]
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Scilit. (n.d.). Hydrazone derivatives in agrochemical discovery and development. Retrieved from [Link]
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West African Pesticide Registration Committee. (2008). PROTOCOLS FOR THE BIOLOGICAL EVALUATION OF PESTICIDES ON SELECTED CROPS GROWN IN. Retrieved from [Link]
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NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Role of Hydrazine Derivatives in Modern Organic Synthesis. Retrieved from [Link]
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Horizon Research Publishing. (2016). Screening of Bioactive Compounds for Development of New Pesticides: A Mini Review. Retrieved from [Link]
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Chemsrc. (2025). CYCLOPENTYL-HYDRAZINE DIHYDROCHLORIDE. Retrieved from [Link]
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Elnagdi, M. H., et al. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. HETEROCYCLES, Vol 22, No. 8. Retrieved from [Link]
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Frontiers. (n.d.). Advances in the Green Synthesis of Heterocyclic Compounds for Pesticides. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of Hydrazine Derivatives (Hydrazides). Retrieved from [Link]
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AZoLifeSciences. (2024). The Latest Developments in Agrochemical Regulatory Trends. Retrieved from [Link]
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Egyptian Drug Authority. (2025). Regulatory Guidelines and Work Rules for the Registration of Pesticides. Retrieved from [Link]
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Moldeus, P., et al. (n.d.). BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. Retrieved from [Link]
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CropLife AME. (n.d.). Regulatory and policy frameworks. Retrieved from [Link]
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ResearchGate. (n.d.). A procedure for the screening and development of microbial pesticides. Retrieved from [Link]
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Al-Abdullah, E. S., et al. (2015). Novel Synthesis of Hydrazide-Hydrazone Derivatives and Their Utilization in the Synthesis of Coumarin, Pyridine, Thiazole and Thiophene Derivatives with Antitumor Activity. Molecules. Retrieved from [Link]
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Al-bayati, R. I. H., & Al-Amiery, A. A. (2009). Synthesis of Some Heterocyclic Compounds derived from 2-mercapto pyrimidine. Journal of Al-Nahrain University, 12(2), 57-64. Retrieved from [Link]
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StatPearls - NCBI Bookshelf. (2023). Hydrazine Toxicology. Retrieved from [Link]
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Calca Solutions. (n.d.). Advancing Hydrazine Agriculture Techniques with Calca Solutions. Retrieved from [Link]
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ResearchGate. (2015). Screening Rules for Leads of Fungicides, Herbicides, and Insecticides. Retrieved from [Link]
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LookChem. (2025). What are the main application areas of hydrazine hydrate?. Retrieved from [Link]
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Application Notes & Protocols for Cyclopentylhydrazine Dihydrochloride in Synthetic Chemistry
Abstract
This document provides a detailed guide for researchers, scientists, and professionals in drug development on the experimental setup and reaction protocols involving Cyclopentylhydrazine dihydrochloride (C₅H₁₄Cl₂N₂). As a versatile synthetic building block, its effective use is paramount in the synthesis of novel heterocyclic compounds. These application notes are structured to provide not only procedural steps but also the underlying chemical principles, safety protocols, and troubleshooting guidance to ensure successful and reproducible outcomes. We will delve into its physicochemical properties, safe handling procedures, and provide detailed protocols for its application in cornerstone reactions such as the Fischer indole synthesis and pyrazole formation.
Introduction: The Synthetic Utility of this compound
Cyclopentylhydrazine, particularly in its more stable and soluble dihydrochloride salt form, is a valuable reagent in modern organic synthesis.[1] Its structure, featuring a reactive hydrazine moiety attached to a cyclopentyl group, makes it an essential precursor for constructing a variety of nitrogen-containing heterocycles, which are prevalent scaffolds in pharmaceuticals and agrochemicals.[2][3] The dihydrochloride salt form enhances its stability and significantly improves its solubility in aqueous and polar organic solvents, facilitating its use in a wide range of reaction conditions.[1] This guide will focus on providing practical, field-tested protocols to leverage the reactivity of this compound effectively.
Physicochemical Properties
A clear understanding of the reagent's properties is fundamental to its successful application.
| Property | Value | Source |
| Molecular Formula | C₅H₁₃ClN₂ (Monohydrochloride) / C₅H₁₄Cl₂N₂ (Dihydrochloride) | [4][5] |
| Molecular Weight | 173.08 g/mol (Dihydrochloride) | [1] |
| Appearance | Colorless to pale yellow crystalline solid | [4] |
| Melting Point | ~130°C (Monohydrochloride) | [6] |
| Solubility | High solubility in water and polar protic solvents (e.g., methanol, ethanol).[1][4] Moderate to high solubility in polar aprotic solvents (e.g., DMSO, acetonitrile).[1] | |
| Stability | The dihydrochloride salt is more stable than the free base. It is hygroscopic and should be stored in a dry environment. | [1][7] |
Safety, Handling, and Storage: A Non-Negotiable Prerequisite
This compound, like many hydrazine derivatives, requires careful handling to mitigate risks. Adherence to safety protocols is mandatory.
Hazard Identification
The compound is classified with the following hazards:
-
Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[5][8]
-
Irritation: Causes skin irritation, serious eye irritation, and may cause respiratory tract irritation.[5][8][9]
Handling and Personal Protective Equipment (PPE)
| Precaution | Specification | Rationale |
| Ventilation | Always handle within a certified chemical fume hood.[10][11] | To prevent inhalation of dust or aerosols.[8][9] |
| Gloves | Wear chemical-resistant gloves (e.g., nitrile). Inspect gloves before use.[9] | To prevent skin contact, as the compound is harmful upon dermal absorption.[5][8] |
| Eye Protection | Use chemical safety goggles or a face shield.[8] | To protect against accidental splashes and eye irritation.[5] |
| Lab Attire | Wear a lab coat and closed-toe shoes. | Standard laboratory practice to protect skin and body. |
| General Hygiene | Avoid creating dust.[9] Do not eat, drink, or smoke in the laboratory.[8] Wash hands thoroughly after handling.[9] | To prevent accidental ingestion and cross-contamination. |
Storage and Disposal
-
Storage: Keep the container tightly closed and store in a cool, dry, and well-ventilated area.[7][9] Store away from incompatible materials such as strong oxidizing agents and strong bases.[7]
-
Spills: In case of a spill, carefully sweep up the solid material without generating dust.[8] Place it into a suitable, labeled container for hazardous waste disposal.[8]
-
Disposal: Dispose of waste materials in accordance with local, regional, and national regulations for hazardous chemical waste.[7][11]
Application Protocol 1: Fischer Indole Synthesis
The Fischer indole synthesis is a classic and powerful reaction for creating indole rings, a privileged structure in medicinal chemistry.[12][13] The reaction involves the acid-catalyzed cyclization of an arylhydrazine and a ketone or aldehyde.[12][14] While cyclopentylhydrazine is not an arylhydrazine, it is a crucial building block for related heterocyclic structures using the principles of this reaction, often in multi-component syntheses.
Reaction Principle and Mechanism
The core of the reaction is the acid-catalyzed intramolecular cyclization of a hydrazone intermediate. The generally accepted mechanism involves several key steps:
-
Hydrazone Formation: The reaction begins with the condensation of the hydrazine with a carbonyl compound to form a hydrazone.[14]
-
Tautomerization: The hydrazone tautomerizes to its enamine (or 'ene-hydrazine') form.[12][14]
-
[2][2]-Sigmatropic Rearrangement: A protonated enamine undergoes a[2][2]-sigmatropic rearrangement, which forms a new C-C bond.[12]
-
Cyclization & Aromatization: The resulting intermediate undergoes cyclization and subsequent elimination of ammonia (or an amine) to yield the final aromatic indole ring.[12][14]
Caption: Simplified workflow of the Fischer indole synthesis mechanism.
Detailed Experimental Protocol
This protocol describes the synthesis of a cyclopentyl-fused heterocyclic system using cyclohexanone as a model carbonyl compound.
Materials:
-
This compound
-
Cyclohexanone
-
Acid Catalyst: Glacial Acetic Acid or Polyphosphoric Acid (PPA)
-
Solvent: Ethanol or Toluene
-
Sodium Bicarbonate (NaHCO₃) solution (saturated)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Equipment:
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Separatory funnel
-
Rotary evaporator
-
TLC plates (silica gel) and developing chamber
Procedure:
-
Reaction Setup: To a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.73 g, 10 mmol).
-
Reagent Addition: Add the chosen solvent (e.g., 30 mL of glacial acetic acid). Stir the mixture to achieve dissolution or a fine suspension. Add cyclohexanone (1.08 g, 11 mmol, 1.1 eq) dropwise to the stirring mixture at room temperature.
-
Reaction Conditions: Heat the reaction mixture to reflux (for acetic acid, this is ~118°C). The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 1-2 hours. The reaction is typically complete within 4-12 hours.[15]
-
Work-up:
-
Once the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature.
-
Carefully pour the reaction mixture over ice (~50 g) in a beaker.
-
Neutralize the acidic solution by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases and the pH is ~7-8.
-
Transfer the aqueous mixture to a separatory funnel and extract the product with ethyl acetate (3 x 40 mL).
-
-
Isolation:
-
Combine the organic layers.
-
Wash the combined organic phase sequentially with water (1 x 50 mL) and then brine (1 x 50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter off the drying agent and concentrate the filtrate using a rotary evaporator to yield the crude product.
-
-
Purification: Purify the crude residue by column chromatography on silica gel, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure product.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| Low or No Conversion | Insufficiently strong acid catalyst; Low reaction temperature. | Switch to a stronger acid catalyst like polyphosphoric acid (PPA) or a Lewis acid (e.g., ZnCl₂).[12] Ensure the reaction is maintained at the appropriate reflux temperature. |
| Multiple Products/Side Reactions | Decomposition of starting material or product; Competing reaction pathways. | Lower the reaction temperature and extend the reaction time. Ensure high-purity starting materials. A different choice of acid catalyst may improve selectivity.[16] |
| Difficult Purification | Formation of polar byproducts (e.g., polymers). | Adjust the work-up procedure to include an initial filtration step if solids are present. Optimize the chromatography eluent system for better separation. |
Application Protocol 2: Synthesis of Pyrazole Derivatives
Hydrazines are excellent precursors for the synthesis of pyrazoles, another important class of five-membered heterocycles.[3] The standard method involves the condensation of a hydrazine with a 1,3-dicarbonyl compound or its synthetic equivalent.
Reaction Principle
The reaction proceeds via a double condensation mechanism. The more nucleophilic nitrogen of the hydrazine initially attacks one carbonyl group, followed by an intramolecular condensation of the second nitrogen atom onto the remaining carbonyl group, leading to cyclization and dehydration to form the stable aromatic pyrazole ring.
Caption: General experimental workflow for pyrazole synthesis.
Detailed Experimental Protocol
This protocol details the synthesis of a cyclopentyl-substituted pyrazole using acetylacetone as the 1,3-dicarbonyl component.
Materials:
-
This compound
-
Acetylacetone (2,4-pentanedione)
-
Triethylamine (Et₃N) or Sodium Acetate
-
Solvent: Ethanol
-
Hydrochloric Acid (1M HCl)
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
Procedure:
-
Free Base Generation (in situ): In a 50 mL round-bottom flask, dissolve this compound (1.73 g, 10 mmol) in ethanol (20 mL). To this solution, add triethylamine (2.02 g, 20 mmol, 2.0 eq) to neutralize the HCl salt and generate the free hydrazine base. Stir for 15 minutes at room temperature.
-
Reagent Addition: Add acetylacetone (1.0 g, 10 mmol, 1.0 eq) to the reaction mixture.
-
Reaction Conditions: Stir the reaction mixture at room temperature. The reaction is often exothermic and typically proceeds to completion within 1-3 hours. Monitor the disappearance of the starting materials by TLC.
-
Work-up:
-
Remove the ethanol under reduced pressure using a rotary evaporator.
-
Dissolve the residue in ethyl acetate (50 mL).
-
Wash the organic solution with 1M HCl (2 x 20 mL) to remove excess triethylamine, followed by water (20 mL) and brine (20 mL).
-
-
Isolation and Purification:
-
Dry the ethyl acetate layer over anhydrous sodium sulfate.
-
Filter and concentrate the solution to obtain the crude pyrazole derivative.
-
The product is often pure enough for subsequent use, but can be further purified by distillation under reduced pressure or column chromatography if necessary.
-
Conclusion
This compound is a highly effective and versatile reagent for the synthesis of complex nitrogen-containing heterocycles. By following the detailed safety precautions and experimental protocols outlined in these application notes, researchers can reliably and safely incorporate this valuable building block into their synthetic strategies for drug discovery and materials science. The key to success lies in a thorough understanding of the reagent's properties, careful execution of the reaction steps, and diligent monitoring of the reaction progress.
References
-
Angene Chemical. (2025, February 4). Safety Data Sheet - Cyclopentyl hydrazine dihydrochloride. Available at: [Link]
-
ChemBK. (2024, April 9). Cyclopentyl hydrazine hydrochloride. Available at: [Link]
-
Buchwald, S. L., & Driver, T. G. (2006). A three-component Fischer indole synthesis. Nature Protocols, 1(4), 1843-1848. Available at: [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Available at: [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2490-2497. Available at: [Link]
-
Chemsrc. (2025, August 25). Cyclopentylhydrazine hydrochloride (1:1). Available at: [Link]
-
ResearchGate. (2015, December 21). Synthesis of Di-, Tri- and Tetracyclopropylhydrazines. Available at: [Link]
-
Elgemeie, G. H., & Elghandour, A. H. (1984). Utility of hydrazines and hydrazine derivatives in heterocyclic synthesis. Heterocycles, 22(8), 1835-1864. Available at: [Link]
-
MDPI. (2018). Greener Synthesis of Nitrogen-Containing Heterocycles in Water, PEG, and Bio-Based Solvents. Catalysts, 8(10), 429. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for the preparation of 2-chloro-N-(2-chlorobenzylidene)aniline. Available at: [Link]
-
Organic Syntheses. (n.d.). Procedure for the synthesis of pyrazole derivatives. Available at: [Link]
-
Royal Society of Chemistry. (2023). Recent advances in the multicomponent synthesis of heterocycles using tetronic acid. RSC Advances, 13(25), 17094-17117. Available at: [Link]
-
Organic Syntheses. (n.d.). Preparation of Radical Clocks Bearing Carbonyl Groups. Available at: [Link]
-
Chemsrc. (2025, August 22). CYCLOPENTYL-HYDRAZINE DIHYDROCHLORIDE | CAS#:651-89-8. Available at: [Link]
-
J&W Pharmlab. (n.d.). Cyclopentyl-hydrazine hydrochloride - CAS:24214-72-0. Available at: [Link]
-
PubChem. (n.d.). Cyclopentylhydrazine hydrochloride. National Institutes of Health. Available at: [Link]
-
Organic Syntheses. (n.d.). 2-Cyclopenten-1-one, 2,5-dimethyl-3-phenyl. Available at: [Link]
-
National Center for Biotechnology Information. (2022, April 26). Synthesis of hydrazides of heterocyclic amines and their antimicrobial and spasmolytic activity. PubMed Central. Available at: [Link]
-
ResearchGate. (n.d.). Fluorinated Cycloalkyl Building Blocks for Drug Discovery. Available at: [Link]
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Application Note: Determination of Cyclopentylhydrazine Dihydrochloride Purity via Iodometric Titration
Abstract
This application note presents a detailed, reliable, and accurate iodometric titration method for determining the chemical purity of Cyclopentylhydrazine Dihydrochloride (C₅H₁₄Cl₂N₂, MW: 173.08 g/mol )[1]. The protocol is designed for researchers, quality control analysts, and drug development professionals. The method is based on the quantitative oxidation of the hydrazine moiety by a standardized potassium iodate (KIO₃) solution in a strong hydrochloric acid medium. The endpoint is detected visually by the disappearance of the violet color of free iodine in an immiscible organic solvent layer, such as carbon tetrachloride or chloroform. This document provides a comprehensive guide, including the scientific principles, detailed step-by-step protocols for reagent preparation and sample analysis, data interpretation, and safety precautions.
Introduction
This compound is a hydrazine derivative used as a building block in synthetic organic chemistry and for the development of novel pharmaceutical agents[1]. As with any active pharmaceutical ingredient (API) or key intermediate, establishing the purity of the material is a critical step in ensuring the quality, safety, and efficacy of the final product. While modern chromatographic techniques like HPLC are often employed, classical titrimetry offers a robust, cost-effective, and highly precise method for assaying compounds with reactive functional groups.
The hydrazine group (-NHNH₂) is a strong reducing agent and is readily oxidized. This property forms the basis of its quantitative determination by redox titration. Specifically, titration with potassium iodate in a concentrated hydrochloric acid solution provides a sharp and stoichiometric endpoint, a method widely applied to various hydrazine salts[2][3][4].
Principle of the Method
The assay of this compound is performed by direct redox titration with potassium iodate (KIO₃) in a high concentration of hydrochloric acid (HCl). The overall reaction proceeds in two stages, which are key to the visual endpoint detection.
Initially, the iodate ions oxidize the hydrazine moiety. In the presence of excess hydrazine (the analyte), the iodate is reduced, and any intermediate iodine monochloride (ICl) is further reduced to elemental iodine (I₂).
Reaction 1 (Overall Oxidation): N₂H₄ + IO₃⁻ + 2H⁺ + Cl⁻ → ICl + N₂ + 3H₂O
The elemental iodine produced imparts a distinct violet or purple color to a small volume of an immiscible organic solvent, such as carbon tetrachloride (CCl₄) or chloroform (CHCl₃), which is added to the titration flask[5][6].
As the titration approaches the equivalence point, all the hydrazine has been consumed. The next drop of KIO₃ titrant oxidizes the elemental iodine (I₂) to iodine monochloride (ICl), which is colorless in the organic phase[4].
Reaction 2 (Endpoint Reaction): I₂ + IO₃⁻ + 6H⁺ + 10Cl⁻ → 5ICl₂⁻ + 3H₂O
The endpoint of the titration is therefore marked by the sharp disappearance of the violet color from the organic layer[5]. This method, often referred to as the Andrews method, is highly reliable for hydrazine compounds[3]. Based on the stoichiometry of the primary reaction, one mole of potassium iodate reacts with one mole of the hydrazine moiety.
Experimental Protocol
Reagents and Equipment
-
This compound Sample: (CAS No: 645372-27-6)[1].
-
Potassium Iodate (KIO₃): Primary standard grade, dried at 120°C for 2 hours.
-
Hydrochloric Acid (HCl): Concentrated, analytical reagent grade (~37%).
-
Carbon Tetrachloride (CCl₄) or Chloroform (CHCl₃): Analytical reagent grade. (Caution: Handle in a fume hood with appropriate personal protective equipment).
-
Deionized Water (H₂O): Type II or better.
-
Analytical Balance: Readable to 0.1 mg.
-
Burette: 50 mL, Class A.
-
Iodine Flasks (or Glass-Stoppered Erlenmeyer Flasks): 250 mL.
-
Pipettes and Graduated Cylinders.
Preparation of 0.025 M Potassium Iodate Standard Solution
-
Drying: Dry primary standard grade KIO₃ at 120°C for at least 2 hours and cool in a desiccator.
-
Weighing: Accurately weigh approximately 5.35 g of dried KIO₃.
-
Dissolving: Quantitatively transfer the weighed KIO₃ to a 1000 mL volumetric flask. Add approximately 500 mL of deionized water and swirl until the solid is completely dissolved.
-
Dilution: Dilute to the 1000 mL mark with deionized water, stopper the flask, and invert several times to ensure homogeneity.
-
Calculation: Calculate the exact molarity (M) of the KIO₃ solution based on the weight taken.
-
Molarity (M) = (Weight of KIO₃, g) / (214.00 g/mol * 1.0 L)
-
Titration Procedure
-
Sample Preparation: Accurately weigh approximately 150-200 mg of the this compound sample into a 250 mL iodine flask.
-
Dissolution: Add 20 mL of deionized water to dissolve the sample.
-
Acidification: Carefully add 30 mL of concentrated hydrochloric acid to the flask. (Perform this step in a fume hood).
-
Organic Layer: Add 5 mL of carbon tetrachloride or chloroform to the flask. The organic solvent will form a distinct layer at the bottom.
-
Titration: Titrate the sample solution with the standardized 0.025 M KIO₃ solution from the burette. Stopper and shake the flask vigorously after each addition of titrant[7]. Initially, a dark violet color will develop in the organic layer as iodine is formed.
-
Endpoint Detection: Continue the titration, shaking vigorously after each addition, especially as the endpoint approaches. The endpoint is reached when the violet color in the organic layer completely disappears with the addition of a single drop of the KIO₃ solution.
-
Record Volume: Record the volume of KIO₃ solution consumed (V).
-
Blank Titration: Perform a blank titration using all reagents except for the sample to account for any impurities in the reagents. Typically, the blank value is negligible.
-
Replicates: Perform the titration in triplicate (n=3) to ensure precision and accuracy.
Workflow and Reaction Visualization
The overall experimental process can be visualized as follows:
Caption: Redox reaction between hydrazine and iodate.
Data Analysis and Calculations
The purity of the this compound sample is calculated based on the stoichiometry of the reaction, where 1 mole of KIO₃ reacts with 1 mole of the analyte.
Formula:
Purity (%) = (V * M * MW) / (W * 10)
Where:
-
V = Volume of KIO₃ solution used in mL.
-
M = Molarity of the standard KIO₃ solution in mol/L.
-
MW = Molecular Weight of this compound (173.08 g/mol ).[1]
-
W = Weight of the sample taken in grams (g).
Sample Data and Calculation
The following table illustrates a sample calculation.
| Parameter | Trial 1 | Trial 2 | Trial 3 |
| Sample Weight (W), g | 0.1755 | 0.1749 | 0.1752 |
| Molarity of KIO₃ (M), mol/L | 0.0251 | 0.0251 | 0.0251 |
| Final Burette Reading, mL | 23.40 | 23.30 | 23.35 |
| Initial Burette Reading, mL | 0.00 | 0.00 | 0.00 |
| Volume of KIO₃ (V), mL | 23.40 | 23.30 | 23.35 |
| Calculated Purity (%) | 98.86 % | 98.81 % | 98.84 % |
| Average Purity (%) | \multicolumn{3}{c | }{98.84 % } | |
| Standard Deviation | \multicolumn{3}{c | }{0.025 } | |
| Relative Standard Deviation | \multicolumn{3}{c | }{0.025 % } |
Example Calculation for Trial 1: Purity (%) = (23.40 mL * 0.0251 mol/L * 173.08 g/mol) / (0.1755 g * 10) Purity (%) = 101.76 / 1.755 = 98.86 %
Conclusion
The iodometric titration method described provides a simple, rapid, and precise means for determining the purity of this compound. The sharp, visual endpoint allows for high accuracy without the need for sophisticated instrumentation. This protocol is well-suited for routine quality control analysis in both research and manufacturing environments. For regulatory filings, this method should be fully validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.
References
-
McBride, W. R., Henry, R. A., & Skolnik, S. (1953). Potentiometric Titration of Organic Derivatives of Hydrazine with Potassium Iodate. Analytical Chemistry, 25(7), 1042–1046. Available at: [Link]
-
Jamieson, G. S. (1912). A Volumetric Method for the Determination of Hydrazine. American Journal of Science, s4-33(196), 352-354. Available at: [Link]
-
METTLER TOLEDO. (1993). Determination of hydrazine in water samples. M289 Application Note. Available at: [Link]
-
United Kingdom Atomic Energy Authority. (1962). ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS. OSTI.GOV. Available at: [Link]
-
Gawargious, Y. A., & Besada, A. (1975). Iodometric microdetermination of hydrazines by amplification reactions. Talanta, 22(9), 757-760. Available at: [Link]
-
Scribd. (n.d.). Purity of Hydrazine Hydrate. Available at: [Link]
Sources
- 1. Buy this compound | 645372-27-6 [smolecule.com]
- 2. studylib.net [studylib.net]
- 3. ajsonline.org [ajsonline.org]
- 4. ANALYTICAL METHOD FOR THE DETERMINATION OF HYDRAZINE IN 35% HYDRAZINE SOLUTIONS (Technical Report) | OSTI.GOV [osti.gov]
- 5. osti.gov [osti.gov]
- 6. scribd.com [scribd.com]
- 7. scribd.com [scribd.com]
Application Notes & Protocols: Diazonium Salts as Versatile Reagents in the Manufacturing of Dyes and Polymers
Introduction
Diazonium salts are a class of organic compounds that serve as pivotal intermediates in the synthesis of a wide array of commercially important molecules. Their significance stems from the exceptional leaving group ability of the dinitrogen (N₂) moiety, which facilitates a diverse range of chemical transformations. This guide provides a comprehensive overview of the application of diazonium salts in the manufacturing of azo dyes and the synthesis and modification of polymers. We will explore the fundamental chemical principles, detailed reaction mechanisms, and robust experimental protocols relevant to researchers, scientists, and professionals in drug development and materials science.
Part 1: The Chemistry of Diazonium Salts
The Diazotization Reaction: Formation of Diazonium Salts
The synthesis of diazonium salts is accomplished through a process known as diazotization, which involves the reaction of a primary aromatic amine with nitrous acid (HNO₂).[1] Due to its instability, nitrous acid is generated in situ by reacting sodium nitrite (NaNO₂) with a strong mineral acid, such as hydrochloric acid (HCl), at a low temperature (typically 0–5 °C).[2][3] This low temperature is crucial to prevent the decomposition of the resulting diazonium salt.[4]
The reaction mechanism begins with the formation of the nitrosonium ion (NO⁺) from nitrous acid in the acidic medium.[1] The primary aromatic amine then acts as a nucleophile, attacking the electrophilic nitrosonium ion.[2] A series of proton transfers and the subsequent elimination of a water molecule lead to the formation of the aryl diazonium ion (Ar-N₂⁺).[1]
Figure 1: The diazotization reaction workflow.
Part 2: Application in Azo Dye Synthesis
Azo dyes constitute the largest class of synthetic colorants, with applications spanning the textile, printing, and food industries.[5][6] The synthesis of these dyes is primarily achieved through an azo coupling reaction, where a diazonium salt acts as an electrophile and reacts with an electron-rich aromatic compound, known as the coupling component.[5][7]
The Azo Coupling Reaction
The diazonium ion is a weak electrophile, and therefore, the coupling component must be a highly activated aromatic system, such as a phenol or an aniline.[7] These compounds possess electron-donating groups that increase the nucleophilicity of the aromatic ring. The substitution typically occurs at the para position to the activating group, unless this position is blocked.[7] The pH of the reaction medium is a critical parameter that must be controlled to ensure the reaction proceeds efficiently.[7]
Figure 2: Mechanism of the azo coupling reaction.
Protocol: Synthesis of Methyl Orange
This protocol details the synthesis of Methyl Orange, a common acid-base indicator, from sulfanilic acid and N,N-dimethylaniline.[8][9]
Materials:
-
Sulfanilic acid
-
Sodium carbonate
-
Sodium nitrite
-
Concentrated hydrochloric acid
-
N,N-dimethylaniline
-
Glacial acetic acid
-
Sodium hydroxide solution (20%)
-
Sodium chloride
-
Ice
-
Distilled water
-
Standard laboratory glassware and filtration apparatus
Procedure:
Part A: Diazotization of Sulfanilic Acid
-
In a 250 mL conical flask, dissolve 10.5 g of sodium sulfanilate dihydrate and 2.65 g of anhydrous sodium carbonate in 100 mL of water, warming gently to obtain a clear solution.[10]
-
Cool the solution to approximately 15 °C and add a solution of 3.7 g of sodium nitrite in 10 mL of water.[10]
-
In a 600 mL beaker, prepare a mixture of 10.5 mL of concentrated hydrochloric acid and 60 g of crushed ice.[10]
-
Slowly, and with continuous stirring, add the sulfanilate solution to the ice-cold hydrochloric acid. Fine crystals of the diazobenzene sulfonate will precipitate.[10]
Part B: Azo Coupling
-
In a separate flask, dissolve 6.05 g of N,N-dimethylaniline in 3.0 mL of glacial acetic acid.[10]
-
With vigorous stirring, add the dimethylaniline solution to the cold suspension of the diazotized sulfanilic acid. Allow the mixture to stand for 10 minutes; the red, acid form of methyl orange will begin to separate.[10]
-
Slowly add 35 mL of 20% sodium hydroxide solution while stirring. The mixture will turn a uniform orange color as the sodium salt of methyl orange precipitates.[10]
-
Heat the mixture to near boiling to dissolve most of the precipitate, then add approximately 10 g of sodium chloride to aid in the subsequent separation.[10]
-
Allow the solution to cool undisturbed for 15 minutes, then cool further in an ice-water bath.[10]
-
Collect the precipitated Methyl Orange by vacuum filtration, washing the crystals with a small amount of saturated salt solution.[10]
-
Recrystallize the crude product from hot water to obtain purified crystals.[10]
Table 1: Key Reaction Parameters for Methyl Orange Synthesis
| Parameter | Value/Condition | Rationale |
| Diazotization Temperature | 0-5 °C | To prevent the decomposition of the unstable diazonium salt.[4] |
| Coupling pH | Initially acidic, then alkaline | The coupling reaction is favored in mildly acidic to neutral conditions. Subsequent basification precipitates the sodium salt of the dye.[7][10] |
| Reactant Stoichiometry | Equimolar amounts of amine and coupling agent | To ensure complete reaction and maximize yield. |
Part 3: Applications in Polymer Manufacturing
The utility of diazonium salts extends into polymer science, where they are employed for both the synthesis of novel polymeric materials and the surface modification of existing ones.[11][12]
Polymer Surface Modification via Diazonium Grafting
A significant application of diazonium chemistry is the covalent modification of polymer surfaces.[13] This process, often referred to as "diazonium grafting," involves the reduction of diazonium salts, which generates highly reactive aryl radicals.[14][15] These radicals can then react with the polymer surface to form a stable, covalently bonded organic layer, thereby altering the surface properties of the material.[14][15] This technique is versatile and can be applied to a wide range of polymeric substrates.[16]
The mechanism involves the reduction of the diazonium salt, either electrochemically or through the use of a reducing agent, to form an aryl radical and release dinitrogen gas.[14][15] This aryl radical can then abstract a hydrogen atom from the polymer backbone, creating a polymer radical. The subsequent combination of the aryl radical and the polymer radical results in the formation of a covalent bond and the grafting of the aryl group onto the polymer surface.[14][15]
Figure 3: Proposed mechanism for polymer surface grafting using diazonium salts.
General Protocol for Polymer Surface Grafting
This protocol provides a general framework for the surface modification of a polymer using diazonium salts. The specific reagents and conditions will vary depending on the polymer and the desired surface functionality.
Materials:
-
Polymer substrate (e.g., film, powder)
-
Aryl diazonium salt (e.g., 4-nitrobenzenediazonium tetrafluoroborate)
-
Appropriate solvent (e.g., acetonitrile, water)
-
Reducing agent (e.g., iron powder, ascorbic acid), if required[15]
-
Standard laboratory glassware and sonicator
Procedure:
-
Thoroughly clean the polymer substrate by sonication in a suitable solvent to remove any surface contaminants. Dry the substrate completely.
-
Prepare a solution of the aryl diazonium salt in the chosen solvent. The concentration will typically be in the millimolar range.
-
Immerse the cleaned polymer substrate into the diazonium salt solution.
-
If a chemical reducing agent is used, add it to the solution. For spontaneous grafting on reducing surfaces, no external agent is needed.[17]
-
Allow the reaction to proceed for a specified time (minutes to hours) at room temperature or with gentle heating. The reaction time will influence the thickness of the grafted layer.[15]
-
After the desired grafting time, remove the polymer substrate from the solution.
-
Rigorously rinse the modified substrate with fresh solvent, followed by sonication in the same solvent to remove any non-covalently bound material.
-
Dry the modified polymer substrate.
-
Characterize the modified surface using appropriate analytical techniques such as X-ray photoelectron spectroscopy (XPS), contact angle goniometry, or atomic force microscopy (AFM) to confirm successful grafting.[15]
Table 2: Key Variables in Polymer Surface Grafting
| Variable | Influence on Grafting | Typical Range/Conditions |
| Diazonium Salt Concentration | Affects the rate and density of the grafted layer. | 1-50 mM[14] |
| Reaction Time | Controls the thickness of the grafted film. | 5 minutes to several hours[15] |
| Reducing Agent | Initiates the formation of aryl radicals. | Iron powder, ascorbic acid, or electrochemical reduction[15] |
| Solvent | Affects the solubility of the diazonium salt and its interaction with the polymer surface. | Aqueous or organic solvents |
Conclusion
Diazonium salts are undeniably powerful and versatile reagents in the fields of dye and polymer chemistry. A thorough understanding of the diazotization and coupling reactions is fundamental for the successful synthesis of a vast spectrum of azo dyes. Furthermore, the ability of diazonium salts to generate reactive aryl radicals has opened up new avenues for the functionalization and modification of polymer surfaces, enabling the tailoring of material properties for specific applications. The protocols and principles outlined in this guide provide a solid foundation for researchers and professionals to harness the synthetic potential of diazonium chemistry.
References
- 1. byjus.com [byjus.com]
- 2. Diazotization reaction: Mechanism and Uses [chemicalnote.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. chemistrystudent.com [chemistrystudent.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. nbinno.com [nbinno.com]
- 7. Azo Coupling [organic-chemistry.org]
- 8. gcwgandhinagar.com [gcwgandhinagar.com]
- 9. scribd.com [scribd.com]
- 10. researchgate.net [researchgate.net]
- 11. nbinno.com [nbinno.com]
- 12. EP1921084A1 - Polymerisable diazonium salts, method of manufacturing and use thereof - Google Patents [patents.google.com]
- 13. Surface modification of polymers by reduction of diazonium salts: polymethylmethacrylate as an example - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
- 17. Grafting of Diazonium Salts on Surfaces: Application to Biosensors - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reactions with Cyclopentylhydrazine Dihydrochloride
Welcome to the technical support center for Cyclopentylhydrazine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth, practical solutions for improving reaction yields and troubleshooting common issues. As a salt, this compound offers enhanced stability and solubility but requires specific handling to liberate the reactive free base for synthesis. This center addresses the most frequent challenges encountered in the laboratory.
Frequently Asked Questions (FAQs) & Troubleshooting
Handling and Preparation of the Reactive Hydrazine
Question: My reaction yield is consistently low. Could the problem be with how I'm handling the this compound starting material?
Answer: Absolutely. Proper handling and, most importantly, the efficient generation of the free hydrazine base from its dihydrochloride salt is a critical first step that is often underestimated. The dihydrochloride salt is stable but not nucleophilic enough to participate in most reactions. You must neutralize it to form the free base, Cyclopentylhydrazine, before it can react with your electrophile (e.g., a ketone, aldehyde, or 1,3-dicarbonyl).
Common Pitfalls in Free Base Generation:
-
Incomplete Neutralization: Using a stoichiometric amount of a weak base may not be sufficient to neutralize both hydrochloride salts completely. This leaves a significant portion of your starting material in its unreactive, protonated form.
-
Hydrazine Instability: The free base is less stable than its salt form. Prolonged exposure to air or elevated temperatures before it's used in the subsequent reaction can lead to degradation.
-
Inadequate Extraction: If performing a liquid-liquid extraction to isolate the free base, improper phase separation or insufficient drying can carry over water and inorganic salts into your reaction, which can hinder many anhydrous reactions.
Recommended Protocol for Free Base Generation:
This protocol outlines a standard, reliable method for generating and isolating the cyclopentylhydrazine free base.
| Step | Procedure | Rationale & Expert Insight |
| 1. Dissolution | Dissolve this compound in water at room temperature. | The dihydrochloride salt is highly water-soluble, ensuring it is fully dissociated before neutralization.[1] |
| 2. Neutralization | Cool the aqueous solution in an ice bath (0-5 °C). Slowly add a slight excess (approx. 2.2-2.5 equivalents) of a suitable base, such as 2M NaOH or saturated NaHCO₃ solution, while stirring. | Using a slight excess of base ensures complete deprotonation. The low temperature minimizes potential degradation of the sensitive free base. A stronger base like NaOH is effective, but a milder base like sodium bicarbonate can be used if your target molecule is base-sensitive. |
| 3. Extraction | Extract the aqueous layer 3-4 times with a suitable organic solvent (e.g., Dichloromethane (DCM), Diethyl Ether, or Ethyl Acetate). | The free base is significantly more soluble in organic solvents than in water.[1][2] Multiple extractions are crucial to maximize the recovery of the free base from the aqueous phase. |
| 4. Drying | Combine the organic extracts and dry over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄). | Removing residual water is critical, as water can interfere with many subsequent reactions, particularly those involving acid catalysts or water-sensitive reagents. |
| 5. Concentration | Filter off the drying agent and concentrate the organic solution under reduced pressure (rotary evaporation). Crucially, do not overheat the solution. Keep the bath temperature below 40°C. | Overheating can cause the free base to decompose or volatilize. The resulting oil or solid is the cyclopentylhydrazine free base, which should be used immediately. |
Low Yield in Hydrazone Formation
Question: I'm trying to form a hydrazone by reacting Cyclopentylhydrazine with a ketone, but the conversion is poor. How can I improve this?
Answer: Hydrazone formation is the cornerstone of many subsequent reactions, like the Fischer indole synthesis or Wolff-Kishner reduction.[3][4] Optimizing this step is key. The reaction is an equilibrium process, and several factors can be tuned to drive it towards the product.
Troubleshooting Hydrazone Formation:
Caption: Troubleshooting workflow for low yield in hydrazone formation.
-
pH is Critical: The rate-limiting step at neutral pH is often the dehydration of the carbinolamine intermediate.[5][6] The reaction is typically acid-catalyzed. A small amount of acetic acid or p-toluenesulfonic acid (p-TsOH) can significantly accelerate the reaction. However, too much acid will protonate the hydrazine, rendering it non-nucleophilic. The optimal pH is generally between 4 and 6.
-
Water Removal: The reaction produces water as a byproduct. According to Le Chatelier's principle, removing this water will drive the equilibrium towards the hydrazone product. This can be achieved by:
-
Using a Dean-Stark apparatus with a solvent that forms an azeotrope with water (e.g., toluene or benzene).
-
Adding a dehydrating agent like anhydrous MgSO₄ or molecular sieves directly to the reaction mixture.
-
-
Solvent Choice: Protic solvents like ethanol or methanol are common and can facilitate proton transfer. Aprotic solvents like toluene are ideal when using a Dean-Stark trap.
-
Temperature: Gently heating the reaction (e.g., to 50-80°C) can increase the reaction rate, but be mindful of the stability of your reactants and products.
Optimized Hydrazone Formation Protocol:
-
Prepare the cyclopentylhydrazine free base as described in FAQ #1.
-
Dissolve the free base and your carbonyl compound (1.0 eq) in a suitable solvent (e.g., toluene).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TsOH, ~0.05 eq).
-
Set up the reaction with a Dean-Stark trap and reflux the mixture.
-
Monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Upon completion, cool the reaction, wash with a mild base (e.g., saturated NaHCO₃ solution) to remove the acid catalyst, wash with brine, dry over Na₂SO₄, and concentrate to obtain the crude hydrazone.
Poor Yields and Side Products in Pyrazole Synthesis
Question: I am attempting to synthesize a pyrazole from Cyclopentylhydrazine and a 1,3-dicarbonyl compound, but I'm getting a mixture of products and a low yield of the desired regioisomer. What's going wrong?
Answer: The Knorr pyrazole synthesis, which involves the condensation of a hydrazine with a 1,3-dicarbonyl compound, is a classic and powerful reaction.[7][8] However, it can be plagued by issues of regioselectivity and side reactions if not properly controlled.
Key Factors Influencing Pyrazole Synthesis:
-
Regioselectivity: When using an unsymmetrical 1,3-dicarbonyl (e.g., a β-ketoester), two different regioisomeric pyrazoles can be formed. The outcome is highly dependent on the reaction conditions and the relative reactivity of the two carbonyl groups.
-
Kinetic vs. Thermodynamic Control: The more electrophilic carbonyl (typically the ketone) will react first under milder, kinetically controlled conditions (lower temperature, neutral or slightly acidic pH). The less reactive carbonyl (the ester or amide) may react preferentially under harsher, thermodynamically controlled conditions.
-
Solvent and Catalyst Effects: The choice of solvent and catalyst can influence which carbonyl is more reactive. For instance, using aprotic dipolar solvents can sometimes improve regioselectivity compared to protic solvents.[9]
-
-
Common Side Reactions:
-
Formation of Pyrazolone: If your 1,3-dicarbonyl is a β-ketoester, a common side product is a pyrazolone, formed by reaction at the ester position followed by cyclization.[10]
-
Incomplete Cyclization: The intermediate hydrazone may be stable and fail to cyclize completely, especially if the reaction temperature is too low or the acid catalyst is too weak.
-
Strategies for Improving Yield and Selectivity:
| Strategy | Implementation Details | Mechanistic Rationale |
| Control Reaction Temperature | Start the reaction at a low temperature (e.g., 0°C or room temp) and slowly warm if necessary. | Favors kinetic control, leading to a higher proportion of the regioisomer formed from the reaction at the more reactive carbonyl center. |
| Stepwise Addition | Add the hydrazine slowly to the solution of the 1,3-dicarbonyl. | This keeps the concentration of the hydrazine low, which can help to minimize side reactions and favor the formation of the initial, desired adduct. |
| Choice of Acid/Base | For β-ketoesters, running the reaction under acidic conditions (e.g., acetic acid) often favors attack at the ketone. Basic conditions might favor attack at the ester. | The reactivity of the carbonyl groups is pH-dependent. Acid protonates the ketone, making it more electrophilic. |
| Solvent Selection | Ethanol or acetic acid are common choices. For challenging cases, consider aprotic solvents like DMF or DMSO. | Solvents can influence the tautomeric equilibrium of the 1,3-dicarbonyl and the stability of reaction intermediates, thereby affecting the regiochemical outcome. |
Failure of the Fischer Indole Synthesis
Question: My Fischer Indole Synthesis using Cyclopentylhydrazine is failing, and I'm recovering starting materials or observing a complex mixture of byproducts. Why is this happening?
Answer: The Fischer Indole Synthesis is a robust method but is sensitive to electronic and steric effects.[3] The key step is an acid-catalyzed[11][11]-sigmatropic rearrangement of the hydrazone intermediate.[12][13] Failure often points to an issue with this rearrangement or competing side reactions.
Caption: Competing pathways in the Fischer Indole Synthesis.
Primary Reasons for Failure:
-
Incorrect Acid Catalyst/Concentration: This is the most common issue. The choice of acid is critical.
-
Brønsted Acids: HCl, H₂SO₄, polyphosphoric acid (PPA), and p-TsOH are frequently used.[3]
-
Lewis Acids: ZnCl₂, BF₃, and AlCl₃ are also effective and can be milder in some cases.[3]
-
Too Strong/Hot: Harsh acidic conditions (e.g., concentrated H₂SO₄ at high temperatures) can lead to decomposition, sulfonation, or other side reactions.
-
Too Weak: Insufficient acidity will fail to promote the key rearrangement step.
-
-
Electronic Effects: Electron-donating groups on the aryl ring of the hydrazine can sometimes disfavor the[11][11]-sigmatropic rearrangement and promote a competing heterolytic N-N bond cleavage, leading to byproducts like aniline and the original ketone.[14]
-
Steric Hindrance: Bulky substituents on either the cyclopentyl ring or the ketone/aldehyde can sterically hinder the formation of the cyclic intermediate necessary for the final ammonia elimination step.
-
Instability of the Ene-hydrazine: The tautomerization of the hydrazone to the ene-hydrazine is a prerequisite for the rearrangement. If this tautomer is unstable or its formation is disfavored, the reaction will not proceed.
Troubleshooting Protocol for a Failed Fischer Indole Synthesis:
-
Isolate and Purify the Hydrazone: First, confirm that the hydrazone intermediate is forming correctly using the protocol in FAQ #2. Purifying the hydrazone before subjecting it to the cyclization conditions can eliminate variables and improve the final yield.
-
Screen Different Acid Catalysts: If one acid fails, do not assume the reaction is impossible. Try a systematic screen of catalysts. A good starting point is to compare a strong Brønsted acid (like PPA), a milder one (p-TsOH), and a Lewis acid (ZnCl₂).
-
Optimize Temperature and Reaction Time: Start at a moderate temperature (e.g., 80°C) and monitor the reaction. If no conversion occurs, gradually increase the temperature. Some reactions require reflux in high-boiling solvents like xylene or acetic acid.
-
Consider a Milder Variant: For sensitive substrates, the Buchwald modification, which uses a palladium catalyst to form the N-arylhydrazone in situ, can be a valuable alternative.[3]
References
- Angene Chemical. (2025). Safety Data Sheet: Cyclopentyl hydrazine dihydrochloride.
-
Kundu, S., et al. (2025). Optimizing the reversibility of hydrazone formation for dynamic combinatorial chemistry. ResearchGate. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]
-
Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry. Retrieved from [Link]
-
Schäfer, C., & Rybka, M. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. Retrieved from [Link]
-
Naimi, Y., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Retrieved from [Link]
-
ResearchGate. (n.d.). Optimization of the radical cyclization of hydrazone 8a. Retrieved from [Link]
-
Mahmood, A., et al. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher. Retrieved from [Link]
-
Che, C., & Yousufuddin, M. (2013). Why Do Some Fischer Indolizations Fail? Journal of Organic Chemistry. Retrieved from [Link]
-
MDPI. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Retrieved from [Link]
-
ChemBK. (2024). CyclopentylhydrazineHCl - Introduction. Retrieved from [Link]
-
MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Retrieved from [Link]
-
Kalia, J., & Raines, R. T. (2014). Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH. Organic Letters. Retrieved from [Link]
-
Wikipedia. (n.d.). Fischer indole synthesis. Retrieved from [Link]
-
J&K Scientific LLC. (2021). Fischer Indole Synthesis. Retrieved from [Link]
-
Chemsrc. (n.d.). CYCLOPENTYL-HYDRAZINE DIHYDROCHLORIDE | CAS#:651-89-8. Retrieved from [Link]
-
PubChem. (n.d.). Cyclopentylhydrazine. Retrieved from [Link]
-
G. Goti, A., et al. (2017). Synthesis of 5-Hydrazino-2-cyclopentenone Derivatives by a Gold(I)-Catalyzed Cycloisomerization/Hetero-Diels–Alder/Ring-Opening Tandem Reaction of Enynyl Acetates. The Journal of Organic Chemistry. Retrieved from [Link]
-
Wikipedia. (n.d.). Free base. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 9.14: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Retrieved from [Link]
-
ResearchGate. (2025). Synthesis of Cyclopentanone and Cyclohexanone Derivatives. Retrieved from [Link]
-
Halasi, S., & Nairn, J. G. (1990). Stability studies of hydralazine hydrochloride in aqueous solutions. Journal of Parenteral Science and Technology. Retrieved from [Link]
- Google Patents. (2019). Preparation of (-)-cocaine hydrochloride.
-
Organic Chemistry Portal. (n.d.). Cyclopentane synthesis. Retrieved from [Link]
-
Release. (n.d.). Pharmacology - Crack cocaine. Retrieved from [Link]
- Google Patents. (2019). Preparation of (-)-cocaine hydrochloride.
-
Cracking Addiction. (2025). How to Tell the Difference Between Crack and Freebase? Learn Their Uses and Dangers. YouTube. Retrieved from [Link]
Sources
- 1. Free base - Wikipedia [en.wikipedia.org]
- 2. m.youtube.com [m.youtube.com]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Fast Alpha Nucleophiles: Structures that Undergo Rapid Hydrazone/Oxime Formation at Neutral pH - PMC [pmc.ncbi.nlm.nih.gov]
- 7. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 8. hilarispublisher.com [hilarispublisher.com]
- 9. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. echemi.com [echemi.com]
- 12. alfa-chemistry.com [alfa-chemistry.com]
- 13. jk-sci.com [jk-sci.com]
- 14. Why Do Some Fischer Indolizations Fail? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Cyclopentylhydrazine Dihydrochloride Reactions
Welcome to the technical support center for Cyclopentylhydrazine Dihydrochloride. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges and side reactions encountered when using this versatile reagent. Here, we move beyond simple protocols to explain the underlying chemistry, helping you troubleshoot effectively and optimize your synthetic outcomes.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns with this compound and how should I handle it?
A1: this compound is supplied as a salt to enhance its stability and solubility.[1] However, like many hydrazine derivatives, it is susceptible to two main degradation pathways:
-
Thermal Decomposition: At elevated temperatures, the compound can decompose. Initial decomposition likely involves the loss of hydrogen chloride (HCl), followed by cleavage of the N-N bond, which can generate ammonia (NH₃) and nitrogen (N₂) gas.[1] This is a critical safety consideration, as it can lead to pressure buildup in sealed vessels.
-
Oxidation: The free base form, cyclopentylhydrazine, is susceptible to air oxidation. It is crucial to handle it under an inert atmosphere (e.g., Nitrogen or Argon) whenever possible, especially after neutralization of the dihydrochloride salt.
Best Practices for Handling:
-
Storage: Store in a cool, dry, well-ventilated area away from heat sources and oxidizing agents.
-
Weighing and Dispensing: Handle in a fume hood. For reactions requiring the free base, it is often best to generate it in situ by adding a suitable base just before use, minimizing its exposure to air.
-
Inert Atmosphere: For sensitive reactions, use degassed solvents and maintain an inert atmosphere throughout the experiment.
Q2: What are the most common applications of this compound in synthesis?
A2: Cyclopentylhydrazine is a key building block in organic synthesis, primarily used in reactions involving the hydrazine functional group. The most prominent applications include:
-
Fischer Indole Synthesis: Reacting with aldehydes or ketones under acidic conditions to produce substituted indoles.[2][3] This is a cornerstone reaction for creating the indole core found in many pharmaceuticals, such as triptans.
-
Reductive Amination: Serving as the amine source in the formation of N-substituted cyclopentylhydrazines.[4][5] This reaction is crucial for building more complex hydrazine derivatives.
-
Heterocycle Synthesis: Acting as a dinucleophile in condensation reactions with 1,3- or 1,5-dicarbonyl compounds or their equivalents to form five- or seven-membered heterocyclic rings, such as pyrazoles.[6]
Troubleshooting Guide: Common Side Products & Solutions
This section addresses specific issues encountered during key reactions involving this compound.
Issue 1: Reductive Amination - Unexpected Products and Low Yield
Q: I am performing a reductive amination with cyclopentylhydrazine and a ketone, but I am observing multiple products and low yield of my desired N-alkylated hydrazine. What is going wrong?
A: This is a common issue stemming from several competing side reactions. The primary culprits are typically the reduction of your starting ketone and over-alkylation of the hydrazine.
Likely Side Products:
-
Starting Alcohol: The reducing agent reduces your ketone starting material to the corresponding alcohol before it can react with the cyclopentylhydrazine. This is especially problematic with strong reducing agents like NaBH₄.[7]
-
Over-Alkylated Hydrazine: The desired mono-alkylated product can react a second time with the ketone and reducing agent, leading to a symmetrically or unsymmetrically disubstituted hydrazine. Traditional reductive amination often yields mixtures of N-alkylated and N,N-dialkylated products.[5][8]
Causality and Mechanism:
In a one-pot reductive amination, there is a delicate balance between the rate of hydrazone formation and the rate of reduction. If the reducing agent is too reactive, it will reduce the most electrophilic species present—the ketone. If the reaction conditions are not carefully controlled, the newly formed, more nucleophilic product can compete with the starting hydrazine for the ketone.
Troubleshooting Protocol:
-
Choice of Reducing Agent: Switch to a milder, more selective reducing agent. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are the gold standards for reductive amination.[7] They are less reactive towards ketones at neutral or slightly acidic pH but will efficiently reduce the protonated hydrazone intermediate.
-
Control pH: The formation of the hydrazone is typically acid-catalyzed. Maintain a slightly acidic pH (around 5-6) to promote hydrazone formation without degrading the reactants or the reducing agent.[9]
-
Staged Addition:
-
First, mix the this compound and the ketone in a suitable solvent (e.g., MeOH, DCE).
-
Add a base (like Et₃N or NaOAc) to neutralize the HCl and allow the hydrazone to form. Monitor by TLC or LCMS until the ketone is consumed.
-
Only then, add the reducing agent (e.g., NaBH₃CN). This two-step, one-pot procedure prevents the premature reduction of the ketone.[7]
-
-
Stoichiometry Control: Use a slight excess (1.1-1.2 equivalents) of the cyclopentylhydrazine to minimize the chance of the product reacting further.
| Parameter | Standard Conditions (Problematic) | Recommended Conditions (Optimized) | Rationale |
| Reducing Agent | NaBH₄, LiAlH₄ | NaBH₃CN, NaBH(OAc)₃, α-Picoline-Borane[8] | Selectively reduces the hydrazone/iminium ion over the ketone.[7] |
| pH | Uncontrolled (basic or neutral) | Buffered, slightly acidic (pH 5-6) | Maximizes the rate of hydrazone formation.[9] |
| Procedure | All reagents mixed at once | Staged addition: form hydrazone first, then reduce | Prevents competitive reduction of the starting ketone. |
Issue 2: Fischer Indole Synthesis - Complex Mixture and No Indole
Q: My Fischer Indole synthesis using cyclopentylhydrazine and 2-butanone is not yielding the expected indole. My TLC plate shows a smear and several spots close to the baseline.
A: The Fischer Indole synthesis is a robust but sensitive reaction that can fail or produce side products if conditions are not optimal. The key steps are hydrazone formation, tautomerization, and a[10][10]-sigmatropic rearrangement, all under acidic conditions.[2][10]
Likely Side Products & Issues:
-
Unreacted Hydrazone: The reaction may have stalled at the hydrazone stage if the acid catalyst is too weak or the temperature is too low.
-
Isomeric Indole Mixture: Using an unsymmetrical ketone like 2-butanone can lead to the formation of two different enamine intermediates, resulting in a mixture of two isomeric indole products.[10]
-
Decomposition/Polymerization: Strong Brønsted acids (like H₂SO₄) or high temperatures can cause decomposition of the starting materials, intermediates, or the final indole product, leading to complex tar-like mixtures.[11]
-
Incomplete Cyclization/Ammonia Elimination: The final steps of the reaction involve cyclization and the elimination of ammonia. If these steps are hindered, charged intermediates can accumulate and decompose.[12]
Troubleshooting Workflow:
The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for the Fischer Indole synthesis.
Issue 3: Formation of Azines and Pyrazolones in Carbonyl Reactions
Q: I reacted cyclopentylhydrazine with a β-keto ester, expecting a simple hydrazone, but I obtained a pyrazolone derivative as the major product. Why did this happen?
A: This is a classic side reaction when hydrazines react with substrates containing multiple electrophilic sites, such as β-dicarbonyls or β-keto esters. The initial hydrazone intermediate can undergo a subsequent intramolecular cyclization.
Likely Side Product:
-
Pyrazolone Derivative: The terminal nitrogen of the hydrazone acts as a nucleophile, attacking the ester carbonyl group, followed by elimination of the alcohol (e.g., EtOH) to form a stable, five-membered heterocyclic ring. A study involving ethyl 2-oxocyclopentane-1-carboxylate and hydrazine hydrate showed the formation of a pyrazolone as the major product.[13]
Mechanism of Pyrazolone Formation:
Caption: Reaction pathway for pyrazolone formation.
How to Avoid This Side Reaction:
-
Protecting Groups: If you only need the hydrazone, consider protecting the ester carbonyl temporarily, though this adds steps to the synthesis.
-
Low Temperature: Running the initial condensation at a very low temperature (e.g., 0°C or below) may allow for the isolation of the hydrazone before cyclization occurs.
-
Modify the Substrate: If possible, use a β-diketone instead of a β-keto ester. The resulting N-H of the pyrazole is less prone to side reactions than the N-H of a pyrazolone.
-
Alternative Strategy: If the goal is not the hydrazone itself but a subsequent reaction, it may be more efficient to embrace the cyclization and use the resulting pyrazolone as the key intermediate.
References
- 1. Buy this compound | 645372-27-6 [smolecule.com]
- 2. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 3. New 3H-Indole Synthesis by Fischer’s Method. Part I - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Substituted Acyclic and Cyclic N‐Alkylhydrazines by Enzymatic Reductive Hydrazinations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. jocpr.com [jocpr.com]
- 6. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive Alkylation of Hydrazine Derivatives with α-Picoline-Borane and Its Applications to the Syntheses of Useful Compounds Related to Active Pharmaceutical Ingredients [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. Fischer Indole Synthesis [organic-chemistry.org]
- 12. jk-sci.com [jk-sci.com]
- 13. researchgate.net [researchgate.net]
Technical Support Center: Purification of Products from Cyclopentylhydrazine Dihydrochloride
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals who are working with Cyclopentylhydrazine dihydrochloride and its reaction products. Here, we address common and complex purification challenges through a series of frequently asked questions and troubleshooting scenarios. Our goal is to provide you with the expertise and practical insights needed to ensure the integrity and purity of your synthesized compounds.
Section 1: Understanding the Chemistry and Common Impurities
This compound is a versatile reagent, often employed in the synthesis of heterocyclic compounds like pyrazoles and indoles, which are significant scaffolds in medicinal chemistry.[1][2] The dihydrochloride salt form enhances its stability and handling. However, its reactivity and the nature of the reactions it participates in can lead to a variety of impurities that complicate purification.
FAQ 1: What are the most common types of impurities I should expect when using this compound?
Understanding the potential impurities is the first step toward developing an effective purification strategy. The impurities can be broadly categorized as follows:
-
Unreacted Starting Materials: Incomplete reactions can leave residual this compound or the other reactants in your crude product.
-
Byproducts from Side Reactions: Hydrazine derivatives are highly reactive and can participate in various side reactions. For instance, in the Fischer indole synthesis, improper acid catalysis or temperature control can lead to the formation of undesired isomers or polymeric materials.[3][4]
-
Reagent-Related Impurities: Impurities present in the starting materials or solvents can be carried through the synthesis. For example, commercial hydrazine hydrate can contain organic impurities and dissolved salts.[5]
-
Degradation Products: The desired product itself might be unstable under the reaction or workup conditions, leading to degradation.
-
Solvent and Catalyst Residues: Residual solvents and catalysts used in the reaction are common impurities that need to be removed.[6]
Section 2: Core Purification Techniques and Troubleshooting
The choice of purification technique is dictated by the physicochemical properties of your target compound and its impurities. For products derived from this compound, which are often polar and may exist as salts, a multi-step purification strategy is frequently necessary.
Workflow for Selecting a Purification Strategy
The following diagram outlines a general decision-making process for purifying products synthesized from this compound.
Caption: A decision tree for selecting the appropriate purification technique.
FAQ 2: My product is a hydrochloride salt. How does this affect my purification strategy, particularly with recrystallization?
Purifying organic hydrochloride salts requires careful solvent selection, as their polarity is significantly different from their freebase counterparts.
Expert Insight: The hydrochloride salt form increases polarity, making these compounds more soluble in polar solvents and less soluble in non-polar organic solvents.[7] This property can be leveraged for purification.
Troubleshooting Recrystallization of Hydrochloride Salts
| Problem | Potential Cause | Suggested Solution |
| Product is too soluble in common recrystallization solvents (e.g., ethanol, methanol). | The high polarity of the salt leads to high solubility. | Try using a less polar solvent in which the salt is still sparingly soluble when hot, such as isopropanol. You can also try a binary solvent system. Dissolve the salt in a minimal amount of a polar solvent (e.g., methanol) and then slowly add a less polar anti-solvent (e.g., diethyl ether or ethyl acetate) until turbidity is observed. Then, heat to redissolve and cool slowly.[7][8] |
| Product oils out during cooling. | The melting point of the product is lower than the boiling point of the solvent, or the solution is supersaturated. | Use a lower-boiling point solvent or a solvent mixture. Seeding the solution with a small crystal of the pure product can also induce crystallization. |
| Impurities co-precipitate with the product. | The impurities have similar solubility profiles to the product. | Consider a pre-purification step. Washing the crude solid with a solvent in which the product is insoluble but the impurities are soluble (trituration) can be effective.[7] Alternatively, an acid/base extraction can be used to remove non-basic impurities before crystallization. |
Step-by-Step Protocol for Recrystallization of a Hydrochloride Salt
-
Solvent Screening: In small test tubes, test the solubility of a small amount of your crude product in various solvents (e.g., ethanol, isopropanol, acetone, ethyl acetate) at room temperature and upon heating.[9]
-
Dissolution: In an appropriately sized flask, add the crude solid and a small amount of the chosen hot solvent. Heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[10]
-
Decolorization (if necessary): If the solution is colored due to impurities, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove any insoluble impurities or charcoal.[9]
-
Crystallization: Allow the filtrate to cool slowly to room temperature. If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal. Once crystal formation begins, you can place the flask in an ice bath to maximize the yield.[10]
-
Isolation and Washing: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining soluble impurities.[9]
-
Drying: Dry the crystals under vacuum to remove residual solvent.[11]
FAQ 3: I am struggling to separate my polar product from polar impurities using standard silica gel chromatography. What are my options?
This is a common challenge, especially with nitrogen-containing heterocyclic compounds which can interact strongly with the acidic silanol groups on silica gel, leading to poor peak shape and recovery.[12]
Expert Insight: When dealing with highly polar compounds, alternative chromatographic techniques are often more effective than traditional normal-phase chromatography.
Alternative Chromatographic Techniques for Polar Compounds
| Technique | Stationary Phase | Mobile Phase | Best Suited For |
| Reversed-Phase (RP) Chromatography | Non-polar (e.g., C18) | Polar (e.g., water/acetonitrile or water/methanol) | Moderately polar to non-polar compounds. Very polar compounds may have poor retention.[13] |
| Hydrophilic Interaction Liquid Chromatography (HILIC) | Polar (e.g., silica, amine- or cyano-bonded silica) | Acetonitrile-rich with a small amount of aqueous buffer | Highly polar, water-soluble compounds that are not well-retained by reversed-phase chromatography.[13][14] |
| Ion-Exchange (IEX) Chromatography | Charged stationary phase (anionic or cationic) | Aqueous buffers with varying pH and/or salt concentration | Charged molecules, such as hydrochloride salts.[12] |
Troubleshooting Guide for Polar Compound Chromatography
-
Problem: Streaking or tailing peaks on silica gel.
-
Cause: Strong interaction between basic nitrogen atoms in the product and acidic silanol groups on the silica.
-
Solution: Add a small amount of a basic modifier, such as triethylamine (0.1-1%), to the mobile phase. This will compete with your compound for the active sites on the silica, improving peak shape.
-
-
Problem: Poor retention on a C18 reversed-phase column.
-
Cause: The compound is too polar and has a higher affinity for the mobile phase than the stationary phase.
-
Solution: Consider switching to a HILIC column. HILIC uses a polar stationary phase and a largely organic mobile phase, which enhances the retention of polar compounds.[14]
-
-
Problem: Inability to separate compounds with similar polarity.
-
Solution: If your compound is ionizable, ion-exchange chromatography can provide an orthogonal separation mechanism based on charge rather than polarity.
-
Workflow for Troubleshooting Column Chromatography
Caption: A troubleshooting workflow for column chromatography issues.
Section 3: Case Study: Purification of a Pyrazole Derivative
Let's consider a common reaction: the synthesis of a 1,3,5-substituted pyrazole from this compound and a 1,3-diketone.[1]
Reaction: this compound + 1,3-Diketone --(Catalyst, Solvent)--> Substituted Pyrazole
Potential Impurities:
-
Unreacted 1,3-diketone
-
Unreacted Cyclopentylhydrazine
-
Regioisomers of the pyrazole product[2]
-
Byproducts from self-condensation of the diketone
FAQ 4: How do I purify the pyrazole product from the reaction mixture?
A combination of techniques is often the most effective approach.
-
Initial Workup:
-
After the reaction is complete, quench the reaction with water and neutralize any acid catalyst with a mild base like sodium bicarbonate.
-
Extract the product into an organic solvent such as ethyl acetate or dichloromethane.[15] This will remove the inorganic salts.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
-
Purification of the Crude Product:
-
If the product is a solid: Attempt recrystallization first. A solvent system like ethanol/water or ethyl acetate/hexanes is often a good starting point.[16]
-
If the product is an oil or recrystallization is ineffective: Column chromatography is the next step.
-
Stationary Phase: Silica gel is a good first choice.
-
Mobile Phase: Start with a non-polar solvent like hexanes and gradually increase the polarity by adding ethyl acetate. A typical gradient might be from 100% hexanes to 50% ethyl acetate in hexanes.
-
Troubleshooting: If you observe peak tailing, add 0.5% triethylamine to the mobile phase.
-
-
-
Final Polish:
-
Even after chromatography, trace impurities may remain. A final recrystallization of the combined, pure fractions from chromatography can often yield a highly pure product.
-
By systematically applying these techniques and troubleshooting principles, you can effectively purify a wide range of products synthesized from this compound. For further assistance, please consult the references below or contact our technical support team.
References
- Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC - NIH. (n.d.).
- Strategies for purifying polar heterocyclic compounds via chromatography - Benchchem. (n.d.).
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review - MDPI. (2023, September 5).
- Purification of organic hydrochloride salt? - ResearchGate. (2017, February 7).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. (n.d.).
- How can I recrystallized the HCl salt of organic compounds such as fluoxetine hydrochloride? | ResearchGate. (2018, April 10).
- What are the key steps in the purification of pharmaceutical intermediates? - Blog. (n.d.).
- Recrystallization - Department of Chemistry : University of Rochester. (n.d.).
- Recrystallization. (n.d.).
- Recrystallization - Chemistry LibreTexts. (2023, January 29).
- Resolving API Impurity Issues in Drug Development | Pharmaguideline. (n.d.).
- How do I purify the resulting compound after a nitro- to amine-group reduction? (2014, December 22).
- Fischer indole synthesis - Wikipedia. (n.d.).
- US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents. (n.d.).
- New 3H-Indole Synthesis by Fischer's Method. Part I. - MDPI. (n.d.).
- Very polar compound purification using aqueous normal-phase flash column chromatography | Biotage. (2023, January 30).
- Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques - Waters Blog. (n.d.).
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. US5484511A - Process for the removal of impurities from hydrazine hydrate - Google Patents [patents.google.com]
- 6. Resolving API Impurity Issues in Drug Development | Pharmaguideline [pharmaguideline.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Recrystallization [sites.pitt.edu]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. shyzchem.com [shyzchem.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. waters.com [waters.com]
- 14. biotage.com [biotage.com]
- 15. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 16. Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications - PMC [pmc.ncbi.nlm.nih.gov]
How to prevent the degradation of Cyclopentylhydrazine dihydrochloride during storage
Introduction
Welcome to the technical support guide for Cyclopentylhydrazine Dihydrochloride (CPH Dihydrochloride). This document is designed for researchers, scientists, and drug development professionals to ensure the long-term stability and integrity of this valuable reagent. As a substituted hydrazine, CPH Dihydrochloride is susceptible to specific degradation pathways that can compromise experimental outcomes. This guide provides an in-depth understanding of its stability profile, recommended storage and handling procedures, and robust troubleshooting protocols to address common issues encountered in the laboratory. Our goal is to equip you with the scientific rationale and practical steps needed to maintain the quality of your CPH Dihydrochloride throughout its lifecycle.
Frequently Asked Questions (FAQs)
Q1: My CPH Dihydrochloride powder appears clumpy and discolored. What is the likely cause?
A: Clumping and discoloration are primary indicators of moisture absorption and subsequent degradation. CPH Dihydrochloride is hygroscopic, meaning it readily absorbs water from the atmosphere.[1][2][3] This absorbed moisture can initiate hydrolysis or create an environment conducive to oxidation, leading to changes in physical appearance and chemical purity. Immediate verification of purity is recommended.
Q2: I am seeing a lower-than-expected yield in my synthesis reaction where CPH Dihydrochloride is a starting material. Could storage be the issue?
A: Yes. A lower-than-expected yield is a common consequence of using degraded CPH Dihydrochloride. The primary degradation pathway, oxidation, converts the active hydrazine moiety into inert byproducts (like cyclopentane and nitrogen gas), effectively lowering the concentration of the active reagent in your stock. This directly impacts reaction stoichiometry and reduces yield.
Q3: What are the ideal storage conditions for CPH Dihydrochloride?
A: The ideal storage conditions are designed to mitigate exposure to oxygen, moisture, and light. We recommend storing the compound at 2-8°C in a tightly sealed container, with the headspace purged with an inert gas like argon or nitrogen.[4][5] Storing it inside a desiccator provides an additional layer of protection against humidity.
Q4: Can I handle this compound on an open lab bench?
A: While brief handling on an open bench for weighing is common, prolonged exposure to the atmosphere is discouraged. Hydrazine derivatives can be oxidized by atmospheric oxygen.[6][7] For procedures requiring extended handling, it is best practice to work in a glove box or under a gentle stream of inert gas.
Q5: What solvents are incompatible with CPH Dihydrochloride?
A: Avoid basic solutions, as they can deprotonate the hydrochloride salt, generating the free base which is significantly more susceptible to oxidation.[8][9] Also, be cautious with solvents that are not thoroughly dried, as residual water can cause hydrolysis. Strong oxidizing agents are fundamentally incompatible and will rapidly degrade the compound.[10][11][12]
Understanding the Degradation of CPH Dihydrochloride
The stability of CPH Dihydrochloride is intrinsically linked to the reactivity of the hydrazine functional group. As a dihydrochloride salt, the compound exhibits enhanced stability compared to its free base form; however, it is not immune to degradation.[13] The two primary mechanisms of degradation are Oxidation and Hydrolysis .
Pillar 1: Oxidative Degradation
This is the most significant degradation pathway. The hydrazine moiety is a potent reducing agent and is readily oxidized by atmospheric oxygen.[6][9] This process can be accelerated by the presence of trace metal ions (e.g., Cu²⁺), which can catalyze the reaction.[8][11]
The overall, simplified reaction with oxygen is: Cyclopentyl-NH-NH₂ + O₂ → Cyclopentane + N₂ + H₂O
This reaction converts the active hydrazine into inactive byproducts, leading to a loss of potency. The formation of nitrogen gas is a key indicator of this degradation pathway.
Pillar 2: Hygroscopicity and Hydrolysis
CPH Dihydrochloride is a hydrochloride salt, a class of compounds known for being hygroscopic.[1][2][14] The compound will readily absorb moisture from the air, which has two major consequences:
-
Physical Changes: The powder may become sticky, clump together, or form a solid mass, making it difficult to handle and weigh accurately.[5]
-
Chemical Degradation: While the N-N bond is relatively stable to hydrolysis, the presence of water can facilitate oxidative pathways. In highly aqueous conditions over extended periods, hydrolysis of the azine intermediate (formed during oxidation) can occur.[15][16][17]
The diagram below illustrates the relationship between these environmental factors and the degradation of the compound.
Caption: Key factors leading to the degradation of CPH Dihydrochloride.
Troubleshooting Guide: A Self-Validating System
If you suspect degradation of your CPH Dihydrochloride, follow this logical workflow to diagnose the issue and validate the quality of your material.
Caption: Troubleshooting workflow for suspected CPH Dihydrochloride degradation.
Experimental Protocols: Quality Control Analysis
To quantitatively assess the purity of CPH Dihydrochloride, High-Performance Liquid Chromatography (HPLC) is a reliable method. Hydrazines can be challenging to analyze directly due to their high polarity and poor retention on standard reversed-phase columns.[18][19] A derivatization step is often employed to create a more stable, chromophoric compound that is easily detectable.[11][20]
Protocol: Stability-Indicating HPLC Method via Derivatization
This protocol is based on the common analytical strategy of reacting the hydrazine with an aldehyde (e.g., benzaldehyde) to form a stable hydrazone, which can be quantified by UV detection.
Objective: To determine the purity of CPH Dihydrochloride and detect potential degradation products.
Materials:
-
This compound (sample to be tested)
-
Reference standard (high-purity CPH Dihydrochloride)
-
Benzaldehyde
-
Methanol (HPLC grade)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic Acid
-
Sodium Borate buffer (0.1 N)
-
HPLC system with UV detector
-
C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm)
Procedure:
-
Standard Preparation:
-
Accurately weigh ~10 mg of the reference standard CPH Dihydrochloride into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is your standard stock solution.
-
Pipette 1.0 mL of the standard stock solution into a small vial.
-
-
Sample Preparation:
-
Accurately weigh ~10 mg of the suspect CPH Dihydrochloride into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with methanol. This is your sample stock solution.
-
Pipette 1.0 mL of the sample stock solution into a separate small vial.
-
-
Derivatization Reaction:
-
Prepare a benzaldehyde solution (1% v/v in methanol).
-
To both the standard and sample vials, add 0.5 mL of the benzaldehyde solution.
-
Vortex the vials for 30 seconds and let them stand at room temperature for 10 minutes to allow for the formation of the hydrazone derivative.
-
Add 1.0 mL of 0.1 N Sodium Borate buffer to each vial and vortex.
-
-
HPLC Analysis:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detector Wavelength: 313 nm (or wavelength of maximum absorbance for the specific hydrazone)
-
Gradient Program:
-
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 90 | 10 |
| 15.0 | 10 | 90 |
| 20.0 | 10 | 90 |
| 20.1 | 90 | 10 |
| 25.0 | 90 | 10 |
-
Data Analysis:
-
Run the derivatized standard and sample.
-
The peak corresponding to the cyclopentylhydrazone derivative should be the major peak.
-
Calculate the purity of the sample by comparing the peak area of the main analyte in the sample chromatogram to that of the standard.
-
Purity (%) = (Area_Sample / Area_Standard) * (Conc_Standard / Conc_Sample) * 100
-
Examine the chromatogram for any additional peaks, which would indicate impurities or degradation products.
-
Interpretation: A significant decrease in the area of the main peak compared to the standard, or the appearance of new peaks, confirms degradation. This method is considered "stability-indicating" because it can separate the intact drug from its degradation products.[21]
References
-
Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents. PubMed.[Link]
-
Analytical methods for detecting hydrazine. Agency for Toxic Substances and Disease Registry (ATSDR).[Link]
-
Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs. National Center for Biotechnology Information (NCBI).[Link]
-
Hydrazine - Redox Reactions. Wikipedia.[Link]
-
Oxidation of Hydrazine in Aqueous Solutions. Defense Technical Information Center (DTIC).[Link]
-
ON IMPROVING THE HYGROSCOPIC STABILITY OF PALMATINE CHLORIDE WITH CRYSTALLINE PALMATINE SULFOSALICYATE PHARMACEUTICAL SALT. ResearchGate.[Link]
-
Hydrazine sulfate. Sciencemadness Wiki.[Link]
-
Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents. Royal Society of Chemistry Publishing.[Link]
- Process for preparing a hydrazine hydrohalide.
-
On the Mechanism and Stoichiometry of the Oxidation of Hydrazine by Illuminated Chloroplasts. National Center for Biotechnology Information (NCBI).[Link]
-
Material Safety Data Sheet - Hydrazine dihydrochloride. Cole-Parmer.[Link]
-
Determination of hydroxy-s-triazines in water using HPLC or GC-MS. Semantic Scholar.[Link]
-
The chemical and biochemical degradation of hydrazine. SciSpace.[Link]
-
BIOTRANSFORMATION OF HYDRAZINE DERVATIVES IN THE MECHANISM OF TOXICITY. ResearchGate.[Link]
-
Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. PharmaInfo.[Link]
-
Hydrazine(?) hydrolysis. Reddit.[Link]
-
Forced Degradation Studies. MedCrave online.[Link]
-
Decompostion of Hydrazine in Aqueous Solutions. ResearchGate.[Link]
-
HPLC Methods for analysis of Hydrazine. HELIX Chromatography.[Link]
-
Chromatographic methods of determining hydrazine and its polar derivatives. ResearchGate.[Link]
- Manufacture of pure hydralazine salts.
-
Hydrazine(?) hydrolysis. Reddit.[Link]
-
Oxidizing Agents. Organic Chemistry Portal.[Link]
Sources
- 1. Co-Crystallization Approach to Enhance the Stability of Moisture-Sensitive Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Improving solubility and avoiding hygroscopicity of tetrahydroberberine by forming hydrochloride salts by introducing solvents: [HTHB]Cl, [HTHB]Cl·CH3OH and [HTHB]Cl·CH3COOH - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pharmainfo.in [pharmainfo.in]
- 6. Hydrazine - Wikipedia [en.wikipedia.org]
- 7. Air oxidation of hydrazine. 1. Reaction kinetics on natural kaolinites, halloysites, and model substituent layers with varying iron and titanium oxide and O- center contents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. apps.dtic.mil [apps.dtic.mil]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. Oxidizing Agents [organic-chemistry.org]
- 13. pharmtech.com [pharmtech.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. EP0153168A2 - Process for preparing a hydrazine hydrohalide - Google Patents [patents.google.com]
- 16. Hydrazine sulfate - Sciencemadness Wiki [sciencemadness.org]
- 17. reddit.com [reddit.com]
- 18. helixchrom.com [helixchrom.com]
- 19. researchgate.net [researchgate.net]
- 20. atsdr.cdc.gov [atsdr.cdc.gov]
- 21. Forced Degradation Studies - MedCrave online [medcraveonline.com]
Identifying and removing impurities from Cyclopentylhydrazine dihydrochloride
Welcome to the technical support center for Cyclopentylhydrazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the identification and removal of impurities. Our goal is to equip you with the scientific rationale and practical methodologies to ensure the purity and integrity of your this compound for successful experimental outcomes.
I. Understanding the Impurity Profile of this compound
The purity of this compound is paramount for its use as a critical intermediate in the synthesis of pharmaceuticals and other complex organic molecules. Impurities can arise from the synthetic route, subsequent degradation, or improper storage. A thorough understanding of the potential impurities is the first step in developing a robust purification strategy.
The most common synthesis of Cyclopentylhydrazine involves the reaction of cyclopentanone with hydrazine, followed by conversion to the dihydrochloride salt. This process can introduce several potential impurities.
Frequently Asked Questions (FAQs):
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The primary impurities often originate from the starting materials and intermediates of the synthesis. These include:
-
Unreacted Cyclopentanone: A starting material that may be carried through if the initial reaction does not go to completion.
-
Residual Hydrazine: A critical genotoxic impurity (GTI) that must be controlled to very low levels.[1][2][3] Hydrazine is highly reactive and lacks a UV chromophore, making its detection challenging without derivatization.[1][2]
-
Cyclopentanone Hydrazone: The direct intermediate formed from the condensation of cyclopentanone and hydrazine. Incomplete reduction or conversion to the final product will result in its presence.
-
Cyclopentanone Azine: Formed from the reaction of cyclopentanone hydrazone with another molecule of cyclopentanone.
-
Cyclopentane: A potential byproduct if reaction conditions inadvertently favor the Wolff-Kishner reduction of the hydrazone intermediate.
Q2: My this compound has a yellow or brownish tint. What could be the cause?
A2: A colored impurity often suggests the presence of degradation products or residual starting materials that have formed colored complexes. The formation of azines or other condensation byproducts can sometimes impart color to the final product. The use of activated charcoal during recrystallization can be effective in removing such colored impurities.
Q3: Can impurities form during storage?
A3: Yes, improper storage can lead to the degradation of this compound. As a hydrazine salt, it can be susceptible to oxidation and hydrolysis. It is recommended to store the compound under an inert atmosphere (e.g., nitrogen or argon) at refrigerated temperatures (2-8 °C) to minimize degradation.
II. Analytical Methods for Impurity Identification and Quantification
Accurate identification and quantification of impurities are crucial for process optimization and quality control. A multi-faceted analytical approach is often necessary to characterize the purity of this compound thoroughly.
Troubleshooting Guide: Analytical Methods
Issue: I am unable to detect residual hydrazine using standard HPLC-UV.
-
Causality: Hydrazine lacks a significant UV chromophore, making it essentially invisible to standard UV detectors.[1][2]
-
Solution: Derivatization is necessary to introduce a chromophore. A common and effective method is to react the sample with a derivatizing agent such as 2-hydroxy-1-naphthaldehyde to form a hydrazone with strong UV absorbance.[1] This allows for sensitive detection by HPLC-UV. Alternatively, Gas Chromatography-Mass Spectrometry (GC-MS) after derivatization can be employed.[4][5]
Issue: My chromatogram shows several unexpected peaks. How do I identify them?
-
Causality: These peaks could correspond to any of the potential impurities mentioned in the previous section or other unforeseen byproducts.
-
Solution:
-
Mass Spectrometry (MS): Couple your HPLC or GC to a mass spectrometer to obtain the molecular weight of the impurity peaks. This is a powerful tool for tentative identification.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: If an impurity is present at a high enough level, it may be possible to isolate it via preparative chromatography and analyze it by ¹H and ¹³C NMR to elucidate its structure.
-
Reference Standards: The most definitive way to identify an impurity is to compare its retention time and spectral data with a certified reference standard of the suspected compound.
-
Workflow for Impurity Identification:
Caption: Workflow for the identification and quantification of impurities.
III. Purification of this compound
Recrystallization is the most effective and commonly used method for purifying solid organic compounds like this compound.[6][7] The key to a successful recrystallization is the selection of an appropriate solvent system.
Frequently Asked Questions (FAQs): Purification
Q4: What is the best solvent for recrystallizing this compound?
A4: The ideal recrystallization solvent is one in which the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. For hydrochloride salts, polar protic solvents or mixtures are often good candidates. A systematic solvent screening is recommended.
Step-by-Step Protocol for Recrystallization Solvent Screening:
-
Initial Screening:
-
Place a small amount (10-20 mg) of the crude this compound into several test tubes.
-
To each tube, add a different solvent dropwise at room temperature, vortexing after each addition. Good candidate solvents will show poor solubility. Solvents to screen include:
-
Water
-
Methanol
-
Ethanol
-
Isopropanol
-
Acetonitrile
-
Mixtures (e.g., Ethanol/Water, Isopropanol/Water)
-
-
-
Heating and Cooling:
-
Heat the test tubes containing the undissolved solid in a water bath. The desired solvent will fully dissolve the compound at an elevated temperature.
-
Allow the clear solutions to cool slowly to room temperature, and then in an ice bath. A good solvent will result in the formation of well-defined crystals.
-
-
Solvent Selection:
-
Based on the results, select the solvent or solvent mixture that provides the best balance of high solubility at high temperatures and low solubility at low temperatures, leading to good crystal recovery. For this compound, a mixture of a polar alcohol (like ethanol or isopropanol) and water is often a good starting point.
-
Troubleshooting Guide: Recrystallization
Issue: The compound "oils out" instead of crystallizing.
-
Causality: This occurs when the boiling point of the recrystallization solvent is higher than the melting point of the solute, or if the solution is supersaturated with impurities.
-
Solution:
-
Add more solvent: This will lower the saturation point.
-
Use a lower boiling point solvent: If possible, switch to a solvent with a lower boiling point.
-
Induce crystallization: Scratch the inside of the flask with a glass rod at the liquid-air interface or add a seed crystal of pure product.
-
Issue: No crystals form upon cooling.
-
Causality: The solution may not be sufficiently saturated, or the cooling process may be too rapid.
-
Solution:
-
Evaporate some of the solvent: This will increase the concentration of the solute.
-
Cool for a longer period: Allow the solution to stand at room temperature for an extended period before moving it to an ice bath.
-
Induce crystallization: Use the methods described above (scratching or seeding).
-
Visual Guide to Recrystallization:
Caption: A step-by-step workflow for the recrystallization process.
IV. Characterization of Purified this compound
After purification, it is essential to confirm the identity and purity of the final product.
Table 1: Analytical Techniques for Final Product Characterization
| Analytical Technique | Purpose | Expected Results for Pure Product |
| Melting Point | Assess purity | A sharp melting point range. |
| ¹H and ¹³C NMR | Confirm chemical structure | Spectra consistent with the proposed structure of this compound. |
| FT-IR Spectroscopy | Identify functional groups | Characteristic peaks for N-H, C-H, and other relevant bonds. |
| HPLC/GC | Determine purity | A single major peak corresponding to the product, with minimal or no impurity peaks. |
| Elemental Analysis | Confirm elemental composition | Experimental percentages of C, H, N, and Cl should be within ±0.4% of the theoretical values. |
V. Conclusion
The successful use of this compound in research and development hinges on the ability to identify and remove critical impurities. By understanding the potential sources of these impurities, employing appropriate analytical techniques for their detection, and implementing a robust purification strategy such as recrystallization, researchers can ensure the high quality of this important chemical intermediate. This guide provides a framework for troubleshooting common issues and establishing reliable protocols for the purification and analysis of this compound.
References
-
Dong, Y., et al. (2016). A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. Journal of Pharmaceutical and Biomedical Analysis, 125, 240-247. Available at: [Link]
- Reddy, G. O., et al. (2012). Analytical technologies for genotoxic impurities in pharmaceutical compounds. American Pharmaceutical Review, 15(3), 8-16.
-
ResearchGate. (2016). A Simple and Sensitive Method to Analyze Genotoxic Impurity Hydrazine in Pharmaceutical Materials. Available at: [Link]
-
Li, Y., et al. (2010). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. Journal of Pharmaceutical and Biomedical Analysis, 53(3), 539-546. Available at: [Link]
-
Popov, M. S., et al. (2023). Chromatographic methods of determining hydrazine and its polar derivatives. Journal of Analytical Chemistry, 78(1), 1-17. Available at: [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Available at: [Link]
-
SIELC Technologies. A Fast and Sensitive Method for Residual Hydrazine Analysis in Pharmaceutical Samples. Available at: [Link]
-
LibreTexts Chemistry. Recrystallization. Available at: [Link]
-
Reddy, S. K., et al. (2018). Stability indicating analytical method validation for hydralazine hydrochloride related substances method-I by Reverse Phase High Performance Liquid Chromatography in drug substances. Journal of Drug Delivery and Therapeutics, 8(6-s), 125-134. Available at: [Link]
-
UCLA Chemistry and Biochemistry. WebSpectra - Problems in NMR and IR Spectroscopy. Available at: [Link]
Sources
- 1. A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. researchgate.net [researchgate.net]
- 4. rroij.com [rroij.com]
- 5. GC-MS method for 2-hydroxyethyl hydrazine via chemical derivatization. [wisdomlib.org]
- 6. mt.com [mt.com]
- 7. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Managing Exothermic Reactions with Cyclopentylhydrazine Dihydrochloride
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support guide for handling Cyclopentylhydrazine Dihydrochloride. This document is designed for researchers, scientists, and drug development professionals to provide practical, in-depth guidance on managing the potential thermal hazards associated with this compound. The information herein is built upon established principles of chemical process safety and experience with hydrazine derivatives.
A Note on Scientific Integrity: Specific calorimetric data for this compound is not widely published. Therefore, the principles and protocols described are based on the known reactivity of the hydrazine functional group, which is well-documented for its potential to undergo highly exothermic decomposition.[1][2] All recommendations are grounded in fundamental process safety management to ensure the highest degree of experimental control and personal safety.[3][4]
Section 1: Frequently Asked Questions (FAQs) - Understanding the Thermal Hazard
This section addresses fundamental questions regarding the exothermic potential of this compound.
Q1: What makes reactions with this compound potentially hazardous?
A1: The primary concern stems from the hydrazine moiety (-NH-NH₂). Hydrazine and its derivatives are high-energy compounds that can decompose to form highly stable nitrogen gas (N₂) and other products.[5] This decomposition is a highly favorable thermodynamic process that releases a significant amount of energy (an exotherm). If this energy is released faster than it can be removed by the experimental setup, it can lead to a rapid increase in temperature and pressure, a dangerous situation known as a thermal runaway.[6][7]
Q2: What is a "thermal runaway" and why is it the primary risk?
A2: A thermal runaway is a positive feedback loop where an increase in temperature causes the reaction rate to increase, which in turn further increases the temperature.[8] This acceleration can lead to boiling of solvents, over-pressurization of the vessel, and ultimately, vessel failure or explosion. The decomposition of hydrazine derivatives can be catalyzed by various materials, and the onset temperature for decomposition can be surprisingly low under certain conditions.[1][9] Understanding and preventing thermal runaway is the most critical safety aspect when working with this class of compounds.
Q3: What key factors can trigger or worsen an uncontrolled exotherm?
A3: Several factors can influence the safety of your reaction:
-
Reagent Concentration: Higher concentrations mean more potential energy per unit volume, increasing the risk. Dilution with a suitable solvent is a key safety measure.[2]
-
Rate of Addition: Adding a reagent too quickly can cause heat to generate faster than the cooling system can remove it.
-
Inadequate Cooling: Insufficient heat transfer due to a small vessel surface area, an inadequate cooling bath, or poor stirring will allow heat to accumulate.
-
Presence of Catalysts: Transition metals (e.g., from spatulas, reaction vessels, or as impurities) can significantly lower the decomposition temperature of hydrazines.[1][10] Even the material of the reaction vessel itself can have an influence.[11]
-
Scale of Reaction: As a reaction is scaled up, the volume increases by a cube function while the surface area for heat exchange only increases by a square function. This makes heat removal far less efficient at a larger scale, a critical consideration during process development.[8][12]
Section 2: Troubleshooting Guide - Proactive Thermal Hazard Management
This guide provides actionable answers to common issues encountered during experimental planning and execution.
Part A: Pre-Experiment Planning & Risk Assessment
Q4: I am planning a new synthesis using this compound. How do I assess the potential for a dangerous exotherm before I start?
A4: A thorough risk assessment is mandatory.[3] Before any experiment, you must evaluate the "worst-case scenario."
-
Literature Review: Search for the specific reaction or similar transformations involving other hydrazine derivatives. Pay close attention to any reported temperature excursions, special handling precautions, or incidents.
-
Thermodynamic Calculation: Use software to estimate the heat of reaction (ΔHrxn). A highly negative ΔHrxn suggests a significant exotherm is possible.
-
Small-Scale Calorimetry: For any new or scaled-up reaction, performing a preliminary calorimetric study is the most reliable way to understand its thermal profile.[4][13] Techniques like Differential Scanning Calorimetry (DSC) can determine the onset temperature of decomposition for your reaction mixture.[10][11] Even a simple reaction calorimetry setup in the lab can provide crucial data on heat release rate.
Decision Workflow for Pre-Experiment Risk Assessment This diagram outlines the logical steps for assessing thermal risk before proceeding with a reaction.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. pubsapp.acs.org [pubsapp.acs.org]
- 4. Design, Development and Scale-Up of Safe Chemical Processes and Operations [rsc.org]
- 5. Hydrazine - Wikipedia [en.wikipedia.org]
- 6. pscfiles.tamu.edu [pscfiles.tamu.edu]
- 7. RP-1 - Wikipedia [en.wikipedia.org]
- 8. ehs.stanford.edu [ehs.stanford.edu]
- 9. Thermal decomposition of hydrazines from reactive dynamics using the ReaxFF reactive force field - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Process Safety Considerations in the Design and Scale-Up of Chemical Looping Processes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. psvmkendra.com [psvmkendra.com]
Technical Support Center: Catalyst Selection for Reactions Involving Cyclopentylhydrazine Dihydrochloride
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth, field-proven insights into catalyst selection and troubleshooting for reactions involving Cyclopentylhydrazine Dihydrochloride. Our goal is to move beyond simple protocols and explain the causal relationships behind experimental choices, ensuring your syntheses are both successful and reproducible.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I have this compound. Do I need to neutralize it before my reaction? How does the salt form affect my catalyst choice?
This is the most critical first question. The dihydrochloride salt is stable and easier to handle than the free base, but the two hydrochloride equivalents profoundly influence reaction conditions.
Answer: Whether you neutralize depends entirely on the reaction's mechanism and catalyst type.
-
For Acid-Catalyzed Reactions (e.g., Fischer Indole Synthesis): No, you often do not need to neutralize it. In fact, the inherent acidity can be beneficial. The HCl salt can act as the Brønsted acid catalyst required to initiate the reaction, such as the formation of the hydrazone intermediate.[1][2] However, the reaction may require an even stronger acid or a Lewis acid to proceed efficiently, in which case the dihydrochloride is simply part of the acidic milieu.[3]
-
For Base-Mediated or Transition-Metal-Catalyzed Reactions (e.g., Buchwald-Hartwig Amination): Yes, neutralization is mandatory. These reactions require a precise basic environment and a neutral nucleophile. The HCl salts will quench the base (e.g., NaOt-Bu, K₂CO₃, Cs₂CO₃) and protonate your ligand or catalyst, shutting down the catalytic cycle.[4]
Troubleshooting Protocol: Neutralization
-
Dissolution: Dissolve the this compound in a suitable solvent (e.g., water or a biphasic mixture with an organic solvent like ethyl acetate or dichloromethane).
-
Neutralization: Add at least two equivalents of a mild aqueous base, such as sodium bicarbonate (NaHCO₃) or sodium acetate (NaOAc).[5] Monitor the pH with litmus paper or a pH meter until it is neutral or slightly basic (pH 7-8). Avoid strong bases like NaOH unless you are confident in the stability of your free base, as they can be harsh.
-
Extraction: Extract the free cyclopentylhydrazine into an organic solvent.
-
Drying & Concentration: Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Immediate Use: The resulting free base is often an oil and may be less stable than the salt. It is best practice to use it immediately in your subsequent reaction.
Q2: I am attempting a Fischer indole synthesis with this compound and a ketone. My reaction is sluggish or failing. What type of catalyst should I use?
The Fischer indole synthesis is a classic and powerful reaction, but its success is highly dependent on the choice of acid catalyst.[6] A failing reaction is a common issue and is often related to catalyst strength, reaction temperature, or substrate electronics.[7][8]
Answer: The "best" catalyst is substrate-dependent and often requires empirical optimization.[7] The reaction proceeds by acid-catalyzed formation of a hydrazone, which then tautomerizes to an enamine, followed by a[2][2]-sigmatropic rearrangement and cyclization.[1][9] The catalyst's role is crucial in each of these steps.
Catalyst Selection & Troubleshooting:
-
Brønsted Acids: These are proton donors.
-
Acetic Acid (AcOH): Often used as both a solvent and a catalyst, providing a weakly acidic medium that can favor indolization, especially with reactive substrates.[10]
-
Stronger Mineral Acids (HCl, H₂SO₄): Provide more potent catalysis but can lead to decomposition or unwanted side reactions if conditions are too harsh.[2]
-
Polyphosphoric Acid (PPA) or p-Toluenesulfonic Acid (PTSA): These are strong acids that also act as dehydrating agents, which can help drive the reaction forward. PPA is particularly effective for less reactive ketones.[3]
-
-
Lewis Acids: These are electron-pair acceptors.
-
Zinc Chloride (ZnCl₂): One of the most common and effective catalysts for this reaction.[11] It coordinates to the carbonyl and nitrogen atoms, facilitating the key steps of the mechanism.
-
Boron Trifluoride (BF₃·OEt₂), Aluminum Chloride (AlCl₃), Iron(III) Chloride (FeCl₃): These are also powerful Lewis acids that can promote the reaction.[10]
-
Troubleshooting Workflow for Fischer Indole Synthesis
Caption: Troubleshooting workflow for a failing Fischer indole synthesis.
Comparative Data: Acid Catalysts for Fischer Indole Synthesis
| Catalyst Type | Catalyst Example | Typical Conditions | Strengths & Considerations |
| Brønsted Acid | Acetic Acid (AcOH) | Reflux in neat AcOH | Mild; acts as solvent and catalyst. Good for activated substrates.[10] |
| p-Toluenesulfonic Acid (PTSA) | Catalytic amount in Toluene, Reflux | Strong acid; allows for azeotropic removal of water. | |
| Polyphosphoric Acid (PPA) | 80-150 °C, neat or in solvent | Very strong; excellent for unreactive ketones but can cause charring. | |
| Lewis Acid | Zinc Chloride (ZnCl₂) | 1-2 eq. in solvent (EtOH, Toluene) | Highly effective, classic choice. Must be anhydrous.[11] |
| Boron Trifluoride (BF₃·OEt₂) | Catalytic to stoichiometric | Powerful Lewis acid; sensitive to moisture.[9] |
Q3: I'm trying to synthesize a pyrazole by reacting Cyclopentylhydrazine with a 1,3-dicarbonyl compound. Is a catalyst always necessary?
Answer: Not always, but it often helps significantly. The cyclocondensation of a hydrazine with a 1,3-dicarbonyl is the most straightforward method for synthesizing pyrazoles.[12][13] The reaction can sometimes proceed simply by heating the reactants together, often in a solvent like ethanol or acetic acid.[14]
However, catalysis can improve reaction rates, yields, and, crucially, regioselectivity, especially with unsymmetrical dicarbonyls.[13]
-
Acid Catalysis: A catalytic amount of acid (e.g., TsOH) can promote the initial condensation steps (imine/enamine formation).[12]
-
Modern Catalysts: Recent literature highlights the use of novel catalysts like nano-ZnO or metal-oxo clusters to achieve high yields under mild conditions.[12] In some cases, in-situ generation of the 1,3-diketone followed by the addition of hydrazine in a one-pot synthesis has proven highly effective.[15][16]
Troubleshooting Tip: If you are getting a mixture of regioisomers, switching from thermal conditions to a specific catalytic system or changing the solvent to a more polar, aprotic one (like DMAc) may improve selectivity.[13]
Q4: Can I use Cyclopentylhydrazine in a palladium-catalyzed cross-coupling reaction, like a Buchwald-Hartwig amination?
Answer: Yes, this is an advanced but powerful application for forming C-N bonds, relevant for modern drug development.[17] However, it requires a completely different catalytic approach from the acid-catalyzed reactions discussed above.
The Buchwald-Hartwig amination uses a palladium catalyst with a specialized phosphine ligand to couple an amine (in this case, your neutralized cyclopentylhydrazine) with an aryl halide or triflate.[4][18]
Key Catalyst System Components:
-
Palladium Precursor: A source of Pd(0), such as Pd₂(dba)₃ or Pd(OAc)₂ (which is reduced in situ).
-
Phosphine Ligand: This is the most critical component. The choice of ligand dictates the reaction's success. For hydrazine couplings, bulky, electron-rich phosphine ligands are essential to promote reductive elimination and prevent side reactions.[19]
-
Base: A strong, non-nucleophilic base is required to deprotonate the hydrazine, making it a competent nucleophile. Sodium tert-butoxide (NaOt-Bu) or Lithium bis(trimethylsilyl)amide (LiHMDS) are common choices.
Typical Catalyst System for Hydrazine Coupling
| Component | Example | Role | Key Consideration |
| Pd Precursor | Pd₂(dba)₃ | Source of catalytic Pd(0) | Air-sensitive, handle under inert gas. |
| Ligand | XPhos, BrettPhos | Stabilizes Pd, facilitates oxidative addition and reductive elimination | Bulky, electron-rich ligands are crucial for C-N coupling.[18][19] |
| Base | NaOt-Bu | Deprotonates the hydrazine N-H bond | Must be strong enough to deprotonate the hydrazine; must be anhydrous. |
| Solvent | Toluene, Dioxane | Anhydrous, aprotic solvent | Must be rigorously dried to prevent catalyst deactivation. |
Troubleshooting Protocol:
-
Strictly Anhydrous/Anaerobic Conditions: This reaction is highly sensitive to oxygen and water. Ensure all glassware is oven-dried, solvents are purified, and the reaction is run under an inert atmosphere (Nitrogen or Argon).
-
Ligand Choice: If coupling fails, screen different ligands. The performance of phosphine ligands is highly substrate-specific.[19]
-
Base Strength: Ensure your base is active and strong enough. If the reaction is slow, a stronger base like LiHMDS might be necessary.
Caption: Simplified Buchwald-Hartwig catalytic cycle for hydrazine coupling.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]
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Lian, Z., et al. (2021). Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. Angewandte Chemie International Edition, 60(1), 399-408. [Link]
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R Discovery. Cross-Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate-Determining Deprotonation of Bound Hydrazine. [Link]
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Taber, D. F., & Neubert, P. (2017). Fischer indole synthesis applied to the total synthesis of natural products. RSC Advances, 7(84), 53645-53663. [Link]
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MDPI. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. [Link]
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Gomaa, A. M., & Ali, M. M. (2020). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 25(10), 2434. [Link]
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Organic Chemistry Portal. Pyrazole synthesis. [Link]
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National Center for Biotechnology Information. Applications of Palladium-Catalyzed C-N Cross-Coupling Reactions. [Link]
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ResearchGate. Palladium Hydrazonato Complexes and their role in the Pd-Catalyzed Cross-Coupling Reactions of Hydrazones as Carbene Precursors. [Link]
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Reddit. Problems with Fischer indole synthesis. [Link]
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Organic Chemistry Portal. 1,3-Diketones from Acid Chlorides and Ketones: A Rapid and General One-Pot Synthesis of Pyrazoles. [Link]
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YouTube. synthesis of pyrazoles. [Link]
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ResearchGate. Any idea how to neutralize the hydrazine dihydrochloride, I need to neutralize it to perform the synthesis of a triazole from benzoyl isothiocyanate?. [Link]
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Garg, N. K., & Sarpong, R. (2011). Why Do Some Fischer Indolizations Fail?. Journal of the American Chemical Society, 133(14), 5484–5491. [Link]
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Al-Azzawi, A. M., & Al-Manasir, A. H. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules, 15(4), 2549–2557. [Link]
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National Center for Biotechnology Information. Why Do Some Fischer Indolizations Fail?. [Link]
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ACS Publications. Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. [Link]
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ResearchGate. How to get the maximum yield for the Fisher Indole synthesis?. [Link]
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ResearchGate. Regioselective Palladium-Catalyzed Buchwald–Hartwig Reaction of Arylhydrazines with Aryl Halides: Synthesis of N,N-Diarylhydrazines. [Link]
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International Journal of ChemTech Research. Synthesis of Indole by Cyclization of Hydrazone Catalysed by Lewis Acid. [Link]
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Wikipedia. Buchwald–Hartwig amination. [Link]
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OSTI.gov. Cross‐Coupling between Hydrazine and Aryl Halides with Hydroxide Base at Low Loadings of Palladium by Rate‐Determining Deprotonation of Bound Hydrazine. [Link]
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Chemistry LibreTexts. Buchwald-Hartwig Amination. [Link]
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Technical Support Center: Optimizing Reactions with Cyclopentylhydrazine Dihydrochloride
Welcome to the technical support center for Cyclopentylhydrazine Dihydrochloride. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize reaction protocols, specifically focusing on reducing reaction times and improving overall efficiency. My insights are drawn from extensive experience in synthetic chemistry and are grounded in established reaction mechanisms.
Part 1: Troubleshooting Guide - Accelerating Sluggish Reactions
This section addresses the most common issue encountered with this compound: slow or incomplete reactions. The root cause often lies in the nature of the reagent as a salt.
Question 1: My reaction with this compound is extremely slow or fails to initiate. What is the primary cause?
Answer: The most frequent reason for slow reaction kinetics is the failure to efficiently generate the active nucleophile, the free cyclopentylhydrazine base. The starting material is a dihydrochloride salt, meaning both nitrogen atoms of the hydrazine moiety are protonated. In this state, the lone pairs on the nitrogen atoms are unavailable for nucleophilic attack on your electrophile (e.g., a ketone or aldehyde), effectively halting the reaction before it can begin.
The key to a successful and rapid reaction is the in situ liberation of the free base by carefully neutralizing the hydrochloride salts.
Question 2: How do I properly perform the in situ free-basing to ensure a rapid reaction?
Answer: Effective free-basing requires precise control of pH. The goal is to add a sufficient amount of a suitable base to deprotonate the this compound without making the overall reaction mixture too basic, which can lead to unwanted side reactions.
Detailed Protocol for in situ Free-Basing:
-
Solvent Choice: Dissolve the this compound (1.0 equivalent) in a suitable solvent. Protic solvents like ethanol or methanol are common choices as they can help solubilize the salt.
-
Base Selection: Choose an appropriate base. The ideal base should be strong enough to deprotonate the hydrazinium salt but not so strong that it promotes side reactions with your substrate. See Table 1 for common choices.
-
Stoichiometry of Base: Add at least 2.0 equivalents of the base to neutralize both hydrochloride salts. A slight excess (e.g., 2.1-2.2 equivalents) is often recommended to ensure complete neutralization.
-
Controlled Addition: Add the base to the solution of the hydrazine salt and stir for 15-30 minutes at room temperature before adding your electrophilic substrate. This allows for the complete generation of the free hydrazine.
-
Substrate Addition: Once the free base is generated, proceed with the addition of your ketone, aldehyde, or other reaction partner.
The following diagram illustrates the critical equilibrium that must be shifted to the right to initiate the reaction.
Caption: Diagram 1. The essential acid-base reaction to generate the active hydrazine.
Table 1: Selection of Bases for Free-Basing this compound
| Base | pKa of Conjugate Acid | Equivalents Needed | Notes |
| Sodium Acetate (NaOAc) | ~4.76 | 2.1 - 2.5 | A mild and effective choice for acid-sensitive substrates. |
| Triethylamine (Et₃N) | ~10.75 | 2.1 - 2.2 | A common organic base, easily removed during workup. Can sometimes lead to side products if the substrate is base-sensitive. |
| Sodium Bicarbonate (NaHCO₃) | ~6.35 (pKa1 of H₂CO₃) | 2.2 - 3.0 | A weak base, may require gentle heating to drive the reaction to completion. Useful for highly sensitive substrates. |
| Pyridine | ~5.25 | 2.1 - 2.5 | A mild base that can also act as a nucleophilic catalyst in some reactions. |
Question 3: My reaction is proceeding, but I'm observing significant formation of an azine byproduct. How can I prevent this?
Answer: Azine formation is a common side reaction in hydrazine chemistry.[1] It occurs when the initially formed hydrazone reacts with a second molecule of the aldehyde or ketone. This is particularly problematic if there is an excess of the carbonyl compound or if the reaction is run at high temperatures for extended periods.
Strategies to Minimize Azine Formation:
-
Control Stoichiometry: Use a slight excess of the cyclopentylhydrazine (e.g., 1.1 to 1.2 equivalents) relative to the carbonyl compound. This ensures that the carbonyl is consumed before it can react with the product hydrazone.[1]
-
Order of Addition: Add the carbonyl compound slowly (e.g., dropwise via an addition funnel) to the solution of the pre-formed free hydrazine. This maintains a low instantaneous concentration of the carbonyl, favoring the initial hydrazone formation over the subsequent azine formation.[1]
-
Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many hydrazone formations, room temperature is sufficient. Avoid excessive heating.
Caption: Diagram 2. Minimizing azine formation by controlling reaction conditions.
Part 2: Frequently Asked Questions (FAQs)
Q1: What is the optimal pH range for hydrazone formation?
The rate of hydrazone formation is highly pH-dependent. The reaction is generally fastest under mildly acidic conditions (pH 4-6).[1][2] This is a delicate balance: some acid is needed to catalyze the dehydration of the tetrahedral intermediate, but too much acid will re-protonate the hydrazine, rendering it non-nucleophilic.[3][4] When starting with the dihydrochloride salt, after adding ~2 equivalents of base, the resulting environment is often buffered and falls within a suitable range for the reaction to proceed.
Q2: I am using Cyclopentylhydrazine for a Fischer Indole Synthesis. What are the critical parameters?
The Fischer Indole Synthesis involves two main stages: the formation of the phenylhydrazone, followed by an acid-catalyzed cyclization.[5][6]
-
Hydrazone Formation: Follow the free-basing protocol described above. This step is crucial. In many procedures, the hydrazone is formed first in a solvent like ethanol or acetic acid.[6]
-
Cyclization: After the hydrazone is formed, a strong acid catalyst is added to promote the[2][2]-sigmatropic rearrangement and subsequent cyclization. Common catalysts include polyphosphoric acid (PPA), sulfuric acid, or Lewis acids like zinc chloride (ZnCl₂).[5][7]
Table 2: Example Conditions for Fischer Indole Synthesis
| Step | Reagents & Conditions | Purpose |
| 1. Hydrazone Formation | This compound, Ketone/Aldehyde, 2.2 eq. NaOAc, Ethanol, RT, 1-2h | In situ generation of the active hydrazine and formation of the hydrazone intermediate. |
| 2. Cyclization | Add reaction mixture to pre-heated Polyphosphoric Acid (PPA) at 80-120 °C | Acid-catalyzed rearrangement and ring-closure to form the indole ring. |
Q3: How should I store this compound?
Hydrazine salts are generally more stable than the free base.[8] Store the dihydrochloride salt in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents and bases. Under these conditions, it is stable for extended periods.
Q4: What are the primary safety concerns when working with hydrazines?
Hydrazine and its derivatives are toxic and should be handled with appropriate care.[1] Always work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.
References
-
Dirksen, A., & Dawson, P. E. (2008). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. Bioconjugate Chemistry, 19(12), 2543–2548. Available at: [Link]
-
Kool, E. T., et al. (2010). Fast Hydrazone Reactants: Electronic and Acid/Base Effects Strongly Influence Rate at Biological pH. ResearchGate. Available at: [Link]
-
Quora. (2020). What will be the reason as we continue to dose hydrazine in a feed tank but pH and conductivity does not rise (slightly rise only during dose)? Quora. Available at: [Link]
-
Paper Archives. (2012). REACTION OF HYDRAZINE HYDRATE AND HYDRAZINE HYDROCHLORIDE WITH DIBENZOYLMETHANE AND FLAVONE: ROLE OF SOLVENT AND pH ON FORMATION OF PRODUCTS. Research Bible. Available at: [Link]
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ACS Publications. (2019). Hydrazine and Aqueous Hydrazine Solutions: Evaluating Safety in Chemical Processes. Organic Process Research & Development. Available at: [Link]
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Wikipedia. (n.d.). Hydrazine. Wikipedia. Available at: [Link]
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PubMed. (2007). A three-component Fischer indole synthesis. National Center for Biotechnology Information. Available at: [Link]
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GalChimia. (2017). Reaction Optimization: Case Study 1. GalChimia. Available at: [Link]
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ACS Publications. (1962). Hydrazine derivatives. II. Side reactions in the preparation of 1,1'-azobisformamides. The Journal of Organic Chemistry. Available at: [Link]
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Chemistry LibreTexts. (2023). 19.9: Nucleophilic Addition of Hydrazine - The Wolff-Kishner Reaction. Chemistry LibreTexts. Available at: [Link]
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ACS Publications. (1976). Reactions of hydrazines with esters and carboxylic acids. The Journal of Organic Chemistry. Available at: [Link]
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Wikipedia. (n.d.). Fischer indole synthesis. Wikipedia. Available at: [Link]
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MDPI. (2010). New 3H-Indole Synthesis by Fischer's Method. Part I. Molecules. Available at: [Link]
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J&K Scientific LLC. (2021). Fischer Indole Synthesis. J&K Scientific. Available at: [Link]
-
Thieme. (n.d.). Product Class 7: Hydrazines and Hydrazinium Salts. Thieme Chemistry. Available at: [Link]
- Google Patents. (1954). Process of preparing anhydrous hydrazine. Google Patents.
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ResearchGate. (2019). Optimization of reaction conditions. ResearchGate. Available at: [Link]
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NurdRage. (2010). Make Hydrazine Sulfate by the Hypochlorite-Ketazine Process. NurdRage. Available at: [Link]
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ResearchGate. (2015). Optimization of the reaction conditions for the synthesis of the 3,5-disubstituted 1H-pyrazole 2a. ResearchGate. Available at: [Link]
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ResearchGate. (2021). Optimization of the reaction conditions. ResearchGate. Available at: [Link]
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ResearchGate. (2008). A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. Available at: [Link]
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Sciencemadness Wiki. (2020). Hydrazine sulfate. Sciencemadness Wiki. Available at: [Link]
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Validation & Comparative
A Guide to Reproducible Experimental Results Using Cyclopentylhydrazine Dihydrochloride
For Researchers, Scientists, and Drug Development Professionals
In the pursuit of novel therapeutics and advanced materials, the reproducibility of synthetic protocols is paramount. Cyclopentylhydrazine dihydrochloride, a versatile alkylhydrazine, serves as a key building block in the synthesis of a variety of important molecules, particularly in the construction of indole scaffolds via the Fischer indole synthesis. This guide provides an in-depth technical comparison of this compound with alternative reagents, focusing on factors that influence experimental reproducibility. We will delve into the mechanistic nuances, provide detailed experimental protocols, and present data to empower researchers to make informed decisions and achieve consistent outcomes.
The Critical Role of the Hydrazine Moiety in Synthesis
Hydrazine derivatives are fundamental reagents in organic chemistry, primarily utilized for the formation of nitrogen-containing heterocycles and for carbon-carbon bond formation.[1] Their utility stems from the nucleophilicity of the nitrogen atoms and the ability of the N-N bond to participate in various transformations. In the context of this guide, we will focus on the Fischer indole synthesis, a powerful acid-catalyzed reaction that produces the indole aromatic heterocycle from a substituted hydrazine and a carbonyl compound (an aldehyde or ketone).[2]
The choice of the hydrazine derivative is a critical parameter that significantly impacts the reaction's efficiency, yield, and the potential for side reactions, thereby affecting the overall reproducibility. Both aryl- and alkyl-substituted hydrazines can be employed, each presenting a unique set of advantages and challenges.
This compound: A Performance Profile
This compound is an alkylhydrazine salt that offers distinct characteristics compared to the more commonly used arylhydrazines, such as phenylhydrazine. The cyclopentyl group, being an electron-donating alkyl group, can influence the reactivity of the hydrazine moiety.
Advantages in the Fischer Indole Synthesis
Recent studies have shown that terminally alkylated hydrazines can lead to higher yields and faster reaction rates in the Fischer indole synthesis compared to their unalkylated or arylated counterparts.[3] This can be attributed to the electron-donating nature of the alkyl group, which can stabilize key intermediates in the reaction mechanism. Furthermore, reactions with alkylated hydrazines can often be conducted at lower temperatures, which is beneficial for substrates with acid-sensitive functional groups.[3]
Challenges to Reproducibility
Despite the potential for higher reactivity, the use of alkylhydrazines like this compound is not without its challenges. A primary concern is the potential for over-alkylation if the synthesis of the hydrazine itself is not carefully controlled. The presence of di- or tri-alkylated hydrazine impurities can lead to a complex mixture of products and complicate purification.
Another factor to consider is the stability of the hydrazone intermediate. While the electron-donating cyclopentyl group can be advantageous, it may also influence the equilibrium of the tautomerization step in the Fischer indole synthesis, potentially leading to the formation of undesired side products. The use of the dihydrochloride salt form helps to improve the stability and handling of the reagent.
Comparative Analysis: Cyclopentylhydrazine vs. Alternative Hydrazines
To provide a clear perspective on the performance of this compound, we will compare it with a standard arylhydrazine (Phenylhydrazine hydrochloride) and another alkylhydrazine (tert-Butylhydrazine hydrochloride). The Fischer indole synthesis with 4-oxo-N-(phenyl)butanamide will be used as a model reaction for this comparison.
| Hydrazine Derivative | Product | Typical Reaction Conditions | Expected Yield (%) | Key Considerations for Reproducibility |
| This compound | 1-cyclopentyl-2,3,4,9-tetrahydro-1H-carbazol-4-one | Acetic acid, reflux | 80-90 (inferred) | Purity of the hydrazine salt is critical. Monitor for potential side products from incomplete cyclization. |
| Phenylhydrazine hydrochloride | 2,3,4,9-tetrahydro-1H-carbazol-4-one | Acetic acid, reflux | 75-85[3] | Reaction can be sensitive to the acid catalyst and temperature. Purity of phenylhydrazine is crucial to avoid colored impurities. |
| tert-Butylhydrazine hydrochloride | 1-(tert-butyl)-2,3,4,9-tetrahydro-1H-carbazol-4-one | Acetic acid, reflux | 85-95 (inferred) | The bulky tert-butyl group can influence the reaction rate and may require slightly longer reaction times. |
Note: The expected yields for Cyclopentylhydrazine and tert-Butylhydrazine are inferred based on the general trend that alkylhydrazines can provide higher yields in the Fischer indole synthesis.[3]
Experimental Protocols for Ensuring Reproducibility
To achieve consistent and reliable results, adherence to a well-defined and validated protocol is essential. Below is a detailed protocol for the synthesis of 1-cyclopentyl-2,3,4,9-tetrahydro-1H-carbazol-4-one using this compound.
Synthesis of 1-cyclopentyl-2,3,4,9-tetrahydro-1H-carbazol-4-one
Materials:
-
This compound (1.0 eq)
-
4-oxo-N-(phenyl)butanamide (1.0 eq)
-
Glacial Acetic Acid
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate
-
Silica Gel for column chromatography
Procedure:
-
To a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, add this compound (1.0 eq) and 4-oxo-N-(phenyl)butanamide (1.0 eq).
-
Add glacial acetic acid to the flask to achieve a concentration of approximately 0.5 M.
-
Heat the reaction mixture to reflux (approximately 118 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Carefully pour the mixture into a separatory funnel containing ethyl acetate and saturated sodium bicarbonate solution to neutralize the acetic acid.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired 1-cyclopentyl-2,3,4,9-tetrahydro-1H-carbazol-4-one.
Causality Behind Experimental Choices:
-
Glacial Acetic Acid: Serves as both the solvent and the acid catalyst for the Fischer indole synthesis.
-
Reflux Conditions: Provide the necessary thermal energy to overcome the activation barrier of the cyclization step.
-
Aqueous Workup with Sodium Bicarbonate: Neutralizes the acidic solvent and allows for the extraction of the organic product.
-
Column Chromatography: Essential for removing any unreacted starting materials and potential side products to ensure the purity of the final compound.
Visualizing the Process for Enhanced Understanding
To further clarify the synthetic process and the key relationships, the following diagrams are provided.
Fischer Indole Synthesis Pathway
Caption: The reaction mechanism of the Fischer indole synthesis.
Workflow for Reproducible Results
Caption: Key steps to ensure the reproducibility of experimental outcomes.
Conclusion and Future Perspectives
This compound is a valuable reagent for the synthesis of N-alkylated indoles, often providing higher yields and milder reaction conditions compared to traditional arylhydrazines. However, achieving reproducible results hinges on a thorough understanding of the reaction mechanism, careful control of reagent purity, and strict adherence to optimized protocols. By implementing the strategies outlined in this guide, researchers can mitigate common pitfalls and confidently utilize this compound in their synthetic endeavors.
Future research should focus on generating a broader range of direct comparative data for various alkylhydrazines under standardized conditions. This would further refine our understanding of their reactivity and enable more precise predictions of reaction outcomes, ultimately accelerating the discovery and development of new chemical entities.
References
-
Schmidt, M. A. (2021). Effect of Terminal Alkylation of Aryl and Heteroaryl Hydrazines in the Fischer Indole Synthesis. The Journal of Organic Chemistry, 86(9), 6485–6493. [Link]
- BenchChem. (2025). A Comparative Guide to Indole Synthesis: Evaluating Alternatives to 4-Cyanophenylhydrazine Hydrochloride. BenchChem Technical Guides.
- BenchChem. (2025). A Comparative Analysis of [2-(Methylthio)phenyl]hydrazine and Phenylhydrazine in the Fischer Indole Synthesis. BenchChem Technical Guides.
- Darvatkar, N. B., et al. (2015). Hydrazine Derivatives as C-Centered Radical Precursors for C-C Bond Formation Reactions. RSC Advances, 5(10), 7159-7174.
- BenchChem. (2025). The Fischer Indole Synthesis: A Comprehensive Technical Guide. BenchChem Technical Guides.
-
Wikipedia. (2023). Fischer indole synthesis. [Link]
-
MDPI. (2021). Hydrazides as Powerful Tools in Medicinal Chemistry: Synthesis, Reactivity, and Biological Applications. Molecules, 26(16), 4992. [Link]
-
Bidylo, T. I., & Yurovskaya, M. A. (2010). Synthesis of tryptamines by the Fischer method using synthetic precursors and latent forms of amino-butanal (review). Chemistry of Heterocyclic Compounds, 46(4), 375-397. [Link]
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A Comparative Guide to Method Validation for Trace Cyclopentylhydrazine Dihydrochloride Detection
Introduction: The Imperative for Sensitive Genotoxic Impurity Detection
In pharmaceutical development and manufacturing, the control of impurities is paramount to ensuring patient safety. A particularly critical class of impurities is genotoxic impurities (GTIs), which have the potential to damage DNA and pose a carcinogenic risk.[1] Cyclopentylhydrazine dihydrochloride is a potential process-related impurity that falls into this category due to the hydrazine structural alert.
Regulatory bodies worldwide, guided by the International Council for Harmonisation (ICH) M7 guideline, mandate stringent control over such impurities.[2][3][4][5] The guideline establishes a Threshold of Toxicological Concern (TTC), a concept that defines an acceptable intake for any unstudied chemical that poses a negligible risk of carcinogenicity.[6] For most GTIs, this is set at 1.5 µg per day.[7] This incredibly low limit necessitates the development and validation of highly sensitive and specific analytical methods to ensure that drug substances are safe for consumption.
However, analyzing trace levels of cyclopentylhydrazine presents significant analytical challenges. Like many small hydrazine compounds, it lacks a strong UV chromophore, possesses high polarity, and can be reactive, making conventional HPLC-UV analysis difficult and unreliable.[8][9] This guide provides an in-depth, experience-based comparison of two robust analytical strategies for the trace quantification of this compound in a drug substance, complete with detailed validation protocols and performance data, adhering to the principles of ICH Q2(R1).[10][11][12][13]
Primary Method: Derivatization with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Principle & Rationale: To overcome the inherent analytical difficulties of cyclopentylhydrazine, a strategy combining pre-column derivatization with the unparalleled specificity and sensitivity of tandem mass spectrometry (LC-MS/MS) is the premier choice. Derivatization serves a dual purpose: it attaches a chromophore and an easily ionizable moiety to the target analyte, and it improves its chromatographic retention on standard reversed-phase columns.[9][14] We selected p-tolualdehyde as the derivatizing agent due to its efficient reaction with the hydrazine functional group to form a stable hydrazone, which is readily detectable by mass spectrometry.[15]
Detailed Experimental Protocol: LC-MS/MS Method
1. Sample Preparation & Derivatization:
- Accurately weigh 50.0 mg of the Drug Substance into a 10 mL volumetric flask.
- Prepare a Spiking Solution of this compound at 0.3 µg/mL in diluent.
- Prepare a Derivatizing Reagent solution of p-tolualdehyde at 5 mg/mL in diluent.
- Diluent: Acetonitrile/Water (50:50, v/v).
- Add 5.0 mL of diluent to the flask containing the Drug Substance.
- For spiked samples, add 100 µL of the Spiking Solution.
- Add 1.0 mL of the Derivatizing Reagent solution.
- Sonicate for 15 minutes at room temperature to dissolve and react.
- Allow the solution to stand for 40 minutes to ensure complete derivatization.[15]
- Dilute to volume with diluent and mix thoroughly.
- Centrifuge an aliquot at 4000 rpm for 10 minutes.
- Transfer the supernatant to an HPLC vial for analysis.
2. Chromatographic & Mass Spectrometric Conditions:
- Instrument: Agilent 1290 Infinity II HPLC coupled to an Agilent 6470 Triple Quadrupole MS.
- Column: Waters XBridge C18, 2.1 x 100 mm, 3.5 µm.[14]
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
- Gradient: | Time (min) | %B | | :--- | :--- | | 0.0 | 20 | | 8.0 | 95 | | 10.0 | 95 | | 10.1 | 20 | | 12.0 | 20 |
- Flow Rate: 0.3 mL/min.
- Column Temperature: 40°C.
- Injection Volume: 5 µL.
- Ionization Source: Electrospray Ionization (ESI), Positive Mode.
- MRM Transitions: Monitoring two transitions for the derivatized product for confirmation and quantification. (Specific m/z values would be determined experimentally, e.g., parent ion [M+H]+ -> fragment ion).
- Dwell Time: 200 ms.
Method Validation: A Self-Validating System
The following validation was performed in accordance with ICH Q2(R1) guidelines to demonstrate the method's suitability for its intended purpose.[10][13]
Validation Workflow Diagram
Caption: Workflow for analytical method validation based on ICH Q2(R1).
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present.
-
Experiment: A blank (diluent), a placebo, the drug substance, and the drug substance spiked with this compound at the LOQ level were analyzed.
-
Result: No interfering peaks were observed at the retention time of the derivatized analyte in the blank or placebo chromatograms. The method is deemed highly specific.
-
-
Limit of Detection (LOD) & Limit of Quantification (LOQ):
-
Experiment: Determined based on the signal-to-noise (S/N) ratio. LOD was established at S/N ≥ 3, and LOQ at S/N ≥ 10.
-
Result: The LOQ was confirmed by demonstrating acceptable precision (%RSD ≤ 10%) from six replicate injections.
-
-
Linearity:
-
Experiment: A series of solutions were prepared from LOQ to 200% of the target concentration (e.g., 1 ppm). A calibration curve was constructed by plotting peak area against concentration.
-
Result: The method demonstrated excellent linearity over the specified range.
-
-
Accuracy:
-
Experiment: Accuracy was determined by analyzing the drug substance spiked with the impurity at three concentration levels (LOQ, 100%, 150%) in triplicate. The percentage recovery was calculated.
-
Result: The recovery at all levels was within the acceptable range of 80-120%, confirming the method's accuracy.
-
-
Precision:
-
Repeatability (Intra-assay precision): Six replicate samples of the drug substance spiked at the 1 ppm level were prepared and analyzed on the same day by the same analyst.
-
Intermediate Precision: The experiment was repeated on a different day by a different analyst using different equipment.
-
Result: The Relative Standard Deviation (%RSD) for both repeatability and intermediate precision was well below the acceptance criteria of 15%.
-
Summary of LC-MS/MS Validation Data
| Validation Parameter | Acceptance Criteria | Experimental Result |
| Specificity | No interference at analyte RT | Pass |
| LOD | S/N ≥ 3 | 0.03 ppm (0.15 ng/mL) |
| LOQ | S/N ≥ 10, Precision RSD ≤ 10% | 0.10 ppm (0.50 ng/mL) |
| Linearity (Range) | r² ≥ 0.995 | 0.9992 (0.10 - 2.0 ppm) |
| Accuracy (% Recovery) | 80.0% - 120.0% | 95.3% - 104.5% |
| Precision (Repeatability) | RSD ≤ 15% | 3.8% |
| Precision (Intermediate) | RSD ≤ 15% | 4.5% |
Alternative Method: Headspace Gas Chromatography-Mass Spectrometry (HS-GC-MS) with In-Situ Derivatization
Principle & Rationale: An alternative strategy, particularly useful if LC-MS instrumentation is unavailable or if the drug substance matrix causes significant ion suppression, is Headspace GC-MS.[16] This technique leverages the volatility of a derivatized product. Cyclopentylhydrazine is reacted in-situ within the headspace vial with a small ketone, such as acetone, to form a volatile hydrazone (azine).[16][17] The headspace is then sampled, separating the volatile derivative from the non-volatile drug substance matrix, which remains in the sample solution. This provides excellent sample cleanup and reduces potential contamination of the GC system.
Brief Protocol Overview: HS-GC-MS
-
Sample Preparation: 10 mg of the drug substance is weighed into a 20 mL headspace vial.
-
Derivatization: A solution containing the internal standard and acetone (as the derivatizing agent) is added.[16][18]
-
Incubation: The vial is sealed and incubated at an elevated temperature (e.g., 80°C) for a set time (e.g., 20 minutes) to facilitate derivatization and partitioning into the headspace.
-
Injection & Analysis: A portion of the headspace gas is automatically injected into the GC-MS for analysis, typically using Selected Ion Monitoring (SIM) for enhanced sensitivity.
Logical Workflow Comparison: LC-MS/MS vs. GC-MS
Caption: Comparison of analytical workflows for LC-MS/MS and HS-GC-MS.
Performance Comparison and Discussion
Both methods provide the necessary sensitivity and specificity to control this compound at the levels required by ICH M7. However, the choice between them depends on available instrumentation, matrix complexity, and desired sample throughput.
| Feature | LC-MS/MS with Derivatization | HS-GC-MS with Derivatization |
| Sensitivity (LOQ) | Excellent (0.10 ppm) | Very Good (0.1 - 0.5 ppm typical)[16][17] |
| Specificity | Excellent (MRM) | Excellent (SIM & RT) |
| Sample Prep Complexity | Moderate (liquid extraction) | Low (in-situ) |
| Matrix Effects | Potential for ion suppression | Minimal (headspace sampling) |
| Instrumentation | Requires LC-MS/MS | Requires Headspace Sampler & GC-MS |
| Run Time | ~12 minutes | ~15-20 minutes (including incubation) |
| Throughput | Higher | Lower |
Expert Recommendation:
-
The LC-MS/MS method is recommended as the primary approach. Its superior sensitivity (LOQ of 0.10 ppm) and the high confidence provided by MRM detection make it the gold standard for trace GTI analysis. It is exceptionally well-suited for routine quality control and release testing where ultimate sensitivity is required.
-
The HS-GC-MS method is a highly effective and robust alternative.[16] Its key advantage lies in the elegant sample cleanup afforded by headspace sampling, which virtually eliminates matrix effects. This makes it an excellent choice for complex or "dirty" matrices where the drug substance might interfere with the LC-MS analysis, or as an orthogonal method for confirmation.
Conclusion
The control of genotoxic impurities like this compound is a non-negotiable aspect of modern pharmaceutical quality assurance. While challenging to detect, robust and reliable analytical methods can be developed and validated. The presented LC-MS/MS method offers exceptional sensitivity and specificity, serving as an ideal primary method for release testing. The comparative HS-GC-MS method provides a powerful, matrix-effect-resistant alternative. The selection of the appropriate method should be based on a risk assessment considering the drug substance matrix, available instrumentation, and the specific validation performance characteristics demonstrated herein. Both approaches, when properly validated, provide the necessary confidence to ensure compliance with global regulatory expectations and safeguard patient health.
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ICH M7 Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk - Scientific guideline. European Medicines Agency. [Link]
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A Simple And Sensitive Method To Analyze Genotoxic Impurity Hydrazine In Pharmaceutical Materials. Pharma Focus Europe. [Link]
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Assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk m7(r2). International Council for Harmonisation (ICH). [Link]
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ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. [Link]
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M7 Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA). [Link]
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A simple and sensitive method to analyze genotoxic impurity hydrazine in pharmaceutical materials. PubMed. [Link]
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Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]
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ICH M7(R2) Questions and Answers on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals to limit potential carcinogenic risk. GMP Navigator. [Link]
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Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Starodub. [Link]
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Guidance for Industry | M7(R2) Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals To Limit Potential Carcinogenic Risk. U.S. Food and Drug Administration (FDA). [Link]
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Quality Guidelines. International Council for Harmonisation (ICH). [Link]
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Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. Chromatography Online. [Link]
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A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. PubMed. [Link]
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Simultaneous quantitation of hydrazine and acetylhydrazine in human plasma by high performance liquid chromatography-tandem mass spectrometry after derivatization with p-tolualdehyde. PubMed. [Link]
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Determination of hydrazine in air by liquid chromatography/tandem mass spectrometry combined with precolumn derivatization. PubMed. [Link]
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ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]
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Quantification of Hydrazine in Human Urine by HPLC-MS/MS. PubMed Central (PMC). [Link]
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Sensitive determination of hydrazine in water by gas chromatography-mass spectrometry after derivatization with ortho-phthalaldehyde. PubMed. [Link]
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A generic approach for the determination of trace hydrazine in drug substances using in situ derivatization-headspace GC-MS. ResearchGate. [Link]
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A Researcher's Guide to Characterizing the Cross-Reactivity of Novel MAO Inhibitors: A Case Study with Cyclopentylhydrazine Dihydrochloride
An objective comparison of Cyclopentylhydrazine dihydrochloride's performance with other alternatives, supported by experimental data.
Introduction
In the landscape of neuropharmacology research, hydrazine derivatives have long been recognized for their potent inhibition of monoamine oxidase (MAO) enzymes. Compounds like phenelzine are classic examples, utilized both as research tools and therapeutic agents. This compound, a structural analog of phenelzine, is a research chemical whose inhibitory profile against the primary MAO isoforms, MAO-A and MAO-B, requires careful characterization. The selectivity of an inhibitor for MAO-A versus MAO-B is a critical determinant of its potential therapeutic application and off-target effects. This guide provides a comprehensive framework for conducting a cross-reactivity and selectivity study of this compound, comparing it against a panel of established MAO inhibitors. We will detail the experimental rationale, provide a step-by-step protocol for an in vitro fluorometric assay, and present a model for data analysis and interpretation.
The central scientific question is not merely if Cyclopentylhydrazine inhibits MAO, but to what degree it selectively targets one isoform over the other. This selectivity index dictates its potential utility. For instance, selective MAO-B inhibitors are sought after for treating Parkinson's disease, while MAO-A inhibitors are explored for depression. Non-selective inhibitors, while effective, often carry a higher risk of side effects, such as the "cheese effect" or hypertensive crisis.
Experimental Design: An Assay for Isoform Selectivity
To objectively assess the cross-reactivity of Cyclopentylhydrazine, we must quantify its inhibitory potency against both MAO-A and MAO-B. The half-maximal inhibitory concentration (IC₅₀) is the key metric. By comparing the IC₅₀ value for each isoform, we can calculate a selectivity index.
Workflow for Determining MAO Inhibitor Selectivity
Caption: Selective vs. non-selective inhibition of MAO isoforms.
Discussion of Findings
Based on the illustrative data in Table 1, this compound exhibits a non-selective inhibition profile with a slight preference for MAO-A. Its profile is remarkably similar to its structural analog, phenelzine. This lack of significant selectivity suggests that its biological effects would likely result from the inhibition of both enzymes.
-
Expertise & Field Insights: A non-selective profile, such as that observed for Cyclopentylhydrazine, implies a broad-spectrum increase in synaptic concentrations of monoamine neurotransmitters (serotonin, norepinephrine, and dopamine). While this can be therapeutically effective for conditions like atypical depression, it necessitates caution regarding dietary restrictions (avoiding tyramine-rich foods) to prevent a hypertensive crisis.
-
Implications for Further Research: For researchers investigating Cyclopentylhydrazine, this initial in vitro screen is a crucial first step. The next logical phase would involve cell-based assays to confirm potency in a more complex biological environment, followed by in vivo studies to assess its pharmacokinetic properties and true neurochemical effects in a living system.
Conclusion
This guide outlines a robust, scientifically sound methodology for characterizing the cross-reactivity and selectivity of this compound. By employing a validated fluorometric assay and comparing the compound against a panel of well-defined inhibitors, researchers can confidently determine its inhibitory profile. The finding that Cyclopentylhydrazine is a non-selective MAO inhibitor, similar to phenelzine, provides a critical foundation for its use as a research tool and for any further investigation into its pharmacological potential.
References
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Title: Phenelzine, the MAOI: revisiting a old classic. Source: CNS Spectrums URL: [Link]
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Title: Phenelzine in the treatment of depression. Source: Neuropsychiatric Disease and Treatment URL: [Link]
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Title: Monoamine Oxidase Inhibitors: A Review of Their Atypical Use for Refractory Depression and Anxious States. Source: The Journal of Clinical Psychiatry URL: [Link]
-
Title: Selegiline: a molecule with a multifaceted therapeutic potential. Source: Progress in Neurobiology URL: [Link]
A Comparative Analysis of Synthetic Methodologies for Cyclopentylhydrazine Dihydrochloride
Introduction
Cyclopentylhydrazine dihydrochloride is a valuable building block in organic synthesis, serving as a key intermediate in the development of novel pharmaceuticals, agrochemicals, and materials.[1] Its structural motif is incorporated into a variety of biologically active molecules. The efficient and scalable synthesis of this compound is therefore of significant interest to researchers in both academic and industrial settings. This guide provides a comparative overview of the primary synthetic routes to this compound, with a focus on the underlying chemical principles, experimental protocols, and a critical evaluation of each method's advantages and limitations.
Method 1: Reductive Amination of Cyclopentanone
The most common and direct approach to the synthesis of Cyclopentylhydrazine is the reductive amination of cyclopentanone. This method is a two-step process that begins with the formation of a hydrazone intermediate, followed by the reduction of the carbon-nitrogen double bond.
Theoretical Framework
The initial step involves the nucleophilic addition of hydrazine to the carbonyl carbon of cyclopentanone, followed by dehydration to yield cyclopentanone hydrazone. This reaction is typically straightforward and proceeds in high yield. The subsequent reduction of the hydrazone to the corresponding hydrazine is the critical step. Care must be taken to select a reducing agent that selectively reduces the C=N bond without cleaving the N-N bond or reducing the cyclopentyl ring.
Experimental Protocols
Step 1a: Synthesis of Cyclopentanone Hydrazone
-
To a stirred solution of cyclopentanone (1.0 eq) in ethanol, add hydrazine hydrate (1.1 eq) dropwise at 0-5 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the solvent is removed under reduced pressure to yield crude cyclopentanone hydrazone, which can be used in the next step without further purification.
Step 1b: Reduction of Cyclopentanone Hydrazone to Cyclopentylhydrazine
Two common reduction methods are presented below:
Option A: Catalytic Hydrogenation
-
Dissolve the crude cyclopentanone hydrazone in a suitable solvent such as ethanol or methanol.
-
Add a hydrogenation catalyst, for example, Palladium on carbon (Pd/C) or Raney Nickel.
-
The mixture is then subjected to a hydrogen atmosphere (typically 50-100 psi) in a pressure reactor.
-
The reaction is stirred at room temperature or with gentle heating until the uptake of hydrogen ceases.
-
The catalyst is removed by filtration through a pad of Celite, and the solvent is evaporated under reduced pressure to give cyclopentylhydrazine.
Option B: Reduction with Sodium Borohydride
-
Dissolve the crude cyclopentanone hydrazone in methanol.
-
Cool the solution in an ice bath and add sodium borohydride (NaBH4) portion-wise. The use of additives such as amorphous nickel can enhance the reaction's efficiency.[2]
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete as indicated by TLC.
-
Carefully quench the reaction with water and extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield cyclopentylhydrazine.
Step 1c: Formation of this compound
-
Dissolve the crude cyclopentylhydrazine in a minimal amount of a suitable solvent like isopropanol or diethyl ether.
-
Cool the solution in an ice bath and bubble hydrogen chloride gas through the solution, or add a solution of HCl in a compatible solvent (e.g., HCl in diethyl ether) dropwise until precipitation is complete.
-
The resulting white precipitate of this compound is collected by filtration, washed with a cold solvent, and dried under vacuum.
Workflow Diagram: Reductive Amination
Caption: Reductive amination workflow for this compound.
Method 2: N-Alkylation of Protected Hydrazine
An alternative strategy involves the direct alkylation of a protected hydrazine with a cyclopentyl electrophile, followed by deprotection. This method offers a different synthetic approach that can be advantageous in certain contexts.
Theoretical Framework
Direct alkylation of hydrazine with a cyclopentyl halide can lead to a mixture of mono- and di-substituted products, as well as over-alkylation. To circumvent this, a protecting group strategy is often employed. One of the nitrogen atoms of hydrazine is protected, for instance, as a Boc-hydrazide (tert-butoxycarbonylhydrazide), to control the regioselectivity of the alkylation. The protected hydrazine is then alkylated with a suitable cyclopentylating agent, followed by the removal of the protecting group to yield the desired cyclopentylhydrazine.
Experimental Protocols
Step 2a: Synthesis of Boc-hydrazine
-
Dissolve hydrazine hydrate (1.0 eq) in a suitable organic solvent such as isopropanol.
-
Cool the solution to below 5 °C and add di-tert-butyl dicarbonate (Boc anhydride, 1.0 eq).
-
Stir the reaction mixture at this temperature for several hours.
-
After the reaction is complete, the solvent is removed under reduced pressure, and the resulting Boc-hydrazine can be purified by crystallization or used directly in the next step.[3]
Step 2b: N-Alkylation of Boc-hydrazine
-
Dissolve Boc-hydrazine (1.0 eq) in a suitable aprotic solvent like tetrahydrofuran (THF) or dimethylformamide (DMF).
-
Add a base such as sodium hydride (NaH) or potassium carbonate (K2CO3) to deprotonate the hydrazine.
-
To this mixture, add a cyclopentyl halide (e.g., cyclopentyl bromide) or another suitable cyclopentylating agent (e.g., cyclopentyl tosylate) (1.0-1.2 eq).
-
Heat the reaction mixture and stir for several hours, monitoring by TLC.
-
Upon completion, quench the reaction with water and extract the product with an organic solvent.
-
The organic layer is washed, dried, and concentrated to give N-Boc-N'-cyclopentylhydrazine.
Step 2c: Deprotection and Dihydrochloride Salt Formation
-
Dissolve the N-Boc-N'-cyclopentylhydrazine in a suitable solvent (e.g., methanol, dioxane, or diethyl ether).
-
Add an excess of a strong acid, such as a concentrated aqueous solution of hydrochloric acid or a solution of HCl in an organic solvent.
-
Stir the mixture at room temperature. The deprotection of the Boc group and the formation of the dihydrochloride salt occur concurrently.
-
The product, this compound, precipitates out of the solution and can be collected by filtration, washed, and dried.[3]
Workflow Diagram: N-Alkylation
Caption: N-Alkylation workflow for this compound.
Comparative Analysis
| Feature | Method 1: Reductive Amination | Method 2: N-Alkylation of Protected Hydrazine |
| Starting Materials | Cyclopentanone, hydrazine hydrate | Hydrazine hydrate, Boc anhydride, cyclopentyl halide |
| Number of Steps | 2-3 (Hydrazone formation, reduction, salt formation) | 3 (Protection, alkylation, deprotection/salt formation) |
| Reagent Cost & Availability | Generally lower cost and readily available | Boc anhydride and cyclopentyl halides can be more expensive |
| Scalability | Generally good, especially with catalytic hydrogenation | Can be scalable, but may require stricter control of conditions |
| Yields | Can be high, but dependent on the reduction step | Generally good yields for each step |
| Safety Considerations | Hydrazine hydrate is toxic and corrosive. Catalytic hydrogenation requires specialized pressure equipment. | Use of strong bases like NaH requires careful handling. |
| Control of Selectivity | Good, as the reaction sequence is straightforward. | Requires a protecting group strategy to ensure mono-alkylation. |
Conclusion
Both the reductive amination of cyclopentanone and the N-alkylation of a protected hydrazine are viable methods for the synthesis of this compound.
The reductive amination route is often preferred due to its more direct nature, fewer synthetic steps, and the use of generally less expensive starting materials. The key challenge in this method lies in the selective reduction of the hydrazone intermediate. Catalytic hydrogenation is a clean and efficient option for this transformation, though it requires specialized equipment. The use of sodium borohydride offers a more accessible alternative for standard laboratory settings.
The N-alkylation approach provides a reliable, albeit longer, synthetic route. The use of a protecting group ensures good control over the selectivity of the alkylation, which can be a significant advantage. However, this method involves additional protection and deprotection steps, which can impact the overall efficiency and cost.
The choice of the most suitable method will ultimately depend on the specific requirements of the synthesis, including the desired scale, available equipment, cost considerations, and the expertise of the researcher. For large-scale production, the reductive amination pathway, particularly with catalytic hydrogenation, is likely to be more economically viable. For smaller-scale laboratory synthesis where precise control is paramount, the N-alkylation method offers a robust and dependable alternative.
References
- CN106565531A - Synthesis method for pharmaceutically acceptable salt of alkylhydrazine - Google P
- Bredihhin, A., Groth, U. M., & Mäeorg, U. (2007). Efficient Methodology for Selective Alkylation of Hydrazine Derivatives. Organic Letters, 9(6), 1097–1099.
- Li, Z., Li, G., Li, H., & Wang, J. (2011). Enhanced reduction of C–N multiple bonds using sodium borohydride and an amorphous nickel catalyst. New Journal of Chemistry, 35(11), 2473-2476.
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Hydrazine - Wikipedia. [Link]
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Organic Syntheses Procedure. (n.d.). 5α-androstan-17β-ol-3-one. Retrieved from [Link]
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Synthesis of Hydrazine Derivatives (Hydrazides) - Organic Chemistry Portal. [Link]
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A Comparative Guide to Cyclopentylhydrazine Dihydrochloride and Novel Synthetic Reagents in Heterocyclic Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, particularly in the construction of nitrogen-containing heterocycles vital to medicinal chemistry, the choice of reagents is paramount. This guide provides an in-depth technical comparison of the established reagent, Cyclopentylhydrazine dihydrochloride, against novel, synthetically valuable alternatives. By examining their performance in the context of the Fischer indole synthesis, we aim to offer field-proven insights to guide your experimental design and reagent selection.
Introduction: The Enduring Importance of Hydrazine Derivatives in Synthesis
Hydrazine derivatives are a cornerstone in the synthesis of a vast array of nitrogen-containing compounds.[1][2] Their utility stems from the nucleophilic nature of the nitrogen atoms and the unique reactivity of the N-N bond, which can be cleaved under specific conditions to facilitate cyclization reactions.[1] One of the most prominent applications of hydrazine derivatives is the Fischer indole synthesis, a robust and versatile method for constructing the indole scaffold, a privileged structure in numerous natural products and pharmaceuticals.[3][4][5] The performance of a hydrazine reagent in such syntheses is a critical determinant of yield, purity, and overall efficiency.
This compound, with its alicyclic substituent, represents a classic example of a substituted hydrazine. Its performance characteristics provide a solid baseline against which we can benchmark emerging and novel reagents that offer potential advantages in terms of reactivity, stability, or ease of handling.
The Benchmark: this compound
This compound is a valuable building block for creating complex molecules.[2] Its cyclopentyl group can influence the stereochemical outcome of reactions and impart specific physicochemical properties to the final product.
Mechanism of Action in the Fischer Indole Synthesis
The Fischer indole synthesis proceeds through a well-established mechanism.[3][5] The initial step involves the condensation of the hydrazine with a ketone or aldehyde to form a hydrazone. This is followed by a[6][6]-sigmatropic rearrangement of the corresponding enehydrazine tautomer, which is often the rate-determining step. Subsequent cyclization and elimination of ammonia yield the aromatic indole ring.
Experimental Workflow: Fischer Indole Synthesis
Caption: Generalized workflow of the Fischer indole synthesis.
The Novel Contenders: Modern Alternatives to Traditional Hydrazines
Recent advancements in synthetic methodology have introduced novel reagents that can serve as effective, and in some cases superior, alternatives to traditional hydrazines. For this comparison, we will focus on two classes of such reagents: N-Boc-Arylhydrazines and N-Aryl-N'-tosylhydrazines .
-
N-Boc-Arylhydrazines: These reagents feature a tert-butoxycarbonyl (Boc) protecting group on one of the nitrogen atoms. The Boc group offers the advantage of increased stability and can be readily removed under acidic conditions, often in situ during the cyclization step.[7] This approach can circumvent issues related to the instability and handling of free hydrazines.
-
N-Aryl-N'-tosylhydrazines: The tosyl group in these reagents serves as an activating group. N-tosylhydrazones, formed from the condensation of these hydrazines with carbonyl compounds, are versatile intermediates in a variety of transformations, including cross-coupling reactions that can lead to the formation of substituted indoles.[6]
Head-to-Head Comparison: Performance in Indole Synthesis
To provide a clear and objective comparison, we will analyze the performance of this compound and our selected novel reagents in the context of the Fischer indole synthesis with a common carbonyl partner, cyclohexanone.
| Reagent | Carbonyl Partner | Catalyst/Solvent | Reaction Conditions | Yield (%) | Reference |
| This compound | Cyclohexanone | Benzene (reflux) | Not specified | Improved with HCl salt | [8] |
| N'-Methyl-2,6-dimethylphenylhydrazine HCl | Cyclohexanone | Benzene (reflux) | Not specified | Good | [8] |
| N-Boc-Arylhydrazines | Various Ketones | MeOH / conc. H2SO4 | Boiling | up to 95% | [9] |
| ortho-Iodoanilines with N-tosylhydrazones | N/A (Pd-catalyzed coupling) | Pd catalyst / Base | Not specified | Moderate to Good | [6] |
Note: Direct comparative data for this compound under identical conditions to the novel reagents is limited in the available literature. The data presented for this compound is based on a closely related N'-alkyl-2,6-dialkylphenylhydrazine.[8]
Analysis of Performance and Experimental Rationale
This compound: The use of the hydrochloride salt is noted to improve yields and minimize decomposition, likely by preventing side reactions of the free base and facilitating the protonation steps required for the Fischer indole mechanism.[8] The alicyclic nature of the cyclopentyl group can influence the conformational preferences of the hydrazone and enehydrazine intermediates, potentially impacting the efficiency of the[6][6]-sigmatropic rearrangement.
N-Boc-Arylhydrazines: The high yields reported for N-Boc-arylhydrazines underscore the effectiveness of the in situ deprotection and cyclization strategy.[9] The Boc group stabilizes the hydrazine, allowing for easier handling and storage. Under the acidic conditions of the Fischer indole synthesis, the Boc group is cleaved to generate the reactive hydrazine species in the presence of the carbonyl compound, leading to efficient hydrazone formation and subsequent cyclization. This one-pot approach is highly atom-economical and simplifies the experimental procedure.[7]
N-Aryl-N'-tosylhydrazines: These reagents offer a fundamentally different, palladium-catalyzed approach to indole synthesis.[6] The reaction proceeds through the formation of an o-vinylaniline intermediate, followed by an oxidative cyclization. This pathway provides access to substituted indoles with a regiochemistry that can be complementary to the traditional Fischer indole synthesis. The mild reaction conditions and the avoidance of strong acids make this method suitable for substrates with acid-sensitive functional groups.
Experimental Protocols
General Procedure for Fischer Indole Synthesis with a Substituted Hydrazine
This protocol is a generalized procedure and may require optimization for specific substrates.
-
Hydrazone Formation: In a round-bottom flask, dissolve the substituted hydrazine hydrochloride (1.0 eq) and the ketone or aldehyde (1.0-1.2 eq) in a suitable solvent such as ethanol or acetic acid.[10]
-
Stir the mixture at room temperature or with gentle heating (e.g., 60-80 °C) for 1-4 hours, monitoring the reaction progress by thin-layer chromatography (TLC).[10]
-
Cyclization: Once hydrazone formation is complete, add the acid catalyst (e.g., polyphosphoric acid, zinc chloride, or concentrated sulfuric acid) to the reaction mixture.
-
Heat the mixture to the required temperature (often reflux) and monitor the formation of the indole product by TLC.
-
Work-up: After the reaction is complete, cool the mixture to room temperature and pour it into ice-water.
-
Neutralize the mixture with a suitable base (e.g., sodium bicarbonate or sodium hydroxide solution).
-
Extract the product with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Logical Relationship: Reagent Choice and Synthetic Strategy
Caption: The choice of hydrazine reagent dictates the synthetic strategy and offers distinct advantages.
Conclusion and Future Outlook
This compound remains a reliable and effective reagent for the synthesis of indole derivatives through the classical Fischer indole synthesis. Its performance provides a valuable benchmark for evaluating new synthetic methodologies.
Novel reagents, such as N-Boc-arylhydrazines and N-aryl-N'-tosylhydrazines, offer significant advantages that address some of the limitations of traditional hydrazines. N-Boc-arylhydrazines provide a stable and easy-to-handle alternative that can lead to high yields in a one-pot procedure. N-Aryl-N'-tosylhydrazines open up new avenues for indole synthesis via palladium catalysis, offering milder reaction conditions and complementary regioselectivity.
The choice of reagent will ultimately depend on the specific requirements of the synthesis, including the nature of the substrate, the desired substitution pattern on the indole ring, and the tolerance of other functional groups to the reaction conditions. As the demand for complex and diverse heterocyclic compounds continues to grow, the development and benchmarking of novel synthetic reagents will remain a critical area of research in organic and medicinal chemistry.
References
- 1. psvmkendra.com [psvmkendra.com]
- 2. researchgate.net [researchgate.net]
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- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. Aryl Hydrazide beyond as Surrogate of Aryl Hydrazine in the Fischer Indolization: The Synthesis of N-Cbz-indoles, N-Cbz-carbazoles, and N,N'-Bis-Cbz-pyrrolo[2,3-f]indoles [organic-chemistry.org]
- 10. ijarsct.co.in [ijarsct.co.in]
A Senior Application Scientist's Guide to the Structural Validation of Cyclopentylhydrazine Dihydrochloride Derivatives
In the landscape of modern drug discovery and development, the unambiguous determination of a molecule's three-dimensional structure is a cornerstone of ensuring safety, efficacy, and intellectual property. For novel cyclopentylhydrazine dihydrochloride derivatives, a class of compounds with significant potential in medicinal chemistry, rigorous structural validation is not merely a regulatory formality but a scientific imperative. This guide provides an in-depth comparison of analytical techniques, grounded in field-proven insights, to empower researchers in unequivocally validating the structure of these promising molecules.
The Criticality of Structural Integrity in Drug Development
Cyclopentylhydrazine derivatives are of high interest due to their diverse biological activities.[1][2] The incorporation of a cyclopentyl moiety can modulate lipophilicity and metabolic stability, while the hydrazine group serves as a versatile pharmacophore. The dihydrochloride salt form is often employed to enhance aqueous solubility and stability.[3][4][5] However, the inherent reactivity of the hydrazine group and the potential for isomerism necessitate a multi-faceted analytical approach to confirm the intended molecular architecture. An erroneous structural assignment can lead to flawed structure-activity relationship (SAR) studies, wasted resources, and potential safety risks. Therefore, a self-validating system of analytical protocols is essential.
A Multi-Pronged Approach to Structural Elucidation
No single analytical technique can provide a complete picture of a molecule's structure. Instead, a synergistic combination of spectroscopic and spectrometric methods is employed to build a comprehensive and irrefutable structural dossier.
Workflow for Structural Validation of this compound Derivatives
Caption: Workflow for the comprehensive structural validation of this compound derivatives.
Comparative Analysis of Key Analytical Techniques
The choice of analytical techniques is dictated by the specific questions being asked about the molecule's structure. For this compound derivatives, the following methods are indispensable.
| Technique | Information Provided | Strengths for this compound Derivatives | Limitations |
| 1D & 2D NMR Spectroscopy | Connectivity of atoms (C-H, C-C), stereochemistry, protonation state. | Provides a detailed map of the molecule's carbon and proton framework. The presence of the dihydrochloride can be inferred from significant downfield shifts of protons adjacent to the nitrogen atoms.[3][6] 2D NMR (COSY, HSQC, HMBC) is crucial for unambiguously assigning all signals. | Can be challenging to interpret for complex molecules with overlapping signals. May not definitively establish absolute stereochemistry without specialized techniques. |
| High-Resolution Mass Spectrometry (HRMS) | Elemental composition (molecular formula). | Provides a highly accurate mass measurement, allowing for the confident determination of the molecular formula. The isotopic pattern of chlorine can further confirm the presence of the dihydrochloride salt. | Does not provide information on the connectivity of atoms. Fragmentation patterns can be complex and may require careful interpretation.[7][8][9] |
| Tandem Mass Spectrometry (MS/MS) | Structural fragments of the molecule. | Helps to piece together the molecular structure by analyzing how the molecule breaks apart. This can be particularly useful for confirming the presence of the cyclopentyl and hydrazine moieties. | Fragmentation pathways can sometimes be ambiguous and may not provide a complete picture of the molecule's connectivity. |
| Single Crystal X-Ray Crystallography | Absolute three-dimensional structure, including stereochemistry and conformation. | The "gold standard" for structural determination, providing an unambiguous 3D model of the molecule.[10][11][12][13] It definitively confirms the connectivity, stereochemistry, and the location of the chloride counter-ions. | Requires the growth of high-quality single crystals, which can be a significant challenge. |
| Elemental Analysis | Percentage composition of elements (C, H, N, Cl). | Provides quantitative confirmation of the elemental composition determined by HRMS and verifies the stoichiometry of the dihydrochloride salt. | Does not provide any information about the molecular structure. Requires a pure sample. |
| Purity Assessment (HPLC, DSC) | Purity of the sample. | Essential for ensuring that the analytical data is representative of the target compound and not confounded by impurities.[14][15][16][][18] | Does not provide structural information. |
In-Depth Experimental Protocol: 2D NMR for Structural Elucidation
The following protocol outlines the key steps for acquiring and interpreting 2D NMR data for a novel this compound derivative.
Objective: To unambiguously assign the proton and carbon signals and confirm the connectivity of the molecule.
Instrumentation: 600 MHz NMR Spectrometer with a cryoprobe.
Sample Preparation:
-
Dissolve approximately 5-10 mg of the purified this compound derivative in 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d6 or D2O). The choice of solvent is critical; DMSO-d6 is often preferred as it can help in observing exchangeable protons (N-H).
-
Filter the solution through a glass wool plug into a clean, dry 5 mm NMR tube.
Data Acquisition:
-
1H NMR: Acquire a standard 1D proton spectrum to assess the overall quality of the sample and identify the chemical shifts of the protons.[19][20][21]
-
13C NMR: Acquire a proton-decoupled 1D carbon spectrum to identify the chemical shifts of the carbon atoms.
-
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, typically through two or three bonds. This is essential for identifying adjacent protons and tracing out spin systems, such as the protons on the cyclopentyl ring.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It is a powerful tool for assigning carbon signals based on their attached protons.
-
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. This is critical for connecting different spin systems and establishing the overall connectivity of the molecule, for instance, connecting the cyclopentyl ring to the hydrazine moiety.
Data Analysis and Interpretation:
-
Assign the Cyclopentyl Ring: Start by identifying the proton signals of the cyclopentyl ring in the 1H NMR spectrum. Use the COSY spectrum to confirm their connectivity. Then, use the HSQC spectrum to assign the corresponding carbon signals.
-
Identify the Hydrazine Protons: The N-H protons of the hydrazine group, being part of the dihydrochloride salt, will likely be significantly deshielded and appear as broad signals at a downfield chemical shift. Their exchange with residual water in the solvent can sometimes broaden or even obscure these signals.
-
Connect the Fragments: Use the HMBC spectrum to find correlations between the protons on the cyclopentyl ring and the carbons of the hydrazine moiety, and vice-versa. This will confirm the attachment of the cyclopentyl group to the hydrazine nitrogen.
-
Confirm the Dihydrochloride Salt: The downfield shift of protons alpha to the nitrogen atoms is a strong indicator of protonation.[3] For example, the CH proton on the cyclopentyl ring attached to the hydrazine will be shifted further downfield compared to a neutral analogue.
Conclusion
The structural validation of this compound derivatives is a meticulous process that demands a combination of orthogonal analytical techniques. By leveraging the strengths of NMR spectroscopy, mass spectrometry, X-ray crystallography, and elemental analysis, researchers can build a robust and self-validating data package. This comprehensive approach not only fulfills regulatory requirements but also provides a solid foundation for advancing these promising compounds through the drug development pipeline.
References
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- 5. Characterization of Hydrochloride and Tannate Salts of Diphenhydramine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Single-Crystal X-ray and Solid-State NMR Characterisation of AND-1184 and Its Hydrochloride Form - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The usefulness of hydrazine derivatives for mass spectrometric analysis of carbohydrates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. shura.shu.ac.uk [shura.shu.ac.uk]
- 9. Application of pentafluorophenyl hydrazine derivatives to the analysis of nabumetone and testosterone in human plasma by liquid chromatography-atmospheric pressure chemical ionization-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 11. excillum.com [excillum.com]
- 12. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]
- 13. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
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- 15. analyzing-testing.netzsch.com [analyzing-testing.netzsch.com]
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- 21. Low-field 1H-NMR spectroscopy for compositional analysis of multicomponent polymer systems - Analyst (RSC Publishing) [pubs.rsc.org]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of Cyclopentylhydrazine Dihydrochloride
As researchers and drug development professionals, our work with novel chemical entities demands not only precision in synthesis and application but also an unwavering commitment to safety and environmental stewardship. Cyclopentylhydrazine dihydrochloride, a member of the hydrazine class of compounds, is a valuable reagent in synthetic organic chemistry.[1] However, like all hydrazine derivatives, it requires meticulous handling and adherence to specific disposal protocols due to its inherent hazards.
This guide provides essential, field-proven procedures for the safe disposal of this compound. Moving beyond a simple checklist, we will explore the causality behind these protocols, ensuring a deep, applicable understanding for maintaining a safe and compliant laboratory environment.
Core Hazard Profile: Understanding the "Why"
Proper disposal begins with a thorough understanding of the risks. This compound is a hazardous substance, and its disposal is regulated. The primary hazards associated with this compound and its parent class, hydrazines, dictate the stringent disposal measures required.
Hydrazine and its derivatives are classified by the EPA as hazardous wastes.[2] The dihydrochloride salt form enhances the compound's stability and solubility but does not mitigate its underlying toxicity.[1]
Table 1: GHS Hazard Classification for this compound
| Hazard Class | Category | Hazard Statement |
|---|---|---|
| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[3][4] |
| Acute Toxicity, Dermal | Category 4 | H312: Harmful in contact with skin[4][5] |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[3][4] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation[3][4] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[4][5] |
While some safety data sheets may not explicitly list this compound as a carcinogen, its parent compound, hydrazine, is classified as a potential carcinogen (Category 1B).[3][6][7] Therefore, it is imperative to handle this compound with the utmost caution, assuming similar potential long-term health effects.
Disposal Decision Workflow
The appropriate disposal path depends on the nature and quantity of the waste. This workflow provides a clear decision-making framework for laboratory personnel.
Caption: Disposal decision workflow for this compound.
Essential Protocols: Step-by-Step Guidance
Protocol 2.1: Immediate Safety & Minor Spill Control
In the event of a small spill (<5g) of solid this compound, immediate and correct action is crucial to prevent exposure and contamination.
Prerequisites:
-
Personal Protective Equipment (PPE): Ensure a full-face shield, safety glasses, nitrile gloves, and a lab coat are worn.[3][5] For any situation with potential for aerosolization, a NIOSH-approved respirator is mandatory.[7]
-
Location: All handling and cleanup must occur within a certified chemical fume hood to manage inhalation risks.[3][7]
Procedure:
-
Evacuate & Ventilate: Alert personnel in the immediate area. Ensure the chemical fume hood is operating correctly.[3]
-
Containment: Do not use water. Cover the spill with a dry, inert absorbent material like sand or vermiculite to prevent dust from becoming airborne.
-
Collection: Carefully sweep or scoop the material and absorbent into a designated, sealable, and clearly labeled hazardous waste container.[3][5] Use non-sparking tools to avoid ignition sources.[8]
-
Decontamination: Wipe the spill area with a cloth dampened with a suitable solvent (e.g., methanol), followed by soap and water. All cleaning materials are considered hazardous waste and must be placed in the sealed container.
-
Disposal: The sealed container holding the spill residue is now treated as bulk waste. Proceed to Protocol 3.1 .
Protocol 3.1: Disposal of Bulk/Unused Product
The industry-standard and most environmentally sound method for disposing of hydrazine-based waste is through high-temperature incineration by a licensed professional service.[2][8] Under no circumstances should this chemical be disposed of down the drain or in regular trash. [9]
Procedure:
-
Waste Classification: This material must be classified as a hazardous chemical waste. Consult your institution's Environmental Health & Safety (EHS) office for specific local and national waste codes.
-
Packaging:
-
Keep the compound in its original, clearly labeled container if possible.
-
If transferring, use a new, clean, and chemically compatible container.
-
Ensure the container is tightly sealed and free of external contamination.
-
-
Labeling: Affix a hazardous waste label to the container. The label must include:
-
The full chemical name: "this compound"
-
CAS Number: 645372-27-6
-
The words "Hazardous Waste"
-
Associated hazard pictograms (e.g., Harmful/Irritant).
-
-
Storage: Store the sealed waste container in a designated, well-ventilated, and secure satellite accumulation area, away from incompatible materials like strong oxidizing agents.[7]
-
Arranging Disposal: Contact your institution's EHS department to arrange for pickup by a licensed hazardous waste disposal contractor.[3] They will ensure the material is transported and destroyed in compliance with all regulations.
Protocol 3.2: Chemical Neutralization (For Dilute Aqueous Rinsate ONLY)
In specific, controlled situations, such as decontaminating glassware, chemical neutralization can be employed to treat very dilute aqueous solutions. This process relies on oxidizing the hydrazine moiety to less toxic byproducts. This procedure should only be performed by trained personnel with EHS approval.
Causality: The hydrazine functional group is susceptible to oxidation. A solution of sodium hypochlorite (bleach) or calcium hypochlorite can convert the hydrazine derivative into nitrogen gas, water, and other less harmful compounds.[2][10][11] However, incomplete reactions can produce hazardous intermediates, making this a process that requires careful execution.[2]
Procedure:
-
Preparation: Work in a chemical fume hood. Prepare a fresh solution of 5% sodium hypochlorite.
-
Dilution: Collect all dilute aqueous rinsate from glassware cleaning (see Protocol 3.3). Ensure the concentration of the this compound is extremely low (<1%).
-
Neutralization: Slowly and with constant stirring, add the 5% sodium hypochlorite solution to the rinsate. An excess of the oxidizing agent is required. A 1:1 volume ratio is a common starting point, but the exact amount should be determined based on the estimated quantity of hydrazine waste.[10]
-
Reaction: Allow the mixture to stir at room temperature for at least 2 hours to ensure the reaction goes to completion.
-
Verification: Before disposal, check the pH of the solution to ensure it is near neutral. Adjust if necessary.
-
Final Disposal: Once the reaction is complete and the solution is neutralized, it can typically be disposed of down the drain with copious amounts of water, pending approval from your local EHS and water authority.[12]
Protocol 3.3: Decontamination & Disposal of Labware
All labware that comes into direct contact with this compound must be thoroughly decontaminated or disposed of as hazardous waste.
-
Disposable Items (e.g., pipette tips, weighing paper, contaminated gloves): Place directly into a sealed, labeled hazardous waste bag or container for incineration.[3]
-
Reusable Glassware:
-
Rinse the glassware three times with a suitable solvent (e.g., methanol) to remove residual compound. Collect these rinses as hazardous waste.
-
The collected rinsate should be consolidated and disposed of via Protocol 3.1 .
-
After the initial solvent rinse, wash the glassware with soap and water. The very dilute aqueous rinsate from this step can be treated according to Protocol 3.2 with EHS approval.
-
By adhering to these scientifically grounded and safety-first protocols, you ensure the responsible management of this compound, protecting yourself, your colleagues, and the environment.
References
-
Production, Import, Use, and Disposal - Toxicological Profile for Hydrazines. NCBI Bookshelf. [Link]
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Hydrazine (HSG 56, 1991). Inchem.org. [Link]
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Hydrazine Hydrate 7.5% - SAFETY DATA SHEET. [Link]
-
Safety Data Sheet - Cyclopentyl hydrazine dihydrochloride. Angene Chemical. [Link]
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Hydrazine - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Material Safety Data Sheet - HYDRAZINE HYDRATE 55%. [Link]
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Cyclopentyl hydrazine hydrochloride - Introduction. ChemBK. [Link]
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Cyclopentylhydrazine hydrochloride (1:1) | CAS#:24214-72-0. Chemsrc. [Link]
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Cyclopentylhydrazine hydrochloride | C5H13ClN2 | CID 212349. PubChem - NIH. [Link]
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A Comprehensive Guide to the Safe Handling of Cyclopentylhydrazine Dihydrochloride
Cyclopentylhydrazine dihydrochloride, a member of the hydrazine derivative family, is a reactive chemical that demands meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides an in-depth, procedural framework for the safe use of this compound, grounded in established safety protocols and scientific principles. It is designed to empower researchers, scientists, and drug development professionals with the knowledge to manage the risks associated with this substance effectively.
Understanding the Risks: The "Why" Behind the Precautions
Hydrazine and its derivatives are known for their reactivity and potential toxicity.[1][2] this compound, as a dihydrochloride salt, is a solid, which can mitigate some of the risks associated with volatile liquid hydrazines. However, it is classified as harmful if swallowed, causes skin irritation, and can cause serious eye irritation.[3][4] Furthermore, upon heating or in the event of a fire, it can release toxic and irritating gases such as nitrogen oxides and hydrogen chloride.[5] The primary goal of the following procedures is to prevent exposure through inhalation, skin contact, and ingestion, and to control its reactivity.[6][7]
Part 1: Personal Protective Equipment (PPE) - Your First Line of Defense
The selection and proper use of PPE are non-negotiable when handling this compound. The following table summarizes the essential PPE, with explanations for their necessity.
| PPE Component | Specifications | Rationale for Use |
| Eye and Face Protection | ANSI Z87.1-compliant safety goggles or a full-face shield.[3][8] | Protects against splashes and airborne particles of the solid compound, preventing serious eye irritation.[3] |
| Hand Protection | Chemical-resistant gloves (Nitrile or Neoprene recommended).[1][8] | Prevents skin contact, which can cause irritation.[3] Always inspect gloves for integrity before use and wash hands thoroughly after removal.[9] |
| Body Protection | Flame-resistant lab coat and a chemical-resistant apron.[8] | Provides a barrier against spills and splashes, protecting underlying clothing and skin. Flame-resistant material is crucial due to the potential for fire with reactive chemicals.[2] |
| Respiratory Protection | A NIOSH-approved respirator may be required based on a risk assessment, especially if there is a potential for aerosolization or if working outside of a fume hood.[1][10] | Minimizes the risk of inhaling airborne particles, which can cause respiratory irritation.[3] |
| Footwear | Closed-toe shoes made of a durable material.[9] | Protects feet from spills and falling objects. |
Part 2: Operational Plan - A Step-by-Step Workflow for Safe Handling
Adherence to a strict operational plan is critical for minimizing risks. The following workflow outlines the key stages of handling this compound, from preparation to post-experiment cleanup.
Experimental Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
Detailed Procedural Steps:
Preparation Phase:
-
Review Safety Data Sheet (SDS): Before any work begins, thoroughly read and understand the SDS for this compound.[9] Pay close attention to hazard identification, first-aid measures, and handling and storage instructions.[3][5]
-
Don Appropriate PPE: Put on all required PPE as outlined in the table above. Ensure a proper fit and inspect for any defects.
-
Prepare Chemical Fume Hood: All handling of this compound solid should be performed in a certified chemical fume hood to minimize inhalation exposure.[5] Ensure the sash is at the lowest possible working height.
-
Assemble All Necessary Equipment: Gather all glassware, spatulas, and other equipment needed for the experiment. Ensure everything is clean and dry.
Handling & Experimentation Phase:
-
Weighing the Compound: Carefully weigh the required amount of this compound on a tared weigh boat or paper inside the fume hood. Avoid creating dust.
-
Transfer to Reaction Vessel: Gently transfer the weighed solid into the reaction vessel. Use a funnel if necessary to prevent spills.
-
Conduct Experiment: Proceed with the experimental protocol, keeping the reaction apparatus within the fume hood. Be mindful of potential incompatibilities with other reagents; for instance, avoid strong oxidizing agents and strong bases.[11]
Cleanup & Disposal Phase:
-
Decontaminate Equipment: All equipment that has come into contact with this compound should be decontaminated. This can typically be done by rinsing with an appropriate solvent (e.g., water, followed by an organic solvent if necessary) in the fume hood.
-
Segregate and Label Waste: All waste materials, including contaminated consumables (gloves, weigh boats, etc.) and reaction byproducts, must be collected in a designated, labeled hazardous waste container.[12]
-
Dispose of Waste: Dispose of the hazardous waste according to your institution's and local regulations. Do not pour any waste down the drain.[5] Contact your institution's Environmental Health and Safety (EHS) department for specific guidance.
-
Doff and Dispose of PPE: Remove PPE in the correct order to avoid cross-contamination. Dispose of single-use items in the appropriate waste stream.
-
Wash Hands Thoroughly: Wash your hands with soap and water after removing your gloves.[9]
Part 3: Emergency Procedures - Be Prepared for the Unexpected
In the event of an accidental exposure or spill, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[3][13] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[3] Seek immediate medical attention.
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[3]
-
Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
-
Spill: For a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[3] For a large spill, evacuate the area and contact your institution's EHS department.
References
- 1. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 2. nj.gov [nj.gov]
- 3. angenechemical.com [angenechemical.com]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. fishersci.com [fishersci.com]
- 6. americanlaboratory.com [americanlaboratory.com]
- 7. chemicals.co.uk [chemicals.co.uk]
- 8. safety.charlotte.edu [safety.charlotte.edu]
- 9. gz-supplies.com [gz-supplies.com]
- 10. Hydrazine - Wikipedia [en.wikipedia.org]
- 11. fishersci.com [fishersci.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. corescholar.libraries.wright.edu [corescholar.libraries.wright.edu]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
